molecular formula C11H8BrNO3 B1425174 Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate CAS No. 745078-74-4

Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate

Cat. No.: B1425174
CAS No.: 745078-74-4
M. Wt: 282.09 g/mol
InChI Key: CMRCBZBHVKPEIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate is a useful research compound. Its molecular formula is C11H8BrNO3 and its molecular weight is 282.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-(3-bromophenyl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-15-11(14)9-6-10(16-13-9)7-3-2-4-8(12)5-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRCBZBHVKPEIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=C1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate (CAS 745078-74-4). This document is structured for researchers in medicinal chemistry and drug discovery, focusing on synthesis, reactivity, and application as a pharmacophore scaffold.

Executive Summary

This compound is a highly versatile heterocyclic building block used extensively in the synthesis of bioactive small molecules.[1] Characterized by the CAS Number 745078-74-4 , this compound features a 3,5-disubstituted isoxazole core, a privileged scaffold in medicinal chemistry known for its ability to mimic the peptide bond geometry and participate in hydrogen bonding interactions.

The presence of the 3-bromophenyl moiety serves as a critical handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the 3-carboxylate functionality allows for divergent synthesis into amides, acids, or alcohols. This dual-functionality makes it an ideal intermediate for generating diverse chemical libraries targeting GPCRs (e.g., glutamate receptors) and kinase inhibitors.

Chemical Identity & Physical Properties[2][3][4][5][6]

PropertyData
CAS Registry Number 745078-74-4
IUPAC Name Methyl 5-(3-bromophenyl)-1,2-oxazole-3-carboxylate
Molecular Formula C₁₁H₈BrNO₃
Molecular Weight 282.09 g/mol
Physical State White to off-white solid
Melting Point 110–115 °C (Typical range for this class)
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water
SMILES COC(=O)C1=NOC(=C1)C2=CC(=CC=C2)Br
InChI Key OHHVNEBHRWAGAO-UHFFFAOYSA-N

Synthetic Logic & Methodology

Retrosynthetic Analysis

The most regioselective and robust route to 3,5-disubstituted isoxazoles involves a [3+2] dipolar cycloaddition between a nitrile oxide and a terminal alkyne.

  • Dipole (Nitrile Oxide): Generated in situ from Methyl 2-chloro-2-(hydroxyimino)acetate .

  • Dipolarophile: 1-Bromo-3-ethynylbenzene .

This approach guarantees the formation of the 3-carboxylate-5-aryl isomer due to the electronic and steric directing effects of the ester group on the nitrile oxide and the aryl group on the alkyne.

Reaction Mechanism Visualization

The following diagram illustrates the convergent synthesis pathway and the mechanism of the cycloaddition.

SynthesisPath Precursor1 Methyl 2-chloro-2- (hydroxyimino)acetate Intermediate Nitrile Oxide Species (In Situ Generation) Precursor1->Intermediate Base (TEA/NaHCO3) - HCl Precursor2 1-Bromo-3- ethynylbenzene Product Methyl 5-(3-bromophenyl) isoxazole-3-carboxylate (CAS 745078-74-4) Precursor2->Product Dipolarophile Intermediate->Product [3+2] Cycloaddition

Figure 1: Convergent synthesis via [3+2] cycloaddition of in-situ generated nitrile oxide and aryl alkyne.

Experimental Protocols

Synthesis of this compound

Note: This protocol is based on standard methodologies for 5-aryl-isoxazole-3-carboxylates [1, 2].

Reagents:

  • Methyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq)

  • 1-Bromo-3-ethynylbenzene (1.0 eq)

  • Triethylamine (Et₃N) (1.2 eq) or Sodium Bicarbonate (NaHCO₃)

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-bromo-3-ethynylbenzene (10 mmol) and methyl 2-chloro-2-(hydroxyimino)acetate (10 mmol) in Methanol (50 mL).

  • Addition: Cool the solution to 0°C using an ice bath. Add Triethylamine (12 mmol) dropwise over 30 minutes. Critical Step: Slow addition prevents the dimerization of the nitrile oxide to furoxan byproducts.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or LC-MS.[1]

  • Work-up: Evaporate the solvent under reduced pressure. Redissolve the residue in Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient 0-20% Ethyl Acetate in Hexanes) to afford the title compound as a white solid.

Analytical Validation Criteria

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       3.99 (s, 3H, OCH ₃)
      
    • 
       6.95 (s, 1H, Isoxazole-H 4)
      
    • 
       7.35–7.80 (m, 4H, Ar-H )
      
  • LC-MS:

    • Observe [M+H]⁺ peak at ~282/284 (1:1 isotopic pattern due to Bromine).

Functionalization & Applications

The 3-bromo and 3-carboxylate positions allow this molecule to serve as a divergent core.

Divergent Synthesis Map

The following diagram outlines the primary downstream transformations accessible from this scaffold.

Derivatization Core Methyl 5-(3-bromophenyl) isoxazole-3-carboxylate Suzuki Biaryl Derivatives (Suzuki Coupling) Core->Suzuki Ar-B(OH)2, Pd(PPh3)4 Na2CO3, Dioxane Hydrolysis Carboxylic Acid (LiOH/THF) Core->Hydrolysis Hydrolysis Amidation Isoxazole Amides (Aminolysis) Hydrolysis->Amidation HATU, R-NH2

Figure 2: Functionalization pathways leveraging the bromo-aryl and ester moieties.[2]

Key Applications
  • Glutamate Receptor Ligands: Isoxazole-3-carboxylic acid derivatives are classic bioisosteres for glutamate, often acting as agonists or antagonists at AMPA/Kainate receptors [3].

  • Kinase Inhibition: The 3,5-disubstituted isoxazole ring positions the aryl group to interact with the hydrophobic pocket of kinase ATP-binding sites. The bromine atom allows for the attachment of solubilizing groups or specific interacting motifs via Suzuki coupling.

Safety & Handling (MSDS Highlights)

  • GHS Classification:

    • Skin Irrit. 2 (H315)[3][4]

    • Eye Irrit.[3] 2A (H319)

    • STOT SE 3 (H335) - Respiratory Irritation[3]

  • Handling: Use in a fume hood. Avoid dust formation. Wear nitrile gloves and safety glasses.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or degradation over long periods.

References

  • Lead Sciences. this compound Product Data. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Isoxazoles. (General methodology for [3+2] cycloaddition). Retrieved from [Link]

  • PubChem. Isoxazole Derivatives and Biological Activity. Retrieved from [Link]

Sources

Technical Whitepaper: Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Scaffold Architecture, Synthetic Utility, and Medicinal Applications

Abstract

Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate (CAS: 745078-74-4) represents a high-value heterocyclic scaffold in modern drug discovery.[1] Distinguished by its 3,5-disubstitution pattern, this molecule serves as a versatile "linchpin" intermediate. The 3-carboxylate moiety offers a vector for solubility modulation and pharmacophore generation (acids/amides), while the 3-bromophenyl group provides an orthogonal handle for palladium-catalyzed cross-coupling. This whitepaper analyzes the structural rationale, regioselective synthesis, and downstream utility of this compound in developing ligands for glutamate receptors, kinases, and anti-infective targets.

Chemical Identity and Structural Analysis[2][3][4][5]

The IUPAC name This compound describes a 1,2-oxazole ring substituted at the 3-position with a methyl ester and at the 5-position with a meta-brominated phenyl ring.

PropertyData
CAS Number 745078-74-4
Molecular Formula C₁₁H₈BrNO₃
Molecular Weight 282.09 g/mol
SMILES COC(=O)C1=NOC(=C1)C2=CC=CC(Br)=C2
LogP (Predicted) ~3.2 (Lipophilic, requires polar modification for bioavailability)
H-Bond Acceptors 4 (N, O in ring, O in ester)

Structural Insight: The 3,5-substitution pattern is critical. Unlike 3,4-isomers, the 3,5-geometry creates a linear vector that mimics the spatial arrangement of biphenyl systems but with improved solubility and metabolic stability due to the polar isoxazole core. The meta-bromine placement is strategic; it allows for the introduction of hydrophobic groups into deep protein pockets without the steric clashes often associated with para-substitution.

Synthetic Methodology: Regioselective [3+2] Cycloaddition

While isoxazoles can be synthesized via the condensation of 1,3-dicarbonyls with hydroxylamine, that method often yields difficult-to-separate mixtures of regioisomers (3-aryl-5-carboxy vs. 5-aryl-3-carboxy).

To ensure high fidelity for the 3-carboxy-5-aryl isomer, the preferred route is the Huisgen [3+2] dipolar cycloaddition of a nitrile oxide with an alkyne.

Core Protocol: Nitrile Oxide Cycloaddition

Objective: Synthesize this compound with >95% regioselectivity.

Reagents:

  • Dipolarophile: 1-Bromo-3-ethynylbenzene (3-bromophenylacetylene).

  • Dipole Precursor: Methyl 2-chloro-2-(hydroxyimino)acetate.

  • Base: Triethylamine (Et₃N) or Sodium Bicarbonate.

  • Solvent: Dichloromethane (DCM) or t-Butyl Methyl Ether (TBME).

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve 1-bromo-3-ethynylbenzene (1.0 equiv) and methyl 2-chloro-2-(hydroxyimino)acetate (1.2 equiv) in DCM. Cool the solution to 0°C in an ice bath.

    • Expert Note: Cooling is mandatory. Nitrile oxides are unstable and will dimerize to form furoxans if generated too rapidly at room temperature.

  • In Situ Dipole Generation: Add Et₃N (1.5 equiv) dropwise over 60 minutes.

    • Mechanism:[2][3][4][5][6] The base eliminates HCl from the chlorooxime, generating the reactive nitrile oxide species in situ.

  • Cycloaddition: Allow the reaction to warm to room temperature and stir for 12–16 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). Consumption of the alkyne indicates completion.

  • Workup: Quench with water. Extract the aqueous layer with DCM (3x).[7] Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Heptane or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Why this works: The ester group on the nitrile oxide is electron-withdrawing, making the dipole electron-deficient. The alkyne is the electron source. The orbital coefficients favor the formation of the 5-substituted product (isoxazole oxygen adjacent to the substituted carbon of the alkyne) due to steric minimization and electronic matching.

Visualization: Synthetic Pathway

Synthesis Alkyne 1-Bromo-3-ethynylbenzene (Dipolarophile) Transition [3+2] Transition State Alkyne->Transition Oxime Methyl chlorooximidoacetate (Dipole Precursor) Dipole Nitrile Oxide Intermediate (Generated In Situ) Oxime->Dipole Et3N, -HCl Dipole->Transition + Alkyne Furoxan Furoxan Dimer (Side Product) Dipole->Furoxan Dimerization (if T > 25°C) Product Methyl 5-(3-bromophenyl) isoxazole-3-carboxylate Transition->Product Regioselective Cyclization

Figure 1: Regioselective synthesis via [3+2] cycloaddition. Note the competition between productive cyclization and parasitic dimerization.

Functionalization and SAR Expansion

The value of this scaffold lies in its orthogonality. The ester and the bromide can be modified independently to map Structure-Activity Relationships (SAR).

Pathway A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The 3-bromo substituent is an excellent handle for introducing biaryl diversity, critical for optimizing potency in kinase inhibitors.

  • Protocol: React the scaffold with Aryl-boronic acids, Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ in Dioxane/Water (4:1) at 90°C.

  • Outcome: Replaces -Br with -Aryl/Heteroaryl.

Pathway B: Ester Hydrolysis and Amidation

The methyl ester is often a "prodrug" form or a synthetic precursor.

  • Hydrolysis: LiOH in THF/Water yields the carboxylic acid.

    • Relevance: Isoxazole-3-carboxylic acids are bioisosteres of glutamate, making them potent ligands for AMPA/Kainate receptors.

  • Amidation: Direct aminolysis or coupling (EDC/HOBt) of the acid with amines.

    • Relevance: Creates a hydrogen-bond donor/acceptor motif common in protease inhibitors.

Visualization: Divergent Synthesis

SAR cluster_0 C-5 Aryl Modification (Suzuki) cluster_1 C-3 Ester Modification Core Methyl 5-(3-bromophenyl) isoxazole-3-carboxylate Biaryl 5-(3-Biaryl)isoxazole (Kinase Inhibitors) Core->Biaryl R-B(OH)2, Pd(0) Acid Isoxazole-3-carboxylic Acid (Glutamate Isostere) Core->Acid LiOH, THF/H2O Amide Isoxazole-3-carboxamide (Peptidomimetics) Acid->Amide R-NH2, HATU

Figure 2: Divergent synthetic pathways for library generation.

Medicinal Chemistry Applications
Glutamate Receptor Modulation

The 3-isoxazolol and isoxazole-3-carboxylic acid moieties are classic bioisosteres for the distal carboxylate of glutamate. Derivatives of this scaffold have shown high affinity for AMPA and Kainate receptors. The 5-aryl extension (provided by the bromophenyl group) allows the molecule to reach into hydrophobic sub-pockets, potentially imparting subtype selectivity which is difficult to achieve with smaller ligands like AMPA itself.

Antimicrobial and Anticancer Agents

Recent literature highlights 3,5-disubstituted isoxazoles as tubulin polymerization inhibitors. The 3-bromophenyl group specifically enhances lipophilicity, facilitating cell membrane penetration. Subsequent substitution of the bromine with nitrogen-containing heterocycles (via Buchwald coupling) has yielded compounds with potent activity against M. tuberculosis and various cancer cell lines (e.g., HeLa, MCF-7).

Safety and Handling
  • Nitrile Oxides: These are potent skin sensitizers and can decompose explosively if concentrated to dryness without stabilization. Always process in solution.

  • Alkylating Potential: The methyl ester moiety, while generally stable, can act as a weak electrophile.

  • Brominated Aromatics: Generally toxic to aquatic life. All waste streams must be segregated for halogenated solvent disposal.

References
  • Regioselective Synthesis: Beilstein J. Org. Chem. (2014). "Regioselective synthesis of methyl 5-(cycloaminyl)-1,2-oxazole-4-carboxylates." (Discusses general regiochemistry of isoxazole formation).

  • Medicinal Utility: RSC Advances (2025). "Advances in isoxazole chemistry and their role in drug discovery." (Review of anticancer/antimicrobial applications).

  • Synthetic Protocol: MDPI Molecules (2024). "Synthesis of 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester." (Analogous [3+2] cycloaddition methodology).

  • Pharmacology: Bioorg. Med. Chem. (2011).[8] "New FAAH inhibitors based on 3-carboxamido-5-aryl-isoxazole scaffold." (Demonstrates the utility of the 3-carboxamide derivative).

  • Commercial Availability & Data: PubChem Compound Summary for CID 53393795.

Sources

physical properties of Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate

[1][2][3][4][5]

Executive Summary

Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate (CAS: 745078-74-4) is a specialized heterocyclic intermediate utilized primarily in the synthesis of bioactive small molecules.[1][2][3][4] Belonging to the 3,5-disubstituted isoxazole class, this compound serves as a critical scaffold in medicinal chemistry, particularly for developing ligands targeting GABA receptors, glutamate transporters, and various kinase inhibitors. Its structural integrity relies on the stability of the isoxazole core, which functions as a bioisostere for amide or ester linkages, offering improved metabolic stability.

This guide provides a rigorous technical analysis of its physicochemical properties, structural characteristics, and validation protocols, designed for researchers requiring high-fidelity data for drug development workflows.

Chemical Identity & Structural Analysis[1][4][6][7][8]

The molecule features a central isoxazole ring substituted at the 3-position with a methyl ester and at the 5-position with a 3-bromophenyl group.[1][3][4] The regiochemistry is critical; the 3,5-substitution pattern dictates its steric profile and binding affinity in protein pockets.[1]

Parameter Data
IUPAC Name Methyl 5-(3-bromophenyl)-1,2-oxazole-3-carboxylate
CAS Number 745078-74-4
Molecular Formula C₁₁H₈BrNO₃
Molecular Weight 282.09 g/mol
SMILES COC(=O)C1=NOC(=C1)C2=CC(=CC=C2)Br
InChIKey OHHVNEBHRWAGAO-UHFFFAOYSA-N
Structural Logic & Property Implications[1][4][6][10]
  • Isoxazole Core: Acts as a rigid linker.[1] The aromatic character (6π electrons) ensures planarity, facilitating π-π stacking interactions in crystal lattices and biological targets.[1]

  • 3-Bromophenyl Moiety: The bromine atom at the meta position introduces a lipophilic handle (increasing LogP) and a halogen-bond donor site, crucial for specific receptor interactions.[1]

  • Methyl Ester: Provides a reactive handle for further diversification (e.g., hydrolysis to the free acid or conversion to amides) but also limits aqueous solubility.

Physicochemical Profile

The following data aggregates experimental observations with high-confidence predicted values typical for this structural class.

Property Value / Description Significance
Physical State Solid (Crystalline powder)Standard state for storage; ensures stability against hydrolysis.[1]
Appearance White to off-whiteColoration often indicates oxidation or regioisomeric impurities.[1]
Melting Point 110–130 °C (Predicted Range)*Experimental verification required per batch. High MP indicates strong lattice energy due to π-stacking.[1]
Boiling Point ~405 °C (Predicted @ 760 mmHg)High boiling point necessitates vacuum distillation if purification by distillation is attempted.[1]
Density ~1.52 g/cm³High density attributed to the heavy bromine atom.[1]
LogP (Calc) 2.89 ± 0.3Moderately lipophilic; suggests good membrane permeability but poor water solubility.[1]
Solubility DMSO, DMF, DCM, Ethyl AcetateSoluble in polar aprotic and chlorinated solvents.
Water Solubility Insoluble / NegligibleRequires co-solvents (e.g., DMSO < 1%) for biological assays.

Note: Exact melting points for specific intermediates can vary based on polymorphic form and purity.[1] The range provided is based on structural analogs (e.g., 3-(3-chlorophenyl)-5-phenylisoxazole).

Experimental Characterization Protocols (Self-Validating Systems)[1]

Protocol A: Structural Verification via 1H NMR

Objective: Confirm regiochemistry (3,5-substitution) and absence of the 4,5-isomer.[1]

  • Solvent: CDCl₃ or DMSO-d₆[1]

  • Frequency: 400 MHz or higher

  • Key Diagnostic Signals:

    • Isoxazole H-4 Singlet: Look for a sharp singlet around δ 6.9 – 7.3 ppm .[1] This proton is unique to the isoxazole ring.[1] If this signal is split or shifted significantly, suspect a regioisomer.

    • Methoxy Group: A strong singlet at δ 3.9 – 4.0 ppm (3H).[1][5]

    • Aromatic Region: The 3-bromophenyl group will show a characteristic pattern:

      • One triplet (H-5') ~7.3-7.4 ppm.[1]

      • Two doublets/multiplets (H-4', H-6') ~7.5-7.8 ppm.[1]

      • One singlet (H-2') ~7.9-8.0 ppm (deshielded by Br and the heterocycle).[1]

Protocol B: Purity Assessment via HPLC-UV

Objective: Quantify purity and detect non-chromophoric impurities.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid[1]

    • B: Acetonitrile + 0.1% Formic Acid[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic absorption) and 220 nm (amide/ester absorption).[1]

  • Acceptance Criteria: Single peak >97% area integration.

Synthesis & Impurity Context

Understanding the synthesis route helps anticipate impurities.[1] The most common route involves a [3+2] cycloaddition.[1]

SynthesisPathRaw13-BromobenzaldehydeOximeStep1In situ Generation ofNitrile OxideRaw1->Step1Chlorination/BaseRaw2Methyl Propiolate(Alkyne)Reaction[3+2] CycloadditionRaw2->ReactionStep1->ReactionProductMethyl 5-(3-bromophenyl)isoxazole-3-carboxylate(Target)Reaction->ProductMajor ProductImpurityRegioisomer Impurity:Methyl 4-(3-bromophenyl)isoxazole-3-carboxylateReaction->ImpurityMinor Product(If regiocontrol fails)

Figure 1: Synthetic pathway highlighting the potential for regioisomeric impurities. The [3+2] cycloaddition favors the 3,5-disubstituted product, but steric or electronic factors can lead to trace amounts of the 3,4-isomer, which must be ruled out by NMR.

Workflow for Quality Assurance

The following diagram outlines the logical decision tree for accepting this material into a drug discovery campaign.

QA_WorkflowStartReceive Material(CAS: 745078-74-4)VisualVisual Inspection(White Solid?)Start->VisualSolubilitySolubility Check(DMSO/DCM)Visual->SolubilityLCMSLC-MS Analysis(Confirm MW 282.09)Solubility->LCMSNMR1H NMR Analysis(Regiochemistry Check)LCMS->NMRDecisionDoes H-4 Singletappear at ~6.9-7.3 ppm?NMR->DecisionPassRELEASE for SynthesisDecision->PassYesFailREJECT / RepurifyDecision->FailNo (Isomer/Impurity)

Figure 2: Quality Assurance Decision Tree. This workflow ensures that only the correct regioisomer with validated purity is used in subsequent experiments.

Handling and Safety (MSDS Highlights)

While specific toxicological data may be limited, standard protocols for halogenated isoxazoles apply:

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage: Store at 2-8°C (refrigerated) under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis of the ester or oxidation.

  • Disposal: Halogenated organic waste streams.

References

  • PubChem. (n.d.).[1] Compound Summary for CID 53393795: this compound.[1][3] National Library of Medicine.[1] Retrieved January 29, 2026, from [Link]

Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry, heterocyclic compounds are of paramount importance, with the isoxazole scaffold being a particularly privileged structure. Isoxazoles, five-membered aromatic rings containing adjacent nitrogen and oxygen atoms, are integral to numerous biologically active molecules.[1][2] Their unique electronic and structural properties make them versatile building blocks in the design of novel therapeutics.[1][2] This guide provides a comprehensive technical overview of a specific isoxazole derivative, this compound, intended for researchers, scientists, and professionals in the field of drug development. This compound serves as a valuable intermediate in the synthesis of more complex molecules for pharmaceutical and research applications.[3]

Physicochemical Properties and Specifications

A foundational understanding of a compound's physicochemical properties is critical for its application in research and development. This compound is a well-defined chemical entity with the following key characteristics:

PropertyValueSource
Molecular Weight 282.09 g/mol [4][5][6][7]
Molecular Formula C₁₁H₈BrNO₃[4][5][6][7]
CAS Number 745078-74-4[3][4][7]
Purity Typically ≥97%[4][6]
IUPAC Name Methyl 5-(3-bromophenyl)-1,2-oxazole-3-carboxylate[3]
Boiling Point (Predicted) 405.4 ± 35.0 °C[7]
Density (Predicted) 1.526 ± 0.06 g/cm³[7]

Synthesis and Mechanistic Rationale

The synthesis of isoxazole derivatives often proceeds through a [3+2] cycloaddition reaction, a powerful and versatile method for constructing five-membered heterocyclic rings.[1] A common and efficient route involves the reaction of a nitrile oxide with an alkyne. The following represents a plausible and mechanistically sound synthetic pathway for this compound.

Synthetic Workflow

SynthesisWorkflow cluster_reactants Starting Materials cluster_synthesis Reaction Sequence cluster_product Final Product & Purification A 3-Bromobenzaldehyde D Step 1: Oxime Formation A->D B Hydroxylamine B->D C Methyl Propiolate F Step 3: [3+2] Cycloaddition C->F E Step 2: In situ Nitrile Oxide Generation D->E Oxidizing Agent (e.g., NCS, CAN) E->F G Crude Product F->G H Purification (Column Chromatography) G->H I This compound H->I

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Bromobenzaldehyde Oxime

  • In a round-bottom flask, dissolve 3-bromobenzaldehyde (1 equivalent) in ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water to precipitate the oxime.

  • Filter the solid, wash with water, and dry under vacuum to yield 3-bromobenzaldehyde oxime.

Expertise & Experience: The conversion of the aldehyde to an oxime is a crucial first step. The oxime is the precursor to the nitrile oxide, the key intermediate in the subsequent cycloaddition. Using a slight excess of hydroxylamine ensures complete conversion of the starting aldehyde.

Step 2: In situ Generation of Nitrile Oxide and [3+2] Cycloaddition

  • Dissolve the 3-bromobenzaldehyde oxime (1 equivalent) and methyl propiolate (1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the mixture in an ice bath.

  • Slowly add an oxidizing agent, such as N-chlorosuccinimide (NCS) or ceric ammonium nitrate (CAN), portion-wise.[1] A mild base, like triethylamine, is often added to facilitate the elimination of HCl.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

Trustworthiness: The in situ generation of the nitrile oxide is preferred as nitrile oxides can be unstable and prone to dimerization. This self-validating approach ensures that the highly reactive nitrile oxide is trapped by the alkyne as it is formed, maximizing the yield of the desired isoxazole.

Step 3: Work-up and Purification

  • Once the reaction is complete, quench the mixture with water and extract the product with an organic solvent (e.g., DCM).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is a critical aspect of scientific rigor. A multi-technique approach is employed for comprehensive characterization.

Analytical Workflow

QC_Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR Structural Confirmation MS Mass Spectrometry (HRMS) Start->MS Molecular Weight Verification HPLC HPLC Analysis Start->HPLC Purity Assessment FTIR FT-IR Spectroscopy Start->FTIR Functional Group Analysis Final Confirmed Structure & Purity >97% NMR->Final MS->Final HPLC->Final FTIR->Final

Caption: Standard quality control workflow for the validation of a synthesized chemical compound.

Expected Spectroscopic Data

While specific spectra for this exact molecule are not publicly available, based on the analysis of closely related structures, the following are the expected key signals:[8][9]

  • ¹H NMR:

    • A singlet for the methyl ester protons (~3.9-4.1 ppm).

    • A singlet for the isoxazole ring proton (~6.8-7.2 ppm).

    • Multiplets in the aromatic region (~7.4-8.0 ppm) corresponding to the protons on the 3-bromophenyl ring.

  • ¹³C NMR:

    • A signal for the methyl ester carbon (~52-54 ppm).

    • Signals for the isoxazole ring carbons.

    • Signals in the aromatic region, including the carbon attached to the bromine atom.

    • A signal for the carbonyl carbon of the ester (~160-165 ppm).

  • Mass Spectrometry (HRMS): The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of the compound, confirming its elemental composition.

  • FT-IR: Characteristic absorption bands for the C=O of the ester, C=N of the isoxazole ring, and C-Br bond would be expected.

Applications in Drug Discovery and Medicinal Chemistry

The isoxazole nucleus is a cornerstone in the development of new therapeutic agents, exhibiting a wide array of biological activities.[10][11][12] The structural features of this compound make it a versatile starting point for the synthesis of a diverse library of compounds for biological screening.

Potential Therapeutic Targets

Applications cluster_targets Potential Therapeutic Areas Central_Node Isoxazole Derivatives Anticancer Anticancer Agents Central_Node->Anticancer AntiInflammatory Anti-inflammatory Drugs Central_Node->AntiInflammatory Antimicrobial Antimicrobial Compounds Central_Node->Antimicrobial Neuroprotective Neuroprotective Agents Central_Node->Neuroprotective Anticonvulsant Anticonvulsants Central_Node->Anticonvulsant

Caption: Diverse biological activities associated with the isoxazole scaffold in drug discovery.

The bromine atom on the phenyl ring serves as a convenient chemical handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the systematic modification of the molecule to explore structure-activity relationships (SAR) and optimize its pharmacological profile. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing additional points for diversification.

Isoxazole-containing compounds have shown promise as:

  • Anticancer agents [2][10][11][12]

  • Anti-inflammatory agents [2][10][11][12][13]

  • Antimicrobial compounds [2][10][11][12]

  • Neuroprotective agents [10][11][12]

  • Anticonvulsants [13]

Safe Handling and Storage

As with any laboratory chemical, proper safety precautions should be observed when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in the field of drug discovery and development. Its straightforward synthesis, coupled with the versatile chemistry of the isoxazole ring and the functional handles present in its structure, makes it an attractive starting material for the creation of novel bioactive molecules. This guide provides a comprehensive overview of its properties, synthesis, and potential applications, serving as a valuable resource for researchers dedicated to advancing pharmaceutical science.

References
  • ChemUniverse. This compound. [Link]

  • ResearchGate. Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. [Link]

  • PubChem. 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. [Link]

  • RSC Publishing. Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • Google Patents. Preparation method of 3-amino-5-methyl isoxazole.
  • National Institutes of Health. Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • ResearchGate. Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Isoxazole Derivatives in Modern Drug Discovery. [Link]

  • ResearchGate. Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. [Link]

  • National Institutes of Health. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. [Link]

  • MDPI. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. [Link]

  • Supporting Information. Analytical data for compounds 2,3,4,5. [Link]

  • National Institutes of Health. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. [Link]

Sources

Technical Whitepaper: Structural Analysis and Synthetic Utility of Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate represents a high-value "privileged scaffold" in modern medicinal chemistry. Its structural architecture combines a polar, metabolic-modulating isoxazole core with two orthogonal synthetic handles: an electrophilic methyl ester at the C3 position and a nucleophile-receptive aryl bromide at the C5 position. This whitepaper provides a comprehensive technical guide on the synthesis, structural properties, and divergent reactivity of this molecule, designed to support researchers in lead optimization and library generation.

Structural Architecture & Physicochemical Properties[1]

The molecule is defined by a 1,2-oxazole (isoxazole) core, which serves as a bioisostere for amide bonds and carboxylic acids, often improving metabolic stability and oral bioavailability compared to their acyclic counterparts.

Physicochemical Profile[2]
PropertyValue / DescriptionRelevance
Formula C₁₁H₈BrNO₃Core Stoichiometry
MW 282.09 g/mol Fragment-based Drug Discovery (FBDD) compliant
ClogP ~2.8 (Predicted)Lipophilicity suitable for CNS/peripheral targets
H-Bond Acceptors 4 (N, O in ring, O in ester)Receptor binding capability
H-Bond Donors 0Membrane permeability facilitator
Rotatable Bonds 2Low entropic penalty upon binding
Pharmacophore Analysis[2]
  • The Isoxazole Core: Acts as a rigid linker that directs the vectors of the phenyl ring and the ester group. The oxygen atom acts as a weak H-bond acceptor, while the nitrogen contributes to the dipole moment.

  • The 3-Bromophenyl Group: The meta-positioning of the bromine atom is critical. Unlike para-substitution, which extends linearity, the meta-substitution forces a "kink" in the molecular geometry, often exploring distinct hydrophobic pockets in target proteins (e.g., kinases, GPCRs).

  • The C3-Ester: An electron-withdrawing group that increases the acidity of the isoxazole C4-proton and serves as a precursor for amides (directing groups) or heterocycle formation.

Synthetic Methodology: The [3+2] Cycloaddition[3][4]

The most robust route to 3,5-disubstituted isoxazoles is the Huisgen 1,3-dipolar cycloaddition of a nitrile oxide with a terminal alkyne. This protocol is self-validating through its high regioselectivity, favoring the 5-substituted product due to steric control.

Reaction Logic

The synthesis relies on the in situ generation of a nitrile oxide dipole from a chloro-oxime precursor, which then undergoes a concerted cycloaddition with 3-bromophenylacetylene.

Detailed Protocol

Reagents:

  • Dipole Precursor: Methyl 2-chloro-2-(hydroxyimino)acetate (Generates the nitrile oxide).

  • Dipolarophile: 1-Bromo-3-ethynylbenzene (3-Bromophenylacetylene).

  • Base: Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃).

  • Solvent: Dichloromethane (DCM) or DMF.

Step-by-Step Workflow:

  • Preparation: Dissolve 1-bromo-3-ethynylbenzene (1.0 equiv) and methyl 2-chloro-2-(hydroxyimino)acetate (1.2 equiv) in anhydrous DCM (0.2 M concentration) under an inert atmosphere (N₂ or Ar).

  • Dipole Generation: Cool the solution to 0°C. Add Triethylamine (1.5 equiv) dropwise over 30 minutes. Note: Slow addition is crucial to prevent dimerization of the nitrile oxide into furoxan side products.

  • Cycloaddition: Allow the reaction to warm to room temperature and stir for 4–12 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). The disappearance of the starting alkyne spot indicates completion.

  • Workup: Quench with water. Extract the aqueous layer with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Validation Criteria (NMR Predictor):

  • ¹H NMR (CDCl₃): Look for a sharp singlet around δ 6.9–7.1 ppm . This corresponds to the C4-H of the isoxazole ring. Its presence confirms ring closure.

  • Regiochemistry Check: The absence of a second isomer signal confirms the 5-substituted product (the 4-substituted isomer is sterically disfavored).

Visualization of Synthetic Pathway

SynthesisPath Precursor1 Methyl 2-chloro-2- (hydroxyimino)acetate Intermediate Nitrile Oxide (In Situ Dipole) Precursor1->Intermediate Et3N (-HCl) Precursor2 3-Bromophenyl acetylene TS [3+2] Transition State Precursor2->TS Intermediate->TS + Precursor 2 Product Methyl 5-(3-bromophenyl) isoxazole-3-carboxylate TS->Product Regioselective Cyclization

Figure 1: Concerted [3+2] cycloaddition pathway showing in situ generation of the nitrile oxide dipole and subsequent trap by the alkyne.

Functionalization & Modular Logic (SAR)

This scaffold is designed for Divergent Synthesis . The orthogonal reactivity of the ester and the bromide allows researchers to grow the molecule in two distinct directions without protecting groups.

C5-Aryl Modifications (Suzuki-Miyaura Coupling)

The bromine at the meta-position is an excellent handle for Palladium-catalyzed cross-coupling.

  • Protocol: React the scaffold with Aryl-boronic acids, Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ in Dioxane/Water at 80°C.

  • Utility: Expands the hydrophobic domain to target deep protein pockets.

C3-Ester Modifications

The methyl ester is easily converted into amides or heterocycles.

  • Amidation: Direct aminolysis (AlMe₃ mediated) or Hydrolysis (LiOH) followed by peptide coupling (HATU/Amine).

  • Utility: Optimizes H-bond interactions and solubility.

Divergent Synthesis Map

SAR_Logic Core Methyl 5-(3-bromophenyl) isoxazole-3-carboxylate Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) Core->Suzuki Br-Handle Hydrolysis Ester Hydrolysis (LiOH/THF) Core->Hydrolysis Ester-Handle Reduction Reduction to Alcohol (NaBH4) Core->Reduction Ester-Handle Biaryl Biaryl Analogs (Deep Pocket Binders) Suzuki->Biaryl Amide Amide/Peptidomimetics (Solubility/H-Bonding) Hydrolysis->Amide + Amine/HATU Ether Ether Linkers (PROTACs/Linkers) Reduction->Ether + Alkyl Halide

Figure 2: Divergent Synthetic Logic. The scaffold serves as a central hub for generating libraries of biaryls (via Br) or amides (via Ester).

Medicinal Chemistry Context

Bioisosterism & Pharmacology

Isoxazole-3-carboxylates are established bioisosteres for glutamate and GABA agonists. However, with the bulky 5-aryl substituent, the pharmacological profile shifts towards enzyme inhibition and receptor antagonism.

  • FAAH Inhibitors: 3-carboxamido-5-aryl-isoxazoles have been identified as Fatty Acid Amide Hydrolase (FAAH) inhibitors, relevant for pain and anti-inflammatory research [1].

  • Kinase Inhibition: The 3,5-substitution pattern mimics the geometry of ATP-competitive inhibitors (e.g., FLT3 inhibitors), where the isoxazole nitrogen can interact with the hinge region of the kinase [2].

Safety & Stability
  • Metabolic Stability: The isoxazole ring is generally stable to oxidative metabolism (CYP450), unlike furan or thiophene rings which can form reactive epoxides.

  • Reductive Cleavage: Researchers must be aware that strong reducing conditions (e.g., H₂/Pd-C or metallic sodium) can cleave the N-O bond, opening the ring to form β-amino enones. This is a useful synthetic transformation but a potential metabolic liability in anaerobic conditions.

References

  • New FAAH inhibitors based on 3-carboxamido-5-aryl-isoxazole scaffold. Bioorganic & Medicinal Chemistry, 2011.[1]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research, 2016.

  • Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications, 2011.

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of Organic Chemistry, 2014.

Sources

Technical Guide to the NMR Spectral Analysis of Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the structural assignment of its ¹H and ¹³C NMR spectra, interpreting key chemical shifts, multiplicities, and coupling constants. Furthermore, it outlines a robust, field-proven protocol for the acquisition of high-quality NMR data for this and similar small molecules. The methodologies and interpretations presented herein are designed to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and synthetic chemistry, ensuring accurate structural elucidation and characterization.

Introduction

This compound belongs to the isoxazole class of heterocyclic compounds, which are integral scaffolds in numerous pharmacologically active agents. The precise substitution pattern on the isoxazole and phenyl rings is critical to molecular function, making unambiguous structural verification essential. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[1][2]

This guide offers an in-depth examination of the ¹H and ¹³C NMR spectra of this specific isoxazole derivative. By dissecting the spectral features, we explain the causal relationships between the molecular structure and the observed NMR signals, providing a framework for confident characterization.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous assignment of NMR signals, the molecular structure of this compound is presented below with a standardized numbering system. This system will be used consistently throughout the spectral analysis.

Figure 1: Structure of this compound with atom numbering.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. The analysis is based on predicted data from closely related analogs, such as 5-(3-bromophenyl)-3-phenylisoxazole.[3] The spectrum is typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[4][5]

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
~8.05tJ = 1.8 Hz1HH2'
~7.80dtJ = 7.8, 1.3 Hz1HH6'
~7.65dddJ = 8.0, 2.0, 1.0 Hz1HH4'
~7.40tJ = 7.9 Hz1HH5'
~7.00s-1HH4
~4.00s-3HH10 (OCH₃)
Interpretation of ¹H NMR Signals:
  • Aromatic Protons (H2', H4', H5', H6'): The four protons on the 3-bromophenyl ring appear in the aromatic region (δ 7.0-8.5 ppm).

    • H2' (δ ~8.05): This proton is ortho to the bromine atom and meta to the isoxazole ring. It appears as a triplet (t) due to coupling with both H4' and H6', though the meta coupling often resolves as a triplet with a small J value (~1.8 Hz). Its downfield shift is attributed to its proximity to the isoxazole ring.

    • H6' (δ ~7.80): This proton is ortho to the isoxazole ring and shows a doublet of triplets (dt) pattern. It is coupled to H5' (large J, ~7.8 Hz) and has a smaller coupling to H2' and H4' (small J, ~1.3 Hz).

    • H4' (δ ~7.65): This proton is para to the isoxazole ring and ortho to the bromine atom. It appears as a doublet of doublet of doublets (ddd) due to coupling with H2', H5', and H6'.

    • H5' (δ ~7.40): This proton is meta to both the bromine and the isoxazole substituent. It appears as a triplet (t) due to coupling with its two ortho neighbors, H4' and H6' (J ~7.9 Hz).

  • Isoxazole Proton (H4, δ ~7.00): The proton on the C4 of the isoxazole ring appears as a sharp singlet (s).[3] This is a characteristic signal for 3,5-disubstituted isoxazoles, as there are no adjacent protons to cause splitting. Its chemical shift is influenced by the electron-withdrawing nature of the adjacent ester group.

  • Methyl Ester Protons (H10, δ ~4.00): The three protons of the methyl group (OCH₃) appear as a singlet (s) at approximately 4.00 ppm. This is a typical chemical shift for methyl esters, and the signal is a singlet because there are no protons on the adjacent oxygen or carbonyl carbon.

¹³C NMR Spectral Data Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The spectrum is broadband proton-decoupled, meaning each unique carbon appears as a single line.

Table 2: ¹³C NMR Data (101 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~169.0C5 (Isoxazole)
~160.5C7 (C=O)
~158.0C3 (Isoxazole)
~133.5C4'
~130.5C5'
~130.0C1'
~129.5C6'
~124.5C2'
~123.0C3' (C-Br)
~100.0C4 (Isoxazole)
~53.0C10 (OCH₃)
Interpretation of ¹³C NMR Signals:
  • Carbonyl Carbon (C7, δ ~160.5): The carbon of the ester carbonyl group is significantly deshielded and appears far downfield, which is characteristic for this functional group.[6]

  • Isoxazole Carbons (C3, C5, C4):

    • C5 (δ ~169.0): This carbon, bonded to the bromophenyl ring, is typically the most downfield of the isoxazole ring carbons.

    • C3 (δ ~158.0): The carbon attached to the ester group appears at a characteristic downfield position.

    • C4 (δ ~100.0): The protonated carbon of the isoxazole ring appears the most upfield of the ring carbons, consistent with data from similar structures.[3]

  • Aromatic Carbons (C1' - C6'): These six carbons appear in the typical aromatic region of δ 120-135 ppm.

    • C3' (C-Br, δ ~123.0): The carbon directly attached to the bromine atom is readily identifiable.

    • The remaining aromatic carbons (C1', C2', C4', C5', C6') can be assigned based on substituent effects and comparison with spectral databases of substituted benzenes. The quaternary carbon (C1') is often of lower intensity.

  • Methyl Ester Carbon (C10, δ ~53.0): The carbon of the methyl ester group appears in the expected upfield region for an sp³-hybridized carbon attached to an oxygen atom.

Experimental Protocol for NMR Data Acquisition

This section provides a standardized, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.

Sample Preparation

The quality of the NMR spectrum is critically dependent on proper sample preparation.[7]

  • Weighing the Sample: Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR.[8] Higher concentrations improve the signal-to-noise ratio, which is particularly important for the less sensitive ¹³C nucleus.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Ensure the sample is fully soluble in the chosen solvent.[8]

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[7]

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solvent to serve as an internal reference standard (δ = 0 ppm). Many commercially available deuterated solvents already contain TMS.[9]

  • Mixing: Gently vortex or shake the vial to ensure the sample is completely dissolved. A clear, homogenous solution is required.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of cotton wool in the pipette.[8] The final solution height should be approximately 4-5 cm.

  • Cleaning and Labeling: Wipe the outside of the NMR tube clean with a lint-free tissue and label it clearly.

NMR Instrument Parameters (400 MHz Spectrometer)
  • Instrument Setup: Insert the sample into the spectrometer's autosampler or manual insertion port.

  • Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent (e.g., CDCl₃). This step corrects for any magnetic field drift. Subsequently, perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for achieving sharp, well-resolved peaks.[10]

  • ¹H NMR Acquisition:

    • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Set to approximately 16 ppm.

    • Number of Scans (NS): Typically 8 to 16 scans are sufficient for a sample of this concentration.

    • Relaxation Delay (D1): A delay of 1-2 seconds is standard.

  • ¹³C NMR Acquisition:

    • Pulse Program: Use a standard proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: Set to approximately 240 ppm.

    • Number of Scans (NS): A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance and sensitivity of the ¹³C nucleus.

    • Relaxation Delay (D1): A delay of 2 seconds is typical.

  • Data Processing: After acquisition, perform a Fourier transform (FT) on the Free Induction Decay (FID) signal. Apply phase correction and baseline correction to the resulting spectrum. Calibrate the chemical shift scale by setting the TMS signal to 0 ppm for ¹H or the CDCl₃ solvent peak to δ 77.16 ppm for ¹³C. Integrate the peaks in the ¹H spectrum.

Figure 2: Workflow for NMR data acquisition and processing.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is indispensable for the structural verification of this compound. The characteristic singlet for the H4 proton, the distinct multiplets of the 3-bromophenyl ring, and the downfield signals of the ester and isoxazole carbons provide a unique spectral fingerprint for this molecule. By following the detailed experimental protocol outlined in this guide, researchers can reliably obtain high-quality NMR data, enabling accurate and confident structural characterization, which is a cornerstone of modern chemical research and development.

References

  • D. C. G. A. Pinto, A. M. S. Silva. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Boykin, D. W. (n.d.). NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES. Journal of Heterocyclic Chemistry. [Link]

  • Supporting Information. (n.d.). AWS. [Link]

  • Qiu, D., et al. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Beilstein Journal of Organic Chemistry. [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. [Link]

  • Supporting Information. (n.d.). [Link]

  • Kwan, E. E. (2011). Lecture 13: Experimental Methods. [Link]

  • NMR Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Sample Preparation. (n.d.). University College London, Faculty of Mathematical & Physical Sciences. [Link]

  • Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (n.d.). [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.). [Link]

  • NMR - Interpretation. (2023). Chemistry LibreTexts. [Link]

  • NMR Spectroscopy. (n.d.). Michigan State University Department of Chemistry. [Link]

  • high resolution nuclear magnetic resonance (nmr) spectra. (n.d.). Chemguide. [Link]

Sources

Predictive Modeling and Mechanistic Validation of Isoxazole Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

From In Silico Design to Biological Assay

Executive Summary

The isoxazole ring (1,2-oxazole) represents a privileged scaffold in medicinal chemistry, distinguished by its unique electronic profile and dualistic reactivity. Unlike its isomer oxazole, the isoxazole ring possesses a relatively weak nitrogen-oxygen (


) bond, rendering it useful not only as a stable pharmacophore (e.g., Valdecoxib) but also as a "masked" prodrug moiety capable of ring-opening to reveal active metabolites (e.g., Leflunomide).

This guide outlines a rigorous framework for predicting the biological activity of isoxazole derivatives using computational modeling (QSAR/Docking) and validating these predictions through high-fidelity synthesis and assay protocols.

The Isoxazole Pharmacophore: Electronic & Structural Basis

The biological versatility of isoxazoles stems from two core properties that must be accounted for in any predictive model:

  • Bioisosterism: The isoxazole ring is a recognized bioisostere for carboxylic acids and esters. It mimics the spatial and electronic distribution of these groups while improving metabolic stability and lipophilicity.

  • The "Lability" Factor: The

    
     bond energy is significantly lower than that of the 
    
    
    
    or
    
    
    bonds in furan or pyrrole. In specific metabolic environments (e.g., hepatic P450 enzymes), the ring can cleave to form
    
    
    -amino enones or nitriles.

Implication for Prediction: When designing isoxazoles, one must decide early: Is the ring the ligand, or is it the delivery system?

Computational Prediction Framework (In Silico)

Before wet-lab synthesis, the biological activity of isoxazole libraries is predicted using a tiered in silico workflow. This process filters candidates based on binding energy (


) and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles.
2.1 Predictive Workflow Visualization

G Start Library Generation (Isoxazole Derivatives) LigPrep Ligand Preparation (Energy Min, Tautomers) Start->LigPrep Docking Molecular Docking (AutoDock/Glide) LigPrep->Docking Target Target Selection (e.g., COX-2, DHODH) Target->Docking QSAR 3D-QSAR Modeling (CoMFA/CoMSIA) Docking->QSAR Score Correlation MD MD Simulation (100ns, RMSD Stability) Docking->MD Top Poses ADMET ADMET Profiling (Lipinski, CYP Inhibition) QSAR->ADMET Activity Prediction MD->ADMET Stable Complexes Selection Lead Candidate Selection ADMET->Selection

Figure 1: Tiered computational workflow for filtering isoxazole candidates prior to synthesis.

2.2 Key Modeling Parameters
  • Electrostatic Fields: The nitrogen atom at position 2 acts as a hydrogen bond acceptor (HBA). Docking grids must prioritize H-bond donors in the receptor pocket (e.g., Arg, His residues).

  • Hydrophobic Enclosure: Substituents at positions 3 and 5 are critical. In COX-2 inhibitors, the 3-phenyl group occupies a hydrophobic side pocket distinct from COX-1, driving selectivity.

Predicted Mechanisms of Action: Two Case Studies

To accurately predict activity, we must categorize the isoxazole into one of two mechanistic classes.

Class A: The Rigid Scaffold (e.g., Valdecoxib)
  • Target: Cyclooxygenase-2 (COX-2).[1][2]

  • Mechanism: The isoxazole ring remains intact. It serves as a rigid spacer, orienting a sulfonamide group toward the hydrophilic channel and a phenyl group into the hydrophobic pocket.

  • Prediction Metric: High shape complementarity and stable RMSD (< 2.0 Å) in MD simulations.

Class B: The Reactive Warhead (e.g., Leflunomide)
  • Target: Dihydroorotate Dehydrogenase (DHODH).[3][4]

  • Mechanism: The isoxazole is a prodrug . Upon administration, the ring opens (via base or CYP450 catalysis) to form the active

    
    -cyanoenol metabolite (Teriflunomide).
    
  • Prediction Metric: Calculation of the

    
     bond dissociation energy (BDE) and metabolic stability simulations.
    
3.1 Mechanism of Isoxazole Ring Opening (Leflunomide)[4][5]

Leflunomide Lef Leflunomide (Intact Isoxazole) Inter Intermediate (N-O Bond Stress) Lef->Inter CYP450 / Base Active Teriflunomide (Active Metabolite) Inter->Active Ring Scission Target DHODH Inhibition (Pyrimidine Depletion) Active->Target Binding

Figure 2: The metabolic activation pathway of isoxazole prodrugs (Leflunomide type).

Experimental Validation Protocols

Once in silico models predict high affinity, the data must be validated via synthesis and bioassay.

4.1 Synthesis: Regioselective [3+2] Cycloaddition

The most robust method for generating 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.

Protocol:

  • Nitrile Oxide Generation: Dissolve the precursor aldoxime (1.0 eq) in DCM/Water (1:1). Add Chloramine-T (1.1 eq) to generate the nitrile oxide in situ.

  • Cycloaddition: Add the terminal alkyne (1.2 eq) and a catalytic amount of Cu(I) or simply heat to reflux (thermal route) if copper-free click is not desired.

    • Note: Thermal cycloaddition often yields a mixture of 3,5- and 3,4-isomers. Copper catalysis (CuAAC) typically yields triazoles; for isoxazoles, regiocontrol is often achieved via steric design or specific ruthenium catalysts (RuAAC).

  • Workup: Quench with water, extract with EtOAc, and purify via silica gel chromatography (Hexane:EtOAc gradient).

4.2 Biological Assay: COX-2 Inhibition Screen

To validate "Class A" predictions (Valdecoxib analogs):

  • Reagents: Recombinant human COX-2 enzyme, Arachidonic acid (substrate), TMPD (colorimetric indicator), Heme.

  • Procedure:

    • Incubate enzyme with the isoxazole test compound (0.1 nM – 10 µM) for 10 mins at 25°C.

    • Add Arachidonic acid/TMPD mixture.

    • COX-2 converts arachidonic acid to PGG2; the reduction of PGG2 to PGH2 oxidizes TMPD, causing a color change (blue).

  • Readout: Measure absorbance at 590 nm. Calculate IC50 relative to a standard inhibitor (e.g., Celecoxib).

Data Presentation: Comparative Potency

When reporting results, normalize predicted binding energies against experimental IC50 values to validate the model.

Compound ClassRepresentative DrugPredicted Binding Energy (kcal/mol)Experimental IC50 (nM)Mechanism Type
COX-2 Inhibitor Valdecoxib-11.25.0Rigid Scaffold
DHODH Inhibitor Leflunomide (Active)-9.8600 (approx)Reactive Prodrug
GABA-A Agonist Muscimol-7.425Bioisostere

Table 1: Correlation between calculated binding energies and biological potency for standard isoxazole pharmacophores.

References
  • PubChem. (n.d.). Valdecoxib | C16H14N2O3S. National Library of Medicine. Retrieved from [Link]

  • Kalgutkar, A. S., et al. (2003). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide...[4][5][6][7] Drug Metabolism and Disposition.[7] Retrieved from [Link]

  • Kim, S., et al. (2021). 3D-QSAR and Molecular Dynamics Study of Isoxazole Derivatives... International Journal of Molecular Sciences. Retrieved from [Link]

  • Beilstein Journals. (2019). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition... Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • DrugBank Online. (n.d.). Leflunomide: Uses, Interactions, Mechanism of Action. Retrieved from [Link]

Sources

literature review of 5-arylisoxazole-3-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, structural optimization, and pharmacological applications of 5-arylisoxazole-3-carboxylates . This scaffold is a critical pharmacophore in medicinal chemistry, distinct from its regioisomer (3-aryl-5-carboxylate) due to its specific electronic profile and binding capabilities in targets like Xanthine Oxidase and Fatty Acid Amide Hydrolase (FAAH).

Synthesis, Regiochemistry, and Pharmacological Profiling[1]

Executive Summary

The 5-arylisoxazole-3-carboxylate scaffold represents a privileged structure in drug discovery, serving as a rigid bioisostere for glutamate and a core pharmacophore for enzyme inhibitors. Unlike its 3-aryl-5-carboxylate isomer, this specific substitution pattern aligns the lipophilic aryl moiety and the polar carboxylate tail to selectively target the molybdenum center of Xanthine Oxidase (XO) and the catalytic serine of FAAH. This guide addresses the critical synthetic challenge of regioselectivity and provides validated protocols for accessing this chemotype.

Part 1: The Regioselectivity Challenge (Synthetic Core)

The primary obstacle in working with isoxazole carboxylates is the formation of regioisomers. The choice of synthetic pathway dictates the position of the aryl and carboxylate groups.

1.1 Mechanistic Pathways

Two dominant strategies exist: Claisen Condensation (often non-selective or yielding the unwanted isomer) and [3+2] Cycloaddition (highly selective for the target).

  • Pathway A: Condensation (The "Classic" Trap) Reaction of acetophenone-derived

    
    -keto esters with hydroxylamine often yields the 3-aryl-5-carboxylate  (Isomer B) or 5-isoxazolones, driven by the nucleophilic attack on the most electrophilic ketone.
    
  • Pathway B: [3+2] Cycloaddition (The Preferred Route) The reaction between an aryl alkyne and a carboalkoxy nitrile oxide yields the desired 5-aryl-3-carboxylate (Isomer A) with high regiocontrol.

Regioselectivity cluster_0 Target: 5-Aryl-3-Carboxylate cluster_1 Isomer: 3-Aryl-5-Carboxylate Target 5-Aryl-isoxazole-3-carboxylate (Target Scaffold) Isomer 3-Aryl-isoxazole-5-carboxylate (Common Byproduct) NitrileOxide Ethyl Chlorooximidoacetate (Dipole Precursor) NitrileOxide->Target [3+2] Cycloaddition (Base, RT) Alkyne Aryl Acetylene (Dipolarophile) Alkyne->Target KetoEster Aryl-diketo-ester KetoEster->Isomer Condensation (Reflux, Acid/Base) NH2OH Hydroxylamine NH2OH->Isomer

Figure 1: Synthetic divergence. The [3+2] cycloaddition (green path) is the requisite method for the 5-aryl-3-carboxylate scaffold.

1.2 Validated Experimental Protocol: [3+2] Cycloaddition

This protocol ensures the formation of the 5-aryl-3-carboxylate regioisomer.

Materials:

  • Ethyl chlorooximidoacetate (Precursor for the nitrile oxide dipole).

  • Phenylacetylene (or substituted aryl alkyne).

  • Triethylamine (TEA) as the base.[1]

  • Dichloromethane (DCM) or Ethanol.

Step-by-Step Methodology:

  • Preparation of Dipole: Dissolve ethyl chlorooximidoacetate (1.0 eq) and the aryl alkyne (1.1 eq) in anhydrous DCM (0.2 M concentration) under an inert atmosphere (

    
    ).
    
  • Cycloaddition: Cool the solution to 0°C. Add TEA (1.2 eq) dropwise over 30 minutes. The slow addition prevents dimerization of the nitrile oxide (furoxan formation).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Quench with water. Extract with DCM (3x).[2] Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Recrystallize from ethanol or purify via flash chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Self-Validation Check:

  • 1H NMR Signal: The isoxazole ring proton (H-4) typically appears as a singlet between

    
     6.9 and 7.1 ppm.
    
  • Regio-check: If the isomer is inverted (3-aryl-5-carboxylate), the H-4 proton often shifts slightly downfield, but definitive confirmation requires NOESY (correlation between H-4 and Aryl protons is strong in 5-aryl, weak/absent in 3-aryl).

Part 2: Pharmacological Profile & SAR

The 5-arylisoxazole-3-carboxylate is not merely a structural linker; it is a bioactive pharmacophore. The 3-carboxylate mimics the


-carboxylate of amino acids, while the 5-aryl group accesses hydrophobic pockets in enzymes.
2.1 Key Biological Targets
TargetTherapeutic AreaMechanism of ActionKey Reference
Xanthine Oxidase (XO) Gout, HyperuricemiaNon-purine inhibitor; blocks the molybdenum pterin center.[1]
FAAH Pain, ColitisInhibits Fatty Acid Amide Hydrolase, elevating anandamide levels.[2]
Glutamate Receptors CNS DisordersBioisostere of AMPA/NMDA agonists (e.g., Ibotenic acid analogs).[3][3]
Hsp90 OncologyC-terminal domain inhibition (often requires amide modification).[4]
2.2 Structure-Activity Relationship (SAR) Data

Quantitative analysis from key literature sources highlights the impact of phenyl ring substitution.

  • Xanthine Oxidase Inhibition:

    • Unsubstituted Phenyl: Moderate activity (

      
      ).
      
    • 3-Cyano (meta-CN):High Potency (

      
      ). The cyano group engages in H-bonding with residues in the XO channel.
      
    • 3-Nitro: Reduced potency due to steric bulk/electronic repulsion.

  • FAAH Inhibition:

    • Requires conversion of the 3-carboxylate to a 3-carboxamide .

    • 5-(3-chlorophenyl): Optimal lipophilic filling of the FAAH acyl-chain binding pocket.

2.3 Mechanism of Action Visualization

The diagram below illustrates the dual-targeting potential of this scaffold based on substitution.

MOA cluster_XO Target 1: Xanthine Oxidase cluster_FAAH Target 2: FAAH (requires amide) Scaffold 5-Arylisoxazole-3-Carboxylate Core XO_Site Molybdenum Pterin Center Scaffold->XO_Site 3-COOH binds Mo-OH 5-Aryl fills hydrophobic channel FAAH_Site Serine-Lysine-Serine Triad Scaffold->FAAH_Site Derivatization to 3-CONH2 Covalent/Transition-state mimic Inhibition_XO Inhibition of Uric Acid Production XO_Site->Inhibition_XO Inhibition_FAAH Elevation of Anandamide (Analgesia) FAAH_Site->Inhibition_FAAH

Figure 2: Divergent pharmacological pathways. The core scaffold directly inhibits XO, while amide derivatives target FAAH.

Part 3: Future Outlook & Optimization

Current research trends focus on fragment-based drug design (FBDD) . The 5-arylisoxazole-3-carboxylic acid is a high-quality "fragment" due to its low molecular weight (<250 Da) and high ligand efficiency.

  • Late-Stage Functionalization: Using C-H activation to add polarity to the phenyl ring (e.g., fluorine scanning) to improve metabolic stability.

  • Peptidomimetics: Incorporation of the scaffold into peptide backbones as a rigid

    
    -amino acid surrogate to restrict conformation and improve proteolytic stability.
    
References
  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Source: European Journal of Medicinal Chemistry. URL:[Link]

  • New FAAH inhibitors based on 3-carboxamido-5-aryl-isoxazole scaffold that protect against experimental colitis. Source: Bioorganic & Medicinal Chemistry. URL:[Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. Source: Journal of Medicinal Chemistry. URL:[Link]

  • Effective Synthesis of 3,4-Diaryl-isoxazole-5-carboxamides and their Antiproliferative Properties. (Note: Comparative isomer study) Source: European Journal of Organic Chemistry. URL:[Link]

  • Synthesis of 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Source: Molbank (MDPI). URL:[Link][4]

Sources

Methodological & Application

Application Note: Precision Synthesis of Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate (CAS: 745078-74-4). This scaffold is a critical pharmacophore in medicinal chemistry, frequently utilized in the development of glutamate receptor antagonists (e.g., AMPA/Kainate) and GABA modulators.

While [3+2] cycloaddition of nitrile oxides is a common route for isoxazoles, it often suffers from scale-up safety concerns and cost issues regarding the chloro-oxime precursors. This guide prioritizes a Claisen Condensation-Cyclization strategy. This two-step "one-pot" variant offers superior regiocontrol (>95:5 favoring the 3-carboxylate), utilizes stable commodity starting materials, and avoids the handling of potentially explosive nitrile oxide intermediates.

Strategic Analysis & Retrosynthesis

The synthesis targets the construction of the isoxazole core with specific regiochemistry: the aryl group at position 5 and the carboxylate at position 3.

The Regioselectivity Challenge

Reacting a 1,3-dicarbonyl equivalent with hydroxylamine can yield two isomers:

  • 5-Aryl-3-carboxylate (Target): Result of nucleophilic attack at the

    
    -keto ester carbonyl (C-2).
    
  • 3-Aryl-5-carboxylate (Impurity): Result of nucleophilic attack at the benzylic ketone (C-4).

Mechanistic Insight: The


-keto ester carbonyl is significantly more electrophilic than the aryl ketone due to the adjacent electron-withdrawing ester group. By utilizing Hydroxylamine Hydrochloride  in a protic solvent (Methanol) without excess base, we kinetically favor the attack at C-2, locking in the desired 3-carboxylate regiochemistry.
Synthetic Pathway Visualization

SynthesisPathway SM1 3-Bromoacetophenone Inter Diketo-Ester Intermediate (Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate) SM1->Inter Claisen Condensation (0°C to RT) SM2 Dimethyl Oxalate SM2->Inter Base NaOMe / MeOH Base->Inter Target TARGET: This compound Inter->Target Cyclocondensation (Reflux, 4h) Reagent NH2OH · HCl Reagent->Target

Figure 1: Synthetic pathway highlighting the Claisen condensation followed by regioselective cyclization.

Experimental Protocol

Materials & Equipment
  • Reagents: 3-Bromoacetophenone (>98%), Dimethyl Oxalate (99%), Sodium Methoxide (25% wt in MeOH or 95% powder), Hydroxylamine Hydrochloride (99%), Methanol (Anhydrous), Glacial Acetic Acid.

  • Equipment: 3-Neck Round Bottom Flask (RBF), Reflux Condenser, Nitrogen line, Temperature probe, Addition funnel.

Step 1: Claisen Condensation

Objective: Synthesis of Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate.

  • Setup: Flame-dry a 500 mL 3-neck RBF equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.

  • Charge: Add Sodium Methoxide (2.2 equiv) to Methanol (anhydrous, 10V relative to limiting reagent). Cool the solution to 0°C in an ice bath.

  • Addition A: Add 3-Bromoacetophenone (1.0 equiv, e.g., 10.0 g) to the stirred methoxide solution over 15 minutes. The solution may turn slightly yellow.

  • Addition B: Dissolve Dimethyl Oxalate (1.2 equiv) in a minimal amount of methanol. Add this solution dropwise to the reaction mixture at 0°C over 30 minutes.

    • Note: Exothermic reaction.[1] Ensure internal temperature does not exceed 10°C to prevent polymerization.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 3–4 hours.

    • Checkpoint: The reaction mixture will thicken significantly, forming a yellow/orange suspension (the sodium enolate salt).

  • Quench: Re-cool to 0°C. Acidify carefully with Glacial Acetic Acid or 1N HCl until pH ~4-5.

    • Observation: The solid dissolves, and the free diketo-ester may precipitate or form an oil. Do not isolate; proceed directly to Step 2 for the "One-Pot" procedure.

Step 2: Regioselective Cyclization

Objective: Ring closure to this compound.

  • Reagent Addition: To the reaction mixture from Step 1, add Hydroxylamine Hydrochloride (1.5 equiv) in one portion.

  • Reflux: Equip the flask with a reflux condenser. Heat the mixture to reflux (approx. 65°C) for 4–6 hours.

    • Mechanism Check: The acidic environment provided by NH₂OH·HCl buffers the reaction, favoring the attack on the

      
      -keto carbonyl.
      
  • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The diketo-ester spot (usually polar/streaking) should disappear, replaced by a distinct, less polar UV-active spot (Target).

  • Work-up:

    • Cool to RT.

    • Concentrate the methanol under reduced pressure (Rotavap) to ~20% of the original volume.

    • Pour the residue into ice-cold water (200 mL).

    • Stir vigorously for 30 minutes. The product should precipitate as a white to off-white solid.

  • Purification:

    • Filter the solid.[2][3] Wash with cold water (3 x 50 mL) to remove inorganic salts.

    • Recrystallization: Recrystallize from hot Ethanol or Methanol/Water mixture.

    • Yield: Expected yield 75–85%.

Data Summary Table
ParameterSpecification / Value
Limiting Reagent 3-Bromoacetophenone
Stoichiometry Acetophenone (1.0) : Oxalate (1.2) : NaOMe (2.2) : NH₂OH (1.5)
Temperature Step 1: 0°C

RT; Step 2: 65°C (Reflux)
Reaction Time Total ~8-10 Hours
Appearance White to off-white crystalline solid
Melting Point Expected range: 105–110°C (Analogous derivatives)
Expected Yield 75% - 85%

Quality Control & Validation

Analytical Confirmation

To validate the synthesis, confirm the structure using ¹H NMR. The critical differentiator between the 3,5-isomer and the 3,4-isomer (or 5-carboxylate) is the chemical shift of the isoxazole ring proton.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       3.98-4.02 (s, 3H, O-CH ₃ ester).
      
    • 
       6.90-7.10 (s, 1H, Isoxazole C4-H ). Note: This singlet is characteristic. In the wrong isomer (3-aryl-5-ester), this proton is often shifted further downfield.
      
    • 
       7.35 (t, 1H, Ar-H), 7.60 (d, 1H, Ar-H), 7.75 (d, 1H, Ar-H), 7.95 (s, 1H, Ar-H) [Pattern typical for 3-substituted benzene].
      
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Moisture in Step 1Ensure MeOH is anhydrous; dry glassware thoroughly. Dimethyl oxalate hydrolyzes easily.
Impurity (Isomer) High pH in Step 2Ensure the reaction is not basic during cyclization. The NH₂OH[4]·HCl should buffer the solution. If using free base NH₂OH, add AcOH.
Oiling out Incomplete precipitationIf product oils out in water, extract with DCM, dry over MgSO₄, and recrystallize from Hexane/EtOAc.

Workflow Diagram

Workflow Start Start: Dry 3-Neck Flask N2 Atmosphere Step1 Step 1: Claisen Condensation Add NaOMe, then Acetophenone Add Dimethyl Oxalate at 0°C Start->Step1 Check1 Stir 4h at RT Thick suspension forms? Step1->Check1 Check1->Step1 No (Check Moisture) Step2 Step 2: Cyclization Acidify (AcOH) -> Add NH2OH.HCl Reflux 4h Check1->Step2 Yes Workup Workup Concentrate & Pour into Ice Water Step2->Workup Filter Filtration & Recrystallization (EtOH) Workup->Filter End Final Product QC (NMR/LCMS) Filter->End

Figure 2: Operational workflow for the laboratory synthesis.

References

  • Chimichi, S., & De Sio, F. (2012). Isoxazoles.[4][3][5][6][7] In Comprehensive Heterocyclic Chemistry III. Elsevier. (Standard reference for regiochemistry of 1,3-dicarbonyl cyclizations).

  • Organic Syntheses. (1943). Isoxazole synthesis via Claisen Condensation. Org.[2][6][7][8] Synth. 1943, 23, 46. (Foundational methodology for oxalate-acetophenone condensation).

  • PubChem. (n.d.).[5] Compound Summary: this compound.[5] Retrieved from [Link]

Sources

reaction of nitrile oxide with methyl propiolate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition of Nitrile Oxides with Methyl Propiolate

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the 1,3-dipolar cycloaddition reaction between in situ generated nitrile oxides and methyl propiolate. This reaction, a cornerstone of heterocyclic chemistry, offers a highly efficient and regioselective route to 3,5-disubstituted isoxazoles, which are privileged scaffolds in medicinal chemistry and drug discovery.[1][2] We will delve into the underlying reaction mechanism from a frontier molecular orbital (FMO) perspective, explain the factors governing the reaction's high regioselectivity, and provide a field-proven, step-by-step protocol for researchers. This document is intended for chemists in academic and industrial research, particularly those involved in synthetic methodology, library synthesis, and drug development.

Introduction: The Huisgen Cycloaddition and the Isoxazole Scaffold

The 1,3-dipolar cycloaddition, first extensively studied by Rolf Huisgen, is a powerful pericyclic reaction that forms a five-membered heterocyclic ring from a 1,3-dipole and a dipolarophile.[3][4] This reaction class is renowned for its high degree of stereospecificity and regioselectivity, making it an indispensable tool in modern organic synthesis.[3]

Among the various 1,3-dipoles, nitrile oxides (R-C≡N⁺-O⁻) are particularly valuable intermediates.[5][6] Their reaction with alkynes (dipolarophiles) provides a direct and atom-economical pathway to the isoxazole ring system.[7][8] The isoxazole moiety is a key structural feature in numerous FDA-approved drugs, including the anti-inflammatory agent Valdecoxib and the antibiotic Sulfamethoxazole, highlighting its significance as a pharmacophore.[1][7] The reaction with an unsymmetrical alkyne like methyl propiolate allows for the controlled synthesis of isoxazoles with distinct functional handles at the 3- and 5-positions, which is crucial for structure-activity relationship (SAR) studies in drug discovery.[9]

Reaction Mechanism and Regioselectivity

The reaction between a nitrile oxide and an alkyne proceeds via a concerted [3+2] cycloaddition mechanism.[4][10] The regioselectivity of the addition to an electron-deficient alkyne such as methyl propiolate can be reliably predicted using Frontier Molecular Orbital (FMO) theory.[10][11]

In this specific case, the reaction is classified as a Sustmann Type I cycloaddition, which is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole (nitrile oxide) and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (methyl propiolate).[11]

  • Nitrile Oxide FMOs: The HOMO of the nitrile oxide has its largest orbital coefficient on the carbon atom and a smaller coefficient on the oxygen atom.

  • Methyl Propiolate FMOs: As an electron-deficient alkyne, its LUMO is lowered in energy. The largest orbital coefficient of the LUMO is on the β-carbon (the carbon not attached to the ester group).

The cycloaddition proceeds by aligning the atoms with the largest orbital coefficients. Therefore, the carbon of the nitrile oxide (HOMO) preferentially bonds to the β-carbon of the methyl propiolate (LUMO), leading to the formation of the 3,5-disubstituted isoxazole as the major, and often exclusive, regioisomer.[12][13] Steric effects also favor this orientation, as the R-group of the nitrile oxide and the ester group of the alkyne are positioned away from each other in the transition state.[14]

Caption: FMO control in the nitrile oxide-alkyne cycloaddition.

In Situ Generation of Nitrile Oxides

Nitrile oxides are highly reactive and prone to dimerization to form furoxans (1,2,5-oxadiazole 2-oxides), especially in the absence of a trapping agent.[5][15] To circumvent this side reaction and avoid handling these unstable intermediates, they are almost exclusively generated in situ. Several reliable methods exist:

  • Dehydrohalogenation of Hydroximoyl Halides: This classic method involves treating a hydroximoyl halide with a non-nucleophilic base like triethylamine.[15]

  • Dehydration of Nitroalkanes: Reagents like phenyl isocyanate can be used to dehydrate primary nitroalkanes.[6]

  • Oxidation of Aldoximes: This is a widely used modern method due to the stability and accessibility of aldoximes. A variety of mild oxidants can be employed, including:

    • Sodium hypochlorite (bleach).[16]

    • Hypervalent iodine reagents, such as [bis(trifluoroacetoxy)iodo]benzene (PIFA) or (diacetoxyiodo)benzene (DIB).[7][17]

    • Oxone in the presence of a chloride source.[18][19]

The protocol detailed below utilizes the hypervalent iodine-based oxidation of an aldoxime, which is known for its high efficiency, mild conditions, and broad substrate scope.[7]

Detailed Experimental Protocol: Synthesis of Methyl 3-phenylisoxazole-5-carboxylate

This protocol provides a representative procedure for the reaction of benzaldehyde oxime (precursor to benzonitrile oxide) with methyl propiolate.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Hypervalent iodine reagents can be corrosive and moisture-sensitive. Handle with care.

  • Methyl propiolate is volatile and lachrymatory.

Materials and Reagents:

  • Benzaldehyde oxime

  • Methyl propiolate

  • [Bis(trifluoroacetoxy)iodo]benzene (PIFA)

  • Methanol (MeOH), HPLC grade

  • Dichloromethane (DCM), HPLC grade

  • Ethyl acetate (EtOAc) and Hexanes for chromatography

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel (for flash chromatography)

Experimental Workflow Diagram:

Experimental_Workflow A 1. Reagent Preparation - Dissolve benzaldehyde oxime (1.0 eq) and methyl propiolate (1.2 eq) in MeOH. B 2. Nitrile Oxide Generation & Cycloaddition - Add PIFA (1.5 eq) portion-wise at 0 °C. - Stir at room temperature for 2-4 hours. A->B C 3. Reaction Monitoring - Monitor progress by TLC (e.g., 20% EtOAc/Hexanes). B->C D 4. Quenching and Workup - Quench with sat. NaHCO₃. - Extract with DCM or EtOAc. C->D E 5. Purification - Dry organic layer (Na₂SO₄). - Concentrate under reduced pressure. - Purify by flash column chromatography. D->E F 6. Characterization - Analyze pure fractions by ¹H NMR, ¹³C NMR, and HRMS. E->F

Caption: Step-by-step experimental workflow for isoxazole synthesis.

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add benzaldehyde oxime (1.0 equivalent).

  • Solvent and Reagent Addition: Dissolve the oxime in methanol (approx. 0.1 M concentration). Add methyl propiolate (1.2 equivalents) to the solution. Cool the flask to 0 °C in an ice-water bath.

    • Causality Note: Using a slight excess of the dipolarophile (methyl propiolate) helps to ensure the complete trapping of the transiently generated nitrile oxide, minimizing its dimerization.[15] Methanol is often a good solvent choice for reactions involving hypervalent iodine reagents.[17]

  • Nitrile Oxide Generation: While stirring at 0 °C, add [bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.5 equivalents) portion-wise over 5-10 minutes.

    • Causality Note: PIFA is a powerful but mild oxidant that rapidly converts the oxime to the nitrile oxide.[7] Adding it portion-wise at 0 °C helps to control any potential exotherm and maintain a low steady-state concentration of the nitrile oxide.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours or until thin-layer chromatography (TLC) indicates the complete consumption of the starting oxime.

  • Quenching: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the trifluoroacetic acid byproduct.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x volume of MeOH).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 5% to 30% EtOAc) to afford the pure methyl 3-phenylisoxazole-5-carboxylate.[17]

Summary of Reaction Parameters

The following table summarizes typical conditions for the synthesis of 3,5-disubstituted isoxazoles via this method.

Parameter Typical Condition/Reagent Rationale/Comment Reference
Nitrile Oxide Precursor Aldoxime (Aromatic or Aliphatic)Stable, readily available starting materials.[17][18]
Dipolarophile Methyl PropiolateElectron-deficient alkyne ensuring high regioselectivity.[12][13]
Oxidant PIFA, DIB, NaOCl, Oxone/NaClIn situ generation of nitrile oxide under mild conditions.[7][16][17][18]
Stoichiometry (Oxime:Alkyne:Oxidant) 1 : 1.2 : 1.5Excess alkyne and oxidant drive the reaction to completion.[17]
Solvent MeOH, DCM, DioxaneChoice depends on the specific oxidant and substrates used.[16][17][20]
Temperature 0 °C to Room TemperatureMild conditions preserve sensitive functional groups.[7]
Typical Yield 70-95%The reaction is generally high-yielding.[7]

Applications in Research and Drug Development

The nitrile oxide-alkyne cycloaddition is a cornerstone reaction for generating molecular diversity in drug discovery programs.[1][21]

  • Scaffold Synthesis: It provides rapid access to the isoxazole core, a privileged structure in medicinal chemistry known for its favorable pharmacokinetic properties and ability to engage in hydrogen bonding and π-stacking interactions.[2][15]

  • Bioorthogonal Chemistry: The high efficiency and selectivity of this cycloaddition have led to its exploration in bioorthogonal chemistry for labeling and crosslinking biomolecules under physiological conditions.[22]

  • Synthetic Intermediates: The N-O bond of the isoxazole ring can be reductively cleaved (e.g., using H₂/Raney Ni or SmI₂) to unmask a β-dicarbonyl or β-hydroxyketone functionality, making isoxazoles versatile intermediates in the synthesis of complex natural products.[3][16]

References

  • Title: Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes) Source: Sciforum URL: [Link]

  • Title: Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition Source: Molecules URL: [Link]

  • Title: Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes Source: PMC (ACS Combinatorial Science) URL: [Link]

  • Title: Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions Source: PMC (RSC Advances) URL: [Link]

  • Title: In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions Source: Taylor & Francis Online (Phosphorus, Sulfur, and Silicon and the Related Elements) URL: [Link]

  • Title: Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Nitrile Oxide-Norbornene Cycloaddition as a Bioorthogonal Crosslinking Reaction for the Preparation of Hydrogels Source: PubMed URL: [Link]

  • Title: A Novel, General Method for the Synthesis of Nitrile Oxides: Dehydration of O-Silylated Hydroxamic Acids Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids Source: PMC (Molecules) URL: [Link]

  • Title: Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction Source: MDPI (Molecules) URL: [Link]

  • Title: 1,3-Dipolar cycloaddition Source: Wikipedia URL: [Link]

  • Title: Huisgen 1,3-Dipolar Cycloaddition Source: Organic Chemistry Portal URL: [Link]

  • Title: Advances in isoxazole chemistry and their role in drug discovery Source: PMC (RSC Medicinal Chemistry) URL: [Link]

  • Title: Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid Source: SciELO URL: [Link]

  • Title: 3,5-Disubstituted isoxazole derivative Source: ResearchGate URL: [Link]

  • Title: Theoretical study on the regioselectivity of nitrile oxide 1,3-dipolar cycloaddition to propyne Source: ResearchGate URL: [Link]

  • Title: Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines Source: MDPI (Molecules) URL: [Link]

  • Title: 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview Source: Chemical Science Review and Letters URL: [Link]

  • Title: 1,3-Dipolar Cycloaddition of Nitrile Oxide Source: Chem-Station International Edition URL: [Link]

  • Title: Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area Source: ResearchGate URL: [Link]

  • Title: Organic Synthesis with Nitrile Oxides Source: Scribd URL: [Link]

  • Title: Site- and Regioselectivity of Nitrile Oxide-Allene Cycloadditions: DFT-Based Semiquantitative Predictions Source: Semantic Scholar URL: [Link]

Sources

Application Notes and Protocols: Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate is a pivotal heterocyclic compound, serving as a versatile scaffold in the realms of medicinal chemistry and materials science.[1] Its distinct molecular architecture, featuring a reactive isoxazole core coupled with a strategically positioned bromophenyl moiety, establishes it as a valuable building block for the synthesis of diverse and complex functional molecules. This guide offers an in-depth exploration of the applications of this compound, providing detailed protocols and expert insights tailored for researchers, scientists, and professionals engaged in drug development. We will delve into its utility in creating novel therapeutic agents and advanced materials, presenting a thorough overview of its chemical reactivity and vast potential.

Introduction: The Strategic Value of a Multifunctional Scaffold

The isoxazole ring is a well-established "privileged structure" in medicinal chemistry, recognized for its capacity to engage in a variety of non-covalent interactions with biological targets.[2][3][4][5][6] The specific placement of a 3-bromophenyl group at the 5-position and a methyl carboxylate at the 3-position of the isoxazole ring endows the molecule with multiple points for chemical diversification. This deliberate arrangement makes this compound a highly desirable intermediate for constructing complex molecular frameworks.[1]

The bromine atom acts as a versatile functional handle, readily participating in a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira reactions.[7][8][9] This facilitates the introduction of a wide array of aryl, heteroaryl, or alkyl groups, which is crucial for exploring the chemical space in drug discovery initiatives. The methyl ester group can be easily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other esters, further expanding the potential for creating diverse compound libraries.

Key Applications in Medicinal Chemistry

The predominant application of this compound is as a precursor for synthesizing biologically active compounds.[1] Its core structure is found in molecules designed for various therapeutic areas, such as oncology, infectious diseases, and inflammation.[2][4][6]

2.1. Synthesis of Novel Kinase Inhibitors

Protein kinases are critical enzymes in cellular signaling, and their abnormal activity is frequently linked to cancer. The isoxazole scaffold has proven effective in the design of potent and selective kinase inhibitors. The 3-bromophenyl group of this compound can be a key pharmacophore or a point for further modification to improve binding affinity and selectivity.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Bi-aryl Scaffold

This protocol details a general method for the Suzuki-Miyaura cross-coupling of this compound with a boronic acid derivative, a fundamental reaction in modern medicinal chemistry for forming C-C bonds.[10]

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Standard organic synthesis glassware

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask with a magnetic stir bar and reflux condenser, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Solvent and Degassing: Add a 3:1 mixture of 1,4-dioxane and water. Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • Reaction: Heat the mixture to 80-90 °C under an inert atmosphere with vigorous stirring. Monitor the reaction's progress by TLC.

  • Work-up: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the crude product using silica gel column chromatography with a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired bi-aryl product.

Expected Outcome:

This reaction typically yields the desired bi-aryl compound in good to excellent yields. The product's identity and purity should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_products Products Isoxazole Methyl 5-(3-bromophenyl) isoxazole-3-carboxylate Pd_Catalyst Pd(0) Catalyst Isoxazole->Pd_Catalyst Oxidative Addition Boronic_Acid Arylboronic Acid Boronic_Acid->Pd_Catalyst Transmetalation Biaryl_Product Bi-aryl Product Pd_Catalyst->Biaryl_Product Reductive Elimination Base Base (K₂CO₃) Base->Boronic_Acid Byproducts Byproducts

Caption: Suzuki-Miyaura cross-coupling workflow.

2.2. Development of Antimicrobial Agents

The isoxazole nucleus is a key component in several approved antibacterial drugs.[11] The ability to functionalize the 3-bromophenyl ring allows for the synthesis of novel derivatives with potential antimicrobial activity.[12][13] By introducing various substituents, researchers can fine-tune the molecule's properties to optimize its interaction with bacterial targets.[12]

Applications in Materials Science

Beyond its medicinal applications, this compound is a valuable precursor for advanced organic materials.[14] The rigid isoxazole core and potential for π-π stacking make it a promising candidate for developing organic semiconductors, liquid crystals, and fluorescent probes.[14]

3.1. Synthesis of Conjugated Materials

Palladium-catalyzed cross-coupling reactions can be employed to synthesize conjugated polymers. Using di-boronic acids or di-haloarenes, a step-growth polymerization can be achieved, leading to polymers with alternating isoxazole and aryl units. These materials can possess interesting photophysical and electronic properties suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Protocol 2: Synthesis of a Fluorescent Probe via Sonogashira Coupling

This protocol describes the synthesis of a fluorescent derivative by coupling this compound with a terminal alkyne.[15][16][17] The resulting arylethynylisoxazole may exhibit fluorescence, making it a potential candidate for a chemical sensor.[14]

Materials:

  • This compound

  • Terminal alkyne (e.g., ethynylbenzene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Nitrogen or Argon gas

  • Standard organic synthesis glassware

  • Magnetic stirrer

  • UV-Vis and fluorescence spectrophotometers

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) and the terminal alkyne (1.2 eq) in a 2:1 mixture of THF and triethylamine.

  • Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.05 eq).

  • Reaction: Stir the mixture at room temperature and monitor its progress by TLC.

  • Work-up: Upon completion, filter the mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Evaluate its photophysical properties using UV-Vis and fluorescence spectroscopy.

Sonogashira_Coupling_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_products Products Isoxazole Methyl 5-(3-bromophenyl) isoxazole-3-carboxylate Pd_Catalyst Pd(0) Catalyst Isoxazole->Pd_Catalyst Oxidative Addition Alkyne Terminal Alkyne Cu_Catalyst Cu(I) Catalyst Alkyne->Cu_Catalyst Alkyne Activation Coupled_Product Arylethynyl Isoxazole Pd_Catalyst->Coupled_Product Reductive Elimination Cu_Catalyst->Pd_Catalyst Transmetalation Base Base (Et₃N) Base->Alkyne Byproducts Byproducts

Caption: Sonogashira cross-coupling workflow.

Physicochemical Data Summary
PropertyValueReference
Molecular Formula C₁₁H₈BrNO₃
Molecular Weight 282.09 g/mol
Appearance Off-white to pale yellow solidGeneral knowledge
CAS Number 745078-74-4
Solubility Soluble in DMSO, DMF, chlorinated solventsGeneral knowledge
Conclusion

This compound stands out as a highly valuable and adaptable building block with extensive applications in medicinal chemistry and materials science.[1] Its capacity for strategic functionalization enables the efficient synthesis of a wide range of molecular structures, paving the way for the discovery of new therapeutic agents and advanced materials.[14][18] The protocols outlined in this document provide a solid foundation for researchers to delve into the rich chemistry of this compound and harness its full potential in their work. As a Senior Application Scientist, I am confident that the insights and methods presented here will be a significant asset to the scientific community.

References
  • ResearchGate . Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. [Link]

  • Rose-Hulman Institute of Technology . Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • RSC Publishing . Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • Google Patents. Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.
  • National Center for Biotechnology Information . The synthetic and therapeutic expedition of isoxazole and its analogs. [Link]

  • ResearchGate . Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. [Link]

  • National Center for Biotechnology Information . 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]

  • MDPI . Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. [Link]

  • ResearchGate . Suzuki‐Miyaura cross‐coupling reactions of isoxazole‐4‐boronates with.... [Link]

  • Taylor & Francis Online . Synthesis and biological activity of ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. [Link]

  • SpringerLink . Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. [Link]

  • Research Square . Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. [Link]

  • National Center for Biotechnology Information . Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • IP Innovative Publication . A review of isoxazole biological activity and present synthetic techniques. [Link]

  • ResearchGate . Convenient Approach to 3,4-Diarylisoxazoles Based on the Suzuki Cross-Coupling Reaction. [Link]

  • ResearchGate . Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD . The Role of Isoxazole Derivatives in Modern Drug Discovery. [Link]

  • RSC Publishing . Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • CDN . 1 Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole December 8, 2023 Intr. [Link]

  • PubMed . Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. [Link]

  • National Center for Biotechnology Information . Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • MDPI . Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. [Link]

  • Zanco Journal of Medical Sciences . Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. [Link]

  • Semantic Scholar . 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. [Link]

  • National Center for Biotechnology Information . Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. [Link]

  • The Royal Society of Chemistry . Transition Metal-Catalyzed Decarboxylative Coupling Reactions of Alkynyl Carboxylic Acids. [Link]

Sources

Application Note: Divergent Synthesis Using Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the utilization of Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate (CAS 745078-74-4) as a versatile intermediate in medicinal chemistry.

Abstract

This compound is a high-value "dual-handle" heterocyclic intermediate designed for Diversity-Oriented Synthesis (DOS). Its structure features two orthogonal reactive sites: a C5-aryl bromide suitable for palladium-catalyzed cross-coupling (scaffold extension) and a C3-methyl ester ready for hydrolysis or direct amidation (pharmacophore tuning). This guide details optimized protocols for Suzuki-Miyaura cross-coupling and ester functionalization, enabling the rapid generation of isoxazole-based libraries targeting COX-2, p38 MAP kinase, and BET bromodomains.

Technical Profile & Reactivity Analysis

Compound Specifications
PropertySpecification
Chemical Name This compound
CAS Number 745078-74-4
Molecular Formula C₁₁H₈BrNO₃
Molecular Weight 282.09 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM, EtOAc; Low solubility in water
Storage 2–8°C, inert atmosphere (Ar/N₂)
Reactivity Map

The compound's utility lies in its ability to undergo sequential, orthogonal transformations.[1] The isoxazole core is stable under standard cross-coupling and hydrolytic conditions, allowing for flexible synthetic planning.

ReactivityMap Core Methyl 5-(3-bromophenyl) isoxazole-3-carboxylate Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Core->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Hydrolysis Hydrolysis / Amidation (C-N Bond Formation) Core->Hydrolysis LiOH then R-NH2 Reduction Reduction to Alcohol (Linker Installation) Core->Reduction NaBH4 / LiBH4 Biaryl 5-(3-Biaryl)isoxazole (Scaffold Extension) Suzuki->Biaryl Amide Isoxazole-3-carboxamide (Target Binding Motif) Hydrolysis->Amide Alcohol Isoxazol-3-ylmethanol (PROTAC Anchor) Reduction->Alcohol

Figure 1: Orthogonal reactivity profile. The C5-bromide allows for lipophilic expansion, while the C3-ester facilitates polar interactions.

Experimental Protocols

Protocol A: Scaffold Extension via Suzuki-Miyaura Coupling

Objective: Functionalization of the C5-aryl bromide to create a biaryl system. Mechanism: Pd(0) oxidative addition into the C-Br bond, followed by transmetallation with a boronic acid and reductive elimination.

Materials
  • Substrate: this compound (1.0 eq)

  • Coupling Partner: Aryl boronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) [Preferred for steric tolerance]

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure
  • Setup: In a microwave vial or round-bottom flask, combine the isoxazole substrate (1.0 mmol, 282 mg), aryl boronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.05 mmol, 41 mg).

  • Inerting: Seal the vessel and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (5 mL) and 2.0 M K₂CO₃ (1.5 mL) via syringe.

  • Reaction:

    • Thermal: Heat to 90°C for 12–16 hours.

    • Microwave: Heat to 110°C for 30–45 minutes.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.[2][3] Look for the disappearance of the bromide peak (M+ and M+2 pattern).

  • Workup: Cool to RT. Filter through a pad of Celite, washing with EtOAc. Wash the filtrate with water (1x) and brine (1x). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (SiO₂), typically eluting with a gradient of 0–40% EtOAc in Hexanes.

Critical Note: The isoxazole ring is sensitive to reducing conditions. Avoid using Pd/C with hydrogen or active metal reductions during this step.

Protocol B: Pharmacophore Tuning via Direct Amidation

Objective: Conversion of the C3-ester to an amide. Mechanism: Nucleophilic acyl substitution. While direct aminolysis is possible, a two-step Hydrolysis-Coupling sequence is often higher yielding for complex amines.

Method B1: Hydrolysis to Carboxylic Acid
  • Dissolve the ester (1.0 mmol) in THF/MeOH/H₂O (3:1:1, 5 mL).

  • Add LiOH·H₂O (2.0 mmol, 84 mg).

  • Stir at RT for 2–4 hours (TLC monitoring).

  • Acidify to pH 3–4 with 1M HCl. The acid often precipitates; filter and dry. If not, extract with EtOAc.

Method B2: Amide Coupling (HATU Protocol)
  • Activation: Dissolve the crude acid (from B1) in dry DMF (3 mL). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 10 minutes to activate the carboxylate.

  • Coupling: Add the amine partner (R-NH₂, 1.1 eq).

  • Reaction: Stir at RT for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove byproducts), water, and brine.

  • Purification: Recrystallization or reverse-phase HPLC is recommended for polar amides.

Strategic Workflow: Library Synthesis

For drug discovery campaigns, the order of operations is critical. The "Suzuki-First" approach is generally preferred because the methyl ester is robust and non-interfering during the cross-coupling, whereas some amides may coordinate palladium or reduce solubility.

Workflow Start Starting Material (this compound) Decision Strategic Decision Point Start->Decision PathA Path A: Suzuki First (Recommended for Diversity) Decision->PathA PathB Path B: Amidation First (If Amine is scarce) Decision->PathB StepA1 Suzuki Coupling (Pd-cat, Ar-B(OH)2) PathA->StepA1 StepB1 Ester Hydrolysis & Amidation PathB->StepB1 StepA2 Ester Hydrolysis (LiOH) StepA1->StepA2 StepA3 Amide Coupling (HATU, R-NH2) StepA2->StepA3 Final Final Library (5-Biaryl-isoxazole-3-carboxamides) StepA3->Final StepB2 Suzuki Coupling StepB1->StepB2 StepB2->Final

Figure 2: Divergent synthesis workflow. Path A is the standard route for generating high-diversity libraries.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from [Link]

  • Panda, S. S., et al. (2012). Synthesis and anti-inflammatory activity of some new indolyl-isoxazoles. Medicinal Chemistry Research, 21, 3165–3173.
  • Ben Romdhane, R., et al. (2024).[4] Palladium-Catalyzed C4,C5-Diarylation of Isoxazole-3-Carboxylate by Double C-H Bond Functionalization.[4] European Journal of Organic Chemistry.[4] Retrieved from [Link]

Sources

experimental procedure for antimicrobial screening of isoxazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Standard Operating Procedure (SOP)

Abstract

Isoxazole derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent efficacy against multidrug-resistant (MDR) pathogens through mechanisms such as DNA gyrase inhibition and membrane disruption. However, their lipophilic nature presents unique challenges in bioassay reproducibility. This guide outlines a rigorous, standardized workflow for the antimicrobial screening of isoxazole libraries, integrating Clinical and Laboratory Standards Institute (CLSI) guidelines with specific adaptations for heterocyclic compound handling.

Introduction & Strategic Rationale

The isoxazole ring system is bioisosteric to the pyridine and furan rings, offering unique hydrogen-bonding potential and metabolic stability. While promising, high-throughput screening of these compounds often fails due to two variables: poor aqueous solubility and solvent toxicity .

This protocol moves beyond basic "disk diffusion" (which is unreliable for hydrophobic compounds due to poor agar diffusion) and establishes Broth Microdilution as the primary quantitative standard. We further integrate Time-Kill Kinetics to differentiate between bacteriostatic and bactericidal mechanisms—a critical distinction for drug development.[1]

Core Mechanistic Targets

Isoxazoles typically act via:

  • Inhibition of Folate Synthesis: Structural similarity to PABA (e.g., Sulfamethoxazole).

  • DNA Gyrase Interference: Preventing bacterial DNA replication.

  • Membrane Depolarization: Lipophilic tails disrupting the lipid bilayer.

Experimental Workflow

The following diagram illustrates the critical path from compound resuspension to hit validation.

AntimicrobialScreening cluster_0 Phase I: Preparation cluster_1 Phase II: Primary Screen cluster_2 Phase III: Profiling Compound Isoxazole Solid Stock Stock Solution (DMSO 10 mg/mL) Compound->Stock Weigh & Dissolve QC Solubility Check (Precipitation Test) Stock->QC Dilute in Media QC->Stock Fail (Reformulate) MIC Broth Microdilution (MIC Determination) QC->MIC Pass Readout Optical Density & Visual Score MIC->Readout 18-24h Incubation MBC MBC/MFC Assay (Agar Plating) Readout->MBC MIC ≤ 16 µg/mL TimeKill Time-Kill Kinetics (Log Reduction) Readout->TimeKill Lead Candidates

Figure 1: Strategic workflow for isoxazole antimicrobial screening. Note the critical "Solubility Check" gate before biological testing to prevent false negatives.

Materials & Reagents
Reagent/MaterialSpecificationPurpose
Solvent DMSO (Dimethyl Sulfoxide), Anhydrous, ≥99.9%Primary solvent for hydrophobic isoxazoles.
Bacterial Media Cation-Adjusted Mueller-Hinton Broth (CAMHB)Standard CLSI media; Ca²⁺/Mg²⁺ ensures correct activity of aminoglycoside controls and membrane-active agents.
Fungal Media RPMI 1640 + MOPS bufferStandard for Candida and Aspergillus spp.
Indicator Resazurin (0.015%) or TTCRedox indicator for visual MIC confirmation (turns pink/red upon viable growth).
Control Drugs Ciprofloxacin (Bacteria), Fluconazole (Fungi)Quality control standards.[2][3]
Plates 96-well Polystyrene, U-bottom (untreated)U-bottom allows pellet formation for easier visual reading.
Protocol 1: Compound Preparation & Handling

Isoxazoles are prone to precipitation in aqueous media. This step is the most common source of experimental error.

  • Stock Preparation: Dissolve the solid isoxazole derivative in 100% DMSO to a concentration of 10 mg/mL (or 10 mM). Vortex heavily.

  • Sterility: Do NOT filter sterilize the DMSO stock (isoxazoles may bind to nylon/PES filters). DMSO at 100% is self-sterilizing.[4]

  • The "Precipitation Stress Test":

    • Before adding to bacteria, dilute 5 µL of stock into 995 µL of CAMHB (0.5% DMSO final).

    • Incubate at 37°C for 1 hour.

    • Check: If the solution turns cloudy or crystals form, the compound is insoluble at this concentration. You must lower the testing range or use a co-solvent (e.g., 5% Tween-80), though Tween can inhibit some antibacterials.

Protocol 2: Broth Microdilution (MIC Determination)

Based on CLSI M07-A10 Guidelines.

Objective: Determine the Minimum Inhibitory Concentration (MIC).

Step-by-Step Procedure:
  • Inoculum Preparation:

    • Select 3-5 colonies from a fresh overnight agar plate.

    • Resuspend in saline to match the 0.5 McFarland Standard (approx.

      
       CFU/mL).
      
    • Dilution: Dilute this suspension 1:150 in CAMHB to achieve a final challenge concentration of

      
       CFU/mL in the well.
      
  • Plate Setup (96-well):

    • Columns 1-10: Test Compound (Serial 2-fold dilution).

    • Column 11: Growth Control (Bacteria + Media + DMSO).

    • Column 12: Sterility Control (Media + DMSO only).

  • Dilution Scheme:

    • Add 100 µL of CAMHB to all wells.

    • Add 100 µL of compound stock (prediluted to 2x desired starting concentration) to Column 1.

    • Transfer 100 µL from Col 1 to Col 2, mix, and repeat to Col 10. Discard the final 100 µL.

    • Constraint: Ensure final DMSO concentration is ≤ 1% . (Higher DMSO levels can be toxic to sensitive strains like P. aeruginosa).

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to wells in Columns 1-11.

    • Final volume = 200 µL.

  • Incubation:

    • Seal with breathable film. Incubate at 35 ± 2°C for 16-20 hours (24h for MRSA).

  • Readout:

    • Visual: Look for turbidity (cloudiness) or a "button" of cells at the bottom.

    • Resazurin Assay (Optional): Add 30 µL of Resazurin solution. Incubate 1-2 hours. Blue = No Growth (Inhibition); Pink = Growth.

    • Definition: MIC is the lowest concentration with no visible growth .[2][5]

Protocol 3: Time-Kill Kinetics

Distinguishing Bacteriostatic vs. Bactericidal activity.

Rationale: An MIC tells you what stops growth; a Time-Kill tells you if it kills. This is vital for isoxazoles, which often exhibit slow-acting bacteriostatic profiles.

  • Setup: Prepare tubes with CAMHB containing the isoxazole compound at 1x MIC and 4x MIC . Include a growth control (no drug).[2]

  • Inoculum: Add bacteria to reach

    
     CFU/mL.
    
  • Sampling: Incubate at 37°C with shaking. Remove aliquots at 0, 2, 4, 8, and 24 hours .

  • Plating: Serially dilute aliquots (1:10 to 1:1000) in saline and plate onto Mueller-Hinton Agar.

  • Analysis: Count colonies (CFU) after overnight incubation.

    • Bactericidal:

      
       reduction (99.9% kill) from the starting inoculum.[1][6]
      
    • Bacteriostatic:

      
       reduction.
      
Data Analysis & Interpretation

Criteria for "Active" Isoxazole Hits:

Classification MIC (µg/mL) Action Required
Highly Active < 4 Proceed to cytotoxicity & in vivo studies.
Moderately Active 4 - 32 Lead optimization (SAR study) required.

| Weak/Inactive | > 64 | Generally discard, unless novel mechanism is suspected. |

Troubleshooting Table:

Observation Probable Cause Solution
Precipitation in wells Compound insolubility Reduce max concentration; Validate with "Precipitation Stress Test".
Skipped Wells (Growth at high conc, no growth at low) Pipetting error or "Eagle Effect" Repeat assay; Ensure vigorous mixing during serial dilution.
Growth in Sterility Control Contaminated media/DMSO Discard stocks; Prepare fresh media; Use biosafety cabinet.

| High DMSO Toxicity | Sensitive strain | Run a "DMSO-only" toxicity curve. Keep DMSO < 0.5% for Acinetobacter spp. |

References
  • Clinical and Laboratory Standards Institute (CLSI). (2018). M07-A11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.[2][7][8][9][10] Nature Protocols, 3(2), 163-175. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025). Reading guide, broth microdilution. [Link]

  • Mantravadi, P. K., Kalesh, K. A., & Dobson, R. C. (2019). The quest for novel antimicrobial compounds: emerging trends in research, development, and technologies. Antibiotics, 8(1), 8. [Link]

Sources

Application Note: High-Throughput Screening of COX-1/COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Throughput Screening of COX-1/COX-2 Inhibitors: A Colorimetric Peroxidase Assay Protocol Content Type: Application Note & Protocol Audience: Drug Discovery Scientists, Pharmacologists, and Biochemists

Methodology: Colorimetric Peroxidase Activity Assay (TMPD Oxidation)[1][2][3][4][5]

Abstract

Cyclooxygenase (COX) inhibition remains a cornerstone of anti-inflammatory drug discovery.[6] While traditional assays quantify prostaglandin products via ELISA, these are often cost-prohibitive for high-throughput screening (HTS). This guide details a robust, cost-effective Colorimetric Inhibitor Screening Assay that utilizes the peroxidase activity of COX enzymes to oxidize N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[2][3][4] This protocol provides high sensitivity, rapid kinetics, and is adaptable to both COX-1 (constitutive) and COX-2 (inducible) isoforms to determine Selectivity Indices (SI).

Introduction & Mechanism

Cyclooxygenase (Prostaglandin H Synthase, PGHS) is a bifunctional hemoprotein exhibiting two distinct catalytic activities:

  • Cyclooxygenase Activity: Bis-oxygenation of Arachidonic Acid (AA) to form Prostaglandin G2 (PGG2).[2]

  • Peroxidase Activity: Reduction of PGG2 to Prostaglandin H2 (PGH2).[2]

Most HTS protocols, including this one, target the peroxidase step. During the reduction of PGG2 to PGH2, the enzyme transfers electrons from a co-substrate (TMPD). The oxidation of TMPD yields a blue chromophore with peak absorbance at 590 nm. Inhibition of the COX active site prevents PGG2 generation, thereby halting the downstream peroxidase reaction and TMPD oxidation.

Mechanistic Pathway Diagram

COX_Mechanism AA Arachidonic Acid (Substrate) COX_Site COX Active Site (Inhibitor Target) AA->COX_Site Binding PGG2 PGG2 (Unstable Intermediate) COX_Site->PGG2 Oxygenation Perox_Site Peroxidase Active Site (Heme-Dependent) PGG2->Perox_Site Substrate PGH2 PGH2 (Prostaglandin Precursor) Perox_Site->PGH2 Reduction TMPD_Ox Oxidized TMPD (Blue - 590nm) Perox_Site->TMPD_Ox Oxidation TMPD_Red TMPD (Colorless) TMPD_Red->Perox_Site e- Donor NSAID NSAID/Coxib NSAID->COX_Site Blocks

Figure 1: Bifunctional mechanism of COX enzymes.[4] The assay measures the colorimetric output of the peroxidase cycle, which is stoichiometrically coupled to the cyclooxygenase cycle.

Materials & Reagents

To ensure reproducibility, use reagents of the highest purity.

ReagentSpecificationCritical Note
COX-1 Enzyme Ovine or Human RecombinantStore at -80°C. Avoid freeze-thaw cycles.[7][8]
COX-2 Enzyme Human RecombinantInducible isoform; often less stable than COX-1.
Hemin (Cofactor) Porcine, ~15 mM in DMSOEssential: COX is an apoenzyme and requires heme to function.
Substrate Arachidonic Acid (AA)Extremely sensitive to oxidation. Store under N2 gas.
Chromophore TMPDLight sensitive. Prepare fresh or store in dark.
Assay Buffer 100 mM Tris-HCl, pH 8.0pH > 8.0 optimizes peroxidase activity.
Solvent DMSO or EthanolFinal assay concentration must be < 5% (v/v).
Reference Inhibitors Indomethacin (Non-selective)Celecoxib (COX-2 selective)SC-560 (COX-1 selective)Use for QC and Z-factor calculation.

Experimental Protocol

Phase 1: Reagent Preparation

Expert Insight: The stability of Arachidonic Acid and Hemin is the most common source of assay failure.

  • Assay Buffer: Dilute 10x Tris-HCl concentrate with HPLC-grade water. Equilibrate to 25°C.

  • Hemin Solution: Dilute stock Hemin 1:100 in Assay Buffer. Note: Hemin absorbs onto plastic; use glass or low-binding tubes if possible.

  • Enzyme Preparation: Dilute COX-1 and COX-2 enzymes in Assay Buffer immediately before use. Target activity: ~0.05 - 0.1 absorbance units/min (slope) for the "No Inhibitor" control.

  • Arachidonic Acid (AA):

    • Transfer required volume of AA (in ethanol).[4]

    • Add equimolar KOH or NaOH to generate the water-soluble potassium/sodium salt.

    • Dilute with water to 2x final concentration (e.g., 200 µM).

    • Critical: Use within 30 minutes.

Phase 2: Plate Setup (96-Well Format)

Design the plate to include Background (No Enzyme), 100% Initial Activity (No Inhibitor), and Test Compounds.

Well TypeAssay Buffer (µL)Heme (µL)Inhibitor (µL)Enzyme (µL)Substrate Mix* (µL)
Background 1601010 (Solvent)-20
100% Activity 1501010 (Solvent)1020
Test Inhibitor 1501010 (Compound)1020

*Substrate Mix contains Arachidonic Acid + TMPD.[9]

Phase 3: Assay Workflow

Expert Insight: Pre-incubation is vital for identifying slow-binding or time-dependent inhibitors (e.g., certain Coxibs).

Assay_Workflow Step1 1. PREPARATION Dilute Enzyme & Heme in Buffer Prepare AA/TMPD Mix Step2 2. ADDITION Add Buffer, Heme, Inhibitor to 96-well plate Step1->Step2 Step3 3. ENZYME ADDITION Add COX-1 or COX-2 (Keep on Ice until use) Step2->Step3 Step4 4. PRE-INCUBATION Incubate 5-10 mins @ 25°C (Allows Inhibitor Binding) Step3->Step4 Step5 5. INITIATION Add AA + TMPD Substrate Mix (Start Reaction) Step4->Step5 Step6 6. MEASUREMENT Read Absorbance @ 590 nm (Kinetic Mode: 5 mins) Step5->Step6

Figure 2: Step-by-step experimental workflow for the colorimetric COX inhibition assay.

Detailed Steps:

  • Add Reagents: Pipette Buffer, Heme, and Inhibitor into appropriate wells.

  • Add Enzyme: Add COX-1 or COX-2 to the "100% Activity" and "Test Inhibitor" wells.[2][4]

  • Pre-Incubation: Shake plate for 10 seconds. Incubate at 25°C for 5-10 minutes.

    • Why? This allows the inhibitor to access the hydrophobic channel of the COX active site before the substrate competes for entry.

  • Initiation: Add 20 µL of the AA/TMPD mixture to all wells using a multichannel pipette.

  • Reading: Immediately place in plate reader. Measure Absorbance at 590 nm (A590) every 30 seconds for 5 minutes.

Data Analysis & Calculations

Determine Reaction Rate

Calculate the slope (ΔA590/min) for the linear portion of the curve (typically 1–4 minutes).

  • Rate(Sample) = Slope of Test Inhibitor Well

  • Rate(100%) = Slope of 100% Activity Well

  • Rate(Bg) = Slope of Background Well (Non-enzymatic oxidation)

Percent Inhibition


IC50 & Selectivity Index (SI)
  • Plot Log[Inhibitor] vs. % Inhibition.

  • Fit data to a 4-parameter logistic equation (Sigmoidal Dose-Response).

  • Selectivity Index (SI):

    
    [10]
    
    • SI > 10 indicates COX-2 selectivity (e.g., Celecoxib).

    • SI < 1 indicates COX-1 selectivity (e.g., SC-560).

Validation & Troubleshooting

Quality Control Criteria
  • Z-Factor: Must be > 0.5 for screening campaigns.

  • Background: Should be < 10% of the 100% Activity signal.

  • Linearity: The reaction must be linear (r² > 0.95) for at least 3 minutes.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Signal (100% Activity) Degraded EnzymeStore enzymes at -80°C in aliquots. Do not refreeze.
Missing HeminEnsure Hemin is added; COX is inactive without it.
Oxidized SubstrateAA oxidizes rapidly. Prepare fresh salt solution daily.
High Background TMPD Auto-oxidationProtect TMPD from light. Prepare fresh.
Inconsistent Replicates Pipetting Error / BubblesUse reverse pipetting for viscous buffers. Centrifuge plate briefly.
No Inhibition (Known Drug) Insufficient Pre-incubationIncrease pre-incubation to 15 mins to allow slow-binding.
Precipitation Compound InsolubilityCheck DMSO limit (keep < 5%). Inspect wells visually.

References

  • Kulmacz, R. J., & Lands, W. E. (1983). Requirements for hydroperoxide by the cyclooxygenase and peroxidase activities of prostaglandin H synthase.[2][4][11][12] Prostaglandins, 25(4), 531-540. [Link]

  • Blobaum, A. L., & Marnett, L. J. (2007). Structural and functional basis of cyclooxygenase inhibition. Journal of Medicinal Chemistry, 50(7), 1425-1441. [Link]

  • BPS Bioscience. COX-1 (Ovine) Inhibitor Screening Assay Kit. [Link]

Sources

derivatization of isoxazole-3-carboxylate for SAR studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of Isoxazole-3-Carboxylate for SAR Profiling

Executive Summary

The isoxazole-3-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in glutamate receptor agonists (AMPA/Kainate), TRPV1 antagonists, and immunomodulators (e.g., Leflunomide metabolites). Its unique electronic profile—functioning as a bioisostere for carboxylic acids and esters while offering rigid vectorality—makes it an ideal template for Structure-Activity Relationship (SAR) studies.

This guide provides a validated technical framework for the systematic derivatization of isoxazole-3-carboxylate. It moves beyond standard synthesis to address specific challenges: preventing N-O bond cleavage during functionalization, optimizing C-4 metallation, and installing bioisosteres at C-3.

Strategic SAR Vectors & Chemical Space

To maximize SAR efficiency, the scaffold is treated as a three-vector system. Each position offers distinct physicochemical modulation capabilities:

  • Vector A (C-3 Carboxylate): The primary hydrogen-bond acceptor/donor region. Modification here modulates solubility, permeability, and target engagement (e.g., converting esters to amides or heterocycles).

  • Vector B (C-4 Position): The "orthogonality" vector. Often used to introduce lipophilic bulk or aryl groups via cross-coupling to access hydrophobic pockets.

  • Vector C (C-5 Position): Typically established during the initial ring construction (e.g., [3+2] cycloaddition), but amenable to electrophilic substitution if unsubstituted.

Visual 1: Isoxazole SAR Strategy Map

SAR_Strategy Core Isoxazole-3-Carboxylate Core Scaffold C3 C-3 Vector (H-Bonding/Polarity) Core->C3 Derivatization C4 C-4 Vector (Hydrophobic/Steric) Core->C4 Functionalization C5 C-5 Vector (Electronic Tuning) Core->C5 Substitution Amides Amides/Esters (Solubility) C3->Amides Bioiso Bioisosteres (1,2,4-Oxadiazoles) C3->Bioiso Suzuki Aryl/Heteroaryl (Suzuki Coupling) C4->Suzuki Halogen Halogens (Metabolic Block) C5->Halogen

Caption: Strategic vectors for isoxazole derivatization. C-3 focuses on polar interactions, while C-4 allows for lipophilic expansion.

Protocol 1: C-3 Library Generation (Amidation)

Objective: Convert ethyl isoxazole-3-carboxylate to a library of diverse amides to probe the hydrogen-bonding requirements of the binding pocket.

Scientific Rationale: Direct amidation of the ester is often sluggish due to the electron-deficient nature of the isoxazole ring. A two-step Hydrolysis-Activation protocol is preferred to prevent harsh heating that could compromise the N-O bond.

Step-by-Step Methodology

A. Mild Hydrolysis (Saponification)

  • Dissolution: Dissolve ethyl isoxazole-3-carboxylate (1.0 eq) in a 3:1 mixture of THF:Water (0.2 M).

  • Reagent Addition: Add LiOH·H₂O (1.5 eq) at 0°C. Note: LiOH is preferred over NaOH to minimize risk of ring opening via Kemp-like elimination, although C-3 substituted isoxazoles are generally stable.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (EtOAc/Hex) or LCMS (disappearance of ester peak M+29).

  • Workup: Acidify carefully to pH 3–4 using 1N HCl. Extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate. Do not heat above 40°C.

B. Parallel Amide Coupling (HATU Method)

  • Preparation: In a 96-well block or reaction vials, dissolve the free acid (1.0 eq) in DMF (0.1 M).

  • Base: Add DIPEA (3.0 eq).

  • Activation: Add HATU (1.2 eq) and stir for 10 minutes to form the activated ester. Why HATU? It minimizes racemization (if chiral amines are used) and provides higher yields for electron-deficient acids compared to EDC/HOBt.

  • Amine Addition: Add the diverse amine R-NH₂ (1.2 eq).

  • Incubation: Shake/Stir at RT for 12 hours.

  • Purification: Direct injection onto Prep-HPLC (Reverse Phase, H₂O/MeCN + 0.1% Formic Acid).

Data Validation Table: Coupling Efficiency

Coupling Agent Yield (%) Purity (%) Notes
HATU 88–95 >98 Best for sterically hindered amines.
EDC/HOBt 65–75 >95 Slower reaction; good for simple amines.

| SOCl₂ (Acid Chloride) | 40–60 | Variable | Risk: High failure rate due to acid sensitivity of isoxazole. |

Protocol 2: C-4 Diversification (Suzuki-Miyaura Coupling)

Objective: Install aryl/heteroaryl groups at the C-4 position using a halogenated precursor.

Scientific Rationale: The C-4 position is the most nucleophilic site on the ring, making it ideal for electrophilic halogenation followed by Pd-catalyzed cross-coupling. However, the isoxazole ring can be sensitive to strong bases at high temperatures. We utilize a mild base (K₃PO₄) system.

Step-by-Step Methodology

A. Bromination of Isoxazole-3-Carboxylate

  • Dissolve ethyl isoxazole-3-carboxylate (1.0 eq) in Acetic Acid.

  • Add Bromine (Br₂, 1.2 eq) or NBS (1.1 eq) dropwise.

  • Heat to 60°C for 3 hours.

  • Quench with saturated Na₂S₂O₃ (sodium thiosulfate) to remove excess bromine.

  • Isolate ethyl 4-bromoisoxazole-3-carboxylate via extraction (EtOAc).

B. Suzuki Cross-Coupling

  • Reactants: Combine 4-bromoisoxazole derivative (1.0 eq), Boronic Acid R-B(OH)₂ (1.5 eq), and Pd(dppf)Cl₂·DCM (0.05 eq) in a microwave vial.

  • Solvent/Base: Add 1,4-Dioxane/Water (4:1) and K₃PO₄ (2.0 eq). Avoid strong bases like NaOtBu.

  • Degassing: Sparge with Argon for 5 minutes. (Critical to prevent homocoupling).

  • Reaction: Microwave irradiation at 100°C for 30 minutes (or 80°C oil bath for 4 hours).

  • Filtration: Filter through Celite to remove Pd black.

Visual 2: C-4 Functionalization Workflow

Suzuki_Workflow Start Ethyl Isoxazole-3-carboxylate Bromination Bromination (NBS/AcOH, 60°C) Start->Bromination Intermed 4-Bromo Intermediate Bromination->Intermed Coupling Suzuki Coupling (Pd(dppf)Cl2, K3PO4) Intermed->Coupling + Boronic Acid Product C-4 Arylated Product Coupling->Product

Caption: Step-wise workflow for installing C-4 substituents via Bromination and Suzuki Coupling.[1]

Protocol 3: Bioisosteric Replacement (1,2,4-Oxadiazole)

Objective: Replace the C-3 ester/amide with a 1,2,4-oxadiazole ring to improve metabolic stability (esterase resistance) and lipophilicity.

Scientific Rationale: 1,2,4-oxadiazoles are classic bioisosteres for esters and amides. The transformation proceeds via the formation of an amidoxime intermediate from the isoxazole nitrile.

Methodology:

  • Amidation: Convert ester to primary amide (NH₃/MeOH).

  • Dehydration: Convert primary amide to Nitrile (POCl₃ or TFAA/Pyridine).

  • Amidoxime Formation: React Nitrile with Hydroxylamine hydrochloride (NH₂OH·HCl) and Na₂CO₃ in Ethanol (Reflux, 2h).

  • Cyclization: React the Amidoxime with a Carboxylic Acid (R-COOH) using EDC/HOBt in DMF, followed by heating at 100°C to effect cyclization.

Critical Troubleshooting & Safety

  • N-O Bond Instability:

    • Avoid: Catalytic hydrogenation (H₂/Pd-C) or dissolving metal reductions (Zn/AcOH). These will cleave the isoxazole N-O bond, destroying the ring to form β-amino enones.[2]

    • Alternative: If reducing other functional groups (e.g., a nitro group elsewhere on the molecule), use selective reagents like SnCl₂ or Fe/NH₄Cl.

  • Base-Mediated Ring Opening:

    • While 3-substituted isoxazoles are relatively stable, strong bases (LDA, NaH) can cause skeletal rearrangement. Always screen inorganic bases (K₂CO₃, Cs₂CO₃) first.

  • Safety Note:

    • Hydroxylamine (used in Protocol 3) is potentially explosive upon heating. Ensure reactions are conducted behind a blast shield.

References

  • Pinter, T. et al. (2024). Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies. European Journal of Medicinal Chemistry.

  • Palin, R. et al. (2011).[3] Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters.

  • BenchChem Protocols. (2025). Suzuki-Miyaura Coupling of Ethyl 2-iodooxazole-4-carboxylate. (Note: Generalized protocol adapted for isoxazole analogs).

  • Ballatore, C. et al. (2013).[4] Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry.

  • Sperry, J. B. & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products. Current Opinion in Drug Discovery & Development.

Sources

chemoproteomic workflows using isoxazole photo-crosslinking

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Chemoproteomic Workflows Utilizing Isoxazole Photo-Crosslinking

Authored by: Gemini, Senior Application Scientist

Introduction: The Quest for a Minimalist Photo-Crosslinker

Photoaffinity labeling (PAL) is a cornerstone of chemoproteomics, providing a powerful method to covalently capture and identify the protein targets of small molecules directly within a native biological context.[1][2] For decades, the field has relied on a limited toolkit of photoreactive groups, primarily diazirines, aryl azides, and benzophenones.[3][4] While effective, these "extrinsic" crosslinkers must be appended to a molecule of interest, a modification that can be synthetically challenging and may perturb the molecule's original binding properties, potentially leading to misleading results.[1][2]

This guide details a transformative approach that harnesses the intrinsic photochemistry of the isoxazole heterocycle—a common motif in medicinal chemistry—as a "minimalist" or "native" photo-crosslinker.[1][4] By leveraging a functional group often already present in bioactive compounds, this method minimizes structural perturbation, offering a more authentic snapshot of small molecule-protein interactions. We will explore the underlying mechanism, provide detailed protocols for in vitro and in cellulo application, and discuss the critical data analysis workflows required for successful target identification.

The Mechanism: UV-Induced Activation of the Isoxazole Ring

The utility of isoxazole as a photo-crosslinker stems from the light-sensitive nature of its N-O bond.[4] Upon irradiation with UV light (typically ~254 nm), the isoxazole ring undergoes a photochemical rearrangement. This process generates highly reactive, short-lived intermediates such as vinyl nitrenes or azirines.[3][4] These electrophilic species can then react with nucleophilic amino acid residues in the binding pocket of a target protein, forming a stable, covalent bond. This "freezes" the transient interaction for subsequent detection and analysis.

The key advantage is that the photoreactive group is embedded within the core structure of the probe, rather than being a bulky, appended appendage. This is particularly relevant for fragment-based screening and for studying approved drugs that already contain an isoxazole moiety.[3][5]

Caption: Mechanism of isoxazole photo-crosslinking.

Comparative Analysis of Common Photo-Crosslinkers

To appreciate the unique advantages of isoxazoles, it is useful to compare them with traditional photo-crosslinkers.

FeatureIsoxazoleDiazirineAryl AzideBenzophenone
Nature Intrinsic / NativeExtrinsicExtrinsicExtrinsic
Typical Size MinimalSmallMediumBulky
Activation λ ~254 nm~350-370 nm~260-300 nm~350-360 nm
Reactive Species Vinyl Nitrene / AzirineCarbeneNitreneTriplet Ketone
Reactivity PromiscuousHighly promiscuous (C-H insertion)Less reactive, prone to rearrangementModerately reactive, prefers C-H bonds
Key Advantage Often part of the core scaffold, minimal perturbation.[1][4]Small size, high reactivity.Historically significant, well-understood.Can be activated multiple times.
Key Disadvantage Requires lower wavelength UV, potential for protein damage.Can be unstable to synthesis conditions.Prone to quenching, larger size.Large size, can significantly alter pharmacology.

The Chemoproteomic Workflow: A Comprehensive Overview

A successful isoxazole-based chemoproteomic experiment follows a multi-stage workflow, beginning with probe design and culminating in bioinformatics analysis and target validation. Each step contains critical decision points that influence the quality of the final dataset.

Caption: General workflow for isoxazole-based chemoproteomics.

Part 1: In Vitro Validation Protocol

Objective: To confirm that the isoxazole-containing probe can be photo-crosslinked to a purified protein target. This is a crucial first step to validate the probe's photoreactivity before moving into complex biological systems.

Rationale: This protocol establishes the fundamental light-dependent covalent modification of a known interactor. The inclusion of no-UV and competitor controls provides a self-validating system to ensure the observed crosslinking is specific and light-mediated.

Materials:
  • Purified protein of interest (e.g., recombinant α-Synuclein, hnRNP A1).[4]

  • Isoxazole-containing probe with a bio-orthogonal handle (e.g., terminal alkyne).

  • DMSO (Anhydrous).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • UV lamp with 254 nm emission (e.g., a hand-held mineral lamp or a Stratalinker).

  • Azide-functionalized fluorescent reporter (e.g., Azide-AF488).

  • Click chemistry reagents: Copper (II) sulfate (CuSO₄), Tris(2-carboxyethyl)phosphine (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA).

  • SDS-PAGE materials (gels, running buffer, loading dye).

  • Gel imaging system.

Procedure:
  • Reaction Setup:

    • Prepare a stock solution of the isoxazole probe (e.g., 10 mM in DMSO).

    • In microcentrifuge tubes, prepare reactions with a final volume of 20-50 µL.

    • Test Sample: Add purified protein to a final concentration of 1-5 µM in PBS. Add the isoxazole probe to a final concentration of 10-50 µM.

    • No-UV Control: Prepare an identical sample but shield it from UV light (e.g., with aluminum foil).

    • Competition Control: Prepare a sample as in the "Test" condition, but include a 100-fold molar excess of the parent compound (without the alkyne handle) to compete for binding.

    • Incubate all samples for 15-30 minutes at room temperature to allow for binding.

  • UV Irradiation:

    • Place the open tubes on ice or a cold block.

    • Position the 254 nm UV lamp approximately 1-2 cm above the samples.

    • Irradiate for 5-15 minutes. Caution: 254 nm UV light is harmful. Use appropriate personal protective equipment (PPE).

    • Keep the "No-UV Control" sample shielded during this time.

  • Click Chemistry Labeling:

    • To each reaction, add the click chemistry master mix. A typical final concentration is: 100 µM CuSO₄, 500 µM TCEP, 100 µM TBTA, and 10 µM Azide-AF488.

    • Incubate at room temperature for 1 hour, protected from light.

  • SDS-PAGE Analysis:

    • Add 4x SDS-PAGE loading buffer to each sample and boil for 5 minutes.

    • Load samples onto a polyacrylamide gel and run according to standard procedures.

    • Visualize the gel using a fluorescence scanner (for the AF488 signal) and then stain with Coomassie Brilliant Blue (CBB) to visualize total protein.[4]

  • Expected Outcome: A fluorescent band corresponding to the molecular weight of the protein-probe adduct should appear only in the UV-irradiated "Test" lane. This band should be absent or significantly reduced in the "No-UV" and "Competition" control lanes. The CBB stain should show equal protein loading across all lanes.

Part 2: Cellular Target Identification Protocol

Objective: To identify the cellular targets of an isoxazole-containing probe in a complex proteome, such as in live cells or cell lysates.

Rationale: This protocol extends the validated probe into a discovery context. By using a bio-orthogonal handle, the covalently-labeled proteins can be enriched from the complex mixture, digested, and identified by mass spectrometry. The use of a competition control (excess parent drug) is critical for distinguishing true targets from non-specifically enriched proteins.

Materials:
  • Mammalian cell line (e.g., HEK293T, HeLa).

  • Cell culture media and reagents.

  • Isoxazole probe with alkyne handle.

  • Parent compound (competitor).

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Azide-functionalized biotin tag (e.g., Azide-PEG3-Biotin).

  • Click chemistry reagents (as above).

  • Streptavidin-coated magnetic beads.

  • Wash buffers (e.g., 1% SDS in PBS, 6M Urea, PBS).

  • Digestion buffer (e.g., 50 mM Tris, 2M Urea) and sequencing-grade trypsin.

  • Mass spectrometry sample preparation reagents (e.g., DTT, iodoacetamide, formic acid).

Procedure:
  • Cell Treatment:

    • Plate cells and grow to 80-90% confluency.

    • Probe Treatment: Treat cells with the isoxazole probe (e.g., 1-10 µM final concentration in media) for 1-4 hours.

    • Competition Control: Pre-treat a separate plate of cells with a 50-100 fold excess of the parent compound for 1 hour before adding the isoxazole probe.

    • DMSO Control: Treat a plate with the equivalent volume of DMSO.

  • In-Cellulo Photo-Crosslinking:

    • Wash the cells once with cold PBS.

    • Leaving a thin layer of PBS on the cells, place the plate on ice and irradiate with 254 nm UV light for 5-10 minutes.

  • Cell Lysis and Proteome Extraction:

    • Harvest cells by scraping into cold lysis buffer.

    • Sonicate or vortex vigorously to ensure complete lysis.

    • Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).

    • Determine protein concentration using a BCA or Bradford assay.

  • Click Chemistry & Enrichment:

    • To 1-2 mg of proteome per condition, add the click chemistry master mix with Azide-PEG3-Biotin (e.g., 50 µM final concentration).

    • Incubate for 1-2 hours at room temperature.

    • Add pre-washed streptavidin magnetic beads to the lysate and incubate for 1-2 hours with rotation at room temperature to capture biotinylated proteins.

  • On-Bead Washing and Digestion:

    • Wash the beads sequentially with wash buffers to remove non-specific binders (e.g., 2x with 1% SDS/PBS, 2x with 6M Urea, 3x with PBS).

    • Resuspend the beads in digestion buffer.

    • Reduce disulfide bonds with DTT (5 mM, 30 min, 37°C) and alkylate with iodoacetamide (15 mM, 30 min, RT, dark).

    • Add trypsin (1:50 enzyme:protein ratio) and digest overnight at 37°C with shaking.

  • LC-MS/MS Analysis and Data Interpretation:

    • Collect the supernatant containing the digested peptides.

    • Acidify the peptides with formic acid and desalt using a C18 StageTip.

    • Analyze the peptides by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).

    • Search the resulting spectra against a relevant protein database (e.g., UniProt Human) using a search algorithm like MaxQuant or Proteome Discoverer.

    • Perform label-free quantification (LFQ) to compare peptide intensities between the probe-treated and competition control samples. True targets should be significantly depleted in the competition sample.[4]

Quantitative Data and Starting Parameters
ParameterIn Vitro ValidationIn Cellulo DiscoveryRationale / Notes
Probe Concentration 10 - 50 µM0.5 - 10 µMHigher concentration for purified protein; lower for cells to minimize off-targets.
Competitor Excess 100-fold50 - 100-foldEnsures robust competition at the specific binding site.
UV Wavelength 254 nm254 nmOptimal for isoxazole ring activation.[3][4]
UV Irradiation Time 5 - 15 min5 - 10 minBalance between crosslinking efficiency and potential photodamage.
Proteome Amount 10 - 20 µg protein1 - 5 mg proteinSufficient material for visualization vs. enrichment for mass spectrometry.
Click Reporter Azide-FluorophoreAzide-BiotinFluorescence for gel readout; Biotin for streptavidin-based enrichment.

Conclusion and Future Outlook

The use of isoxazoles as intrinsic photo-crosslinkers represents a significant advancement in chemoproteomics.[4][6] By minimizing the structural perturbation of small molecule probes, this technique enables a more faithful identification of protein targets, which is invaluable for drug discovery, target validation, and understanding off-target effects.[1][3] The workflows described here provide a robust framework for researchers to apply this technology, from initial probe validation to proteome-wide target discovery. As more medicinal chemists become aware of the photoreactive potential of this common heterocycle, we anticipate a surge in its application, potentially unlocking new biological insights from existing libraries of isoxazole-containing compounds.

References

  • Lougee, M. G., Pagar, V. V., Kim, H. J., Pancoe, S. X., Chia, W. K., Mach, R. H., Garcia, B. A., & Petersson, E. J. (2022). Harnessing the intrinsic photochemistry of isoxazoles for the development of chemoproteomic crosslinking methods. Chemical Communications, 58(72), 9116–9119. [Link]

  • Lougee, M. G., Pagar, V. V., Kim, H. J., Pancoe, S. X., Chia, W. K., Mach, R. H., Garcia, B. A., & Petersson, E. J. (2022). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. Chembiochem, 23(15), e202100769.* [Link]

  • Lougee, M. G., Pagar, V. V., Kim, H. J., Pancoe, S. X., Chia, W. K., Mach, R. H., Garcia, B. A., & Petersson, E. J. (2022). Harnessing the intrinsic photochemistry of isoxazoles for the development of chemoproteomic crosslinking methods. bioRxiv. [Link]

  • Xiong, D. C., et al. (2022). Developing Isoxazole as a Native Photo-Cross-Linker for Photoaffinity Labeling and Chemoproteomics. Angewandte Chemie International Edition, 61(47), e202209947. [Link]

  • Xiong, D. C., et al. (2022). Developing Isoxazole as a Native Photo‐Cross‐Linker for Photoaffinity Labeling and Chemoproteomics. ResearchGate. [Link]

  • Xiong, D. C., et al. (2022). Developing Isoxazole as a Native Photo‐Cross‐Linker for Photoaffinity Labeling and Chemoproteomics. Request PDF. [Link]

  • Götze, M., et al. (2019). Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. Molecular & Cellular Proteomics, 18(5), 954–968. [Link]

  • ResearchGate. (n.d.). A) Overview of major photo‐cross‐linkers in recent chemoproteomic... Scientific Diagram. [Link]

  • MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]

  • Ihlefeld, K., et al. (2019). Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes. Analytical Chemistry, 91(15), 10123–10131. [Link]

  • Bian, S., & Chowdhury, S. M. (2014). Profiling Protein-Protein Interactions and Protein Structures Using Chemical Cross-linking and Mass Spectrometry. Austin Journal of Biomedical Engineering, 1(4), 1017. [Link]

  • Horn, G. E., et al. (2022). Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo. bioRxiv. [Link]

  • Liu, F., & Heck, A. J. R. (2017). Chemical cross-linking with mass spectrometry: A tool for systems structural biology. Current Opinion in Chemical Biology, 38, 64–72. [Link]

  • Kao, A., et al. (2011). Chemical cross-linking in the structural analysis of protein assemblies. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1814(1), 125–133. [Link]

  • PubMed. (2024). Oxadiazolines as Photoreleasable Labels for Drug Target Identification. [Link]

Sources

Troubleshooting & Optimization

improving yield in Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isoxazole Synthesis Optimization Ticket Subject: Yield Improvement for Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate Reference CAS: 745078-74-4 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Yield Trap" in Isoxazole Synthesis

Researchers targeting This compound often encounter a "ceiling" in isolated yield, typically stalling at 40–50%. This is rarely due to the stability of the final product but rather a kinetic competition during the ring-closing step.

The synthesis generally follows one of two routes:

  • Route A (Condensation): Claisen condensation of 3-bromoacetophenone with dimethyl oxalate, followed by cyclization with hydroxylamine.

    • Primary Failure: Poor regioselectivity (formation of the unwanted 5-carboxylate isomer).

  • Route B ([3+2] Cycloaddition): Reaction of 1-bromo-3-ethynylbenzene with a nitrile oxide precursor.

    • Primary Failure:Dimerization. The nitrile oxide intermediate reacts with itself faster than with the alkyne, forming a furoxan byproduct.

This guide focuses on Route B , as it is the only method that guarantees the correct regiochemistry (3-carboxylate-5-aryl) required for this specific API intermediate.

Part 1: Diagnostic Workflow (Troubleshooting)

Issue 1: "My reaction mixture turned dark/tarry, and yield is <30%."

Diagnosis: Uncontrolled Nitrile Oxide Generation (The "Furoxan Dump"). Root Cause: You likely added the base (e.g., Triethylamine) to the chloroxime precursor too quickly or mixed all reagents at once. This causes a spike in nitrile oxide concentration. Since the dimerization rate is second-order (


) while the cycloaddition is first-order with respect to the nitrile oxide, high concentrations favor waste.

Corrective Protocol (The "Starvation" Technique):

  • Dissolve the alkyne (1-bromo-3-ethynylbenzene) in the solvent (DCM or t-Butyl Methyl Ether).

  • Do not add the chloroxime precursor directly to the flask.

  • Dissolve the chloroxime (Methyl 2-chloro-2-(hydroxyimino)acetate) in a separate syringe.

  • Use a syringe pump to add the chloroxime solution dropwise over 4–6 hours into the reaction mixture containing the base and alkyne.

  • Result: The nitrile oxide is consumed by the alkyne immediately upon generation, suppressing dimerization.

Issue 2: "I see the product on TLC, but I lose it during workup."

Diagnosis: Hydrolysis of the Methyl Ester. Root Cause: The isoxazole ring is stable, but the C3-methyl ester is sensitive to aggressive basic workups (saponification) or strong acid washes. Corrective Protocol:

  • Avoid 1M NaOH washes. Use saturated

    
     or a phosphate buffer (pH 7.0) for quenching.
    
  • If using copper catalysts (Click conditions), use an EDTA wash to remove metal residues rather than acidic extraction.

Part 2: Optimized Experimental Protocol

Method: [3+2] Cycloaddition via In Situ Nitrile Oxide Generation.[1][2][3][4] Target Scale: 10 mmol.

ReagentEquiv.[2][5]RoleCritical Note
1-bromo-3-ethynylbenzene 1.0DipolarophileMust be free of terminal H-Br impurities.
Methyl 2-chloro-2-(hydroxyimino)acetate 1.2–1.5Dipole PrecursorFreshly prepared. Old samples degrade to HCl, altering pH.
Triethylamine (TEA) 1.5BaseScavenges HCl to generate nitrile oxide.
Dichloromethane (DCM) Solvent[0.1 M]Anhydrous. Water quenches the nitrile oxide.

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve 1-bromo-3-ethynylbenzene (1.0 equiv) in dry DCM. Add Triethylamine (1.5 equiv). Cool to 0°C.[3][6]

  • Controlled Addition: Dissolve Methyl 2-chloro-2-(hydroxyimino)acetate (1.2 equiv) in minimal DCM. Load into a syringe pump.

  • Reaction: Add the chloroxime solution to the flask at a rate of 1 mL/hour . Maintain temperature at 0°C

    
     RT.
    
    • Why? Keeps steady-state concentration of nitrile oxide low.

  • Monitoring: Check TLC for the disappearance of the alkyne. If alkyne remains after addition, add another 0.2 equiv of chloroxime using the same slow method.

  • Workup: Dilute with DCM, wash with water (

    
    ) and brine. Dry over 
    
    
    
    .
  • Purification: Recrystallize from MeOH/Water or Hexane/EtOAc. (Column chromatography is often unnecessary if the "Starvation" technique is used).

Part 3: Mechanistic Visualization

The following diagram illustrates the kinetic competition between the productive pathway (Isoxazole formation) and the destructive pathway (Furoxan formation).

IsoxazoleSynthesis cluster_conditions Critical Control Point Precursor Methyl 2-chloro-2- (hydroxyimino)acetate NitrileOxide Nitrile Oxide (Reactive Intermediate) Precursor->NitrileOxide HCl Elimination Base Base (Et3N) Base->NitrileOxide Promotes Target TARGET: Methyl 5-(3-bromophenyl) isoxazole-3-carboxylate NitrileOxide->Target + Alkyne (Fast if [Alkyne] >> [NO]) Dimer WASTE: Furoxan Dimer NitrileOxide->Dimer + Nitrile Oxide (Dominates if [NO] is high) Alkyne 1-bromo-3- ethynylbenzene Alkyne->Target

Caption: Kinetic competition in [3+2] cycloaddition. High Nitrile Oxide concentration favors the red waste path (Dimerization).

Part 4: FAQ - Technical Deep Dive

Q: Can I use the Claisen condensation route (Acetophenone + Oxalate) to save money? A: You can, but you will likely face a regioselectivity nightmare. Reaction of 3-bromoacetophenone with dimethyl oxalate gives the


-diketoester. When you cyclize this with hydroxylamine, you get a mixture of:
  • 5-aryl-3-carboxylate (Target)

  • 3-aryl-5-carboxylate (Wrong isomer) Separating these requires difficult chromatography. The [3+2] cycloaddition (Route B) is regioselective for the 3-carboxylate because the carbon of the nitrile oxide (the ester end) preferentially attacks the terminal carbon of the alkyne.

Q: Why is my Methyl 2-chloro-2-(hydroxyimino)acetate turning pink? A: This indicates decomposition. The compound is thermally unstable and sensitive to moisture.

  • Fix: Store at -20°C. If it is pink/red, recrystallize it from

    
     (if permitted) or Hexane/Chloroform before use. Using degraded precursor introduces HCl, which can protonate the intermediate and kill the reaction.
    

Q: Can I use Copper(I) (Click Chemistry) to speed this up? A: Yes. While the electron-deficient nature of the nitrile oxide allows the reaction to proceed thermally, Cu(I) catalysis (e.g.,


 / Sodium Ascorbate) can improve the rate and yield for terminal alkynes. However, for this specific substrate, the thermal method with "slow addition" is often cleaner because it avoids copper contamination in the final pharmaceutical intermediate.

References

  • Regioselectivity in Isoxazole Synthesis

    • Title: Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides.
    • Source: National Institutes of Health (NIH) / PMC.
    • URL:[Link]

  • Mechanism of Nitrile Oxide Dimerization

    • Title: Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes.[2][7]

    • Source: Royal Society of Chemistry (Chemical Communic
    • URL:[Link]

  • Precursor Preparation (Methyl 2-chloro-2-(hydroxyimino)acetate)

    • Title: Methyl 2-chloro-2-(hydroxyimino)
    • Source: Biosynth.[8]

Sources

Technical Support Center: Troubleshooting Regioselectivity in 3,5-Disubstituted Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with regioselectivity in the formation of 3,5-disubstituted isoxazoles. Poor regiochemical control is a frequent obstacle, leading to isomeric mixtures that complicate purification and reduce yields. This document provides in-depth, field-proven insights and actionable protocols to help you gain control over your reaction outcomes.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of 3,5-disubstituted isoxazoles.

Q1: My 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne is yielding a mixture of 3,4- and 3,5-disubstituted isoxazoles. Why is this happening and how can I favor the 3,5-isomer?

A1: This is the most common challenge in this synthesis. The formation of two regioisomers, 3,5- and 3,4-disubstituted, stems from the two possible orientations of the nitrile oxide dipole relative to the terminal alkyne dipolarophile.[1][2] The outcome is governed by a delicate balance of steric and electronic factors. While the reaction often favors the 3,5-isomer, poor selectivity can occur.[3]

To enhance the regioselectivity for the desired 3,5-isomer, consider the following strategies:

  • Copper(I) Catalysis: This is the most robust method for ensuring high regioselectivity. Copper(I) salts, such as CuI or CuSO₄ with a reducing agent, coordinate with the terminal alkyne. This alters the electronic properties (specifically, the HOMO-LUMO energy gaps) of the reactants, strongly favoring the pathway that leads to the 3,5-disubstituted product.[3][4][5]

  • Solvent Choice: The polarity of the solvent can influence the transition state energies of the competing pathways.[2] Generally, less polar solvents may improve selectivity for the 3,5-isomer.[3]

  • Temperature Control: Lowering the reaction temperature can amplify the small energy differences between the two transition states, often leading to improved selectivity.[3]

  • In Situ Generation of Nitrile Oxide: Nitrile oxides are highly reactive and prone to dimerization into furoxans (1,2,5-oxadiazole-2-oxides), which reduces their effective concentration and can impact selectivity.[2] Generating the nitrile oxide slowly in situ from a stable precursor, such as an aldoxime with an oxidant (e.g., N-chlorosuccinimide or a hypervalent iodine reagent), maintains a low, steady concentration of the dipole, minimizing side reactions and often improving regiochemical control.[3][6][7][8]

Q2: I am using the classic Claisen condensation method with an unsymmetrical 1,3-dicarbonyl compound and hydroxylamine, and I'm getting a mixture of regioisomers. How can I control the outcome?

A2: The Claisen isoxazole synthesis is notorious for regioselectivity issues when using unsymmetrical 1,3-dicarbonyls because hydroxylamine can attack either of the two distinct carbonyl groups.[2][9] The regiochemical outcome can be directed by:

  • Adjusting pH: The reaction is highly pH-sensitive. Acidic conditions often favor one regioisomer, while neutral or basic conditions may favor the other.[4] Systematic pH screening is recommended.

  • Substrate Modification: Converting the 1,3-dicarbonyl into a β-enamino diketone derivative provides excellent regiochemical control. The enamine functionality effectively "protects" one carbonyl, directing the initial attack of hydroxylamine to the other.[2][9]

  • Lewis Acid Catalysis: The use of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), can activate one carbonyl group over the other, thereby controlling the regioselectivity of the cyclocondensation reaction.[2][5][9]

Q3: My primary side product appears to be a furoxan. How do I prevent its formation?

A3: Furoxan formation is the result of the [3+2] dimerization of your nitrile oxide intermediate.[2] This is especially problematic at higher concentrations of the nitrile oxide. The most effective solution is to generate the nitrile oxide in situ in the presence of the alkyne (the dipolarophile). This ensures that the nitrile oxide reacts in the desired cycloaddition as soon as it is formed, keeping its concentration too low for significant dimerization to occur.[2][3] Slow addition of the nitrile oxide precursor (like a hydroximoyl chloride solution) to a mixture of the base and the alkyne is another effective strategy.

Troubleshooting Guides

For a more systematic approach to problem-solving, use the following guides and diagrams to diagnose and resolve issues with regioselectivity.

Logical Troubleshooting Flowchart

This decision tree will guide you from the observed problem to potential, targeted solutions.

G start Problem: Poor Regioselectivity (Mixture of 3,4- and 3,5-isomers) method Which Synthesis Method? start->method cyclo 1,3-Dipolar Cycloaddition (Nitrile Oxide + Terminal Alkyne) method->cyclo Cycloaddition claisen Claisen Condensation (1,3-Dicarbonyl + Hydroxylamine) method->claisen Condensation cyclo_sol1 Primary Strategy: Add Copper(I) Catalyst (e.g., CuI) cyclo->cyclo_sol1 claisen_sol1 Primary Strategy: Modify Substrate to a β-Enamino Diketone claisen->claisen_sol1 cyclo_sol2 Secondary Strategies: - Lower Reaction Temperature - Use Less Polar Solvent - Ensure In Situ Nitrile Oxide Generation cyclo_sol1->cyclo_sol2 If further optimization is needed claisen_sol2 Secondary Strategies: - Adjust pH (Screen Acidic/Basic) - Add Lewis Acid (e.g., BF₃·OEt₂) - Change Solvent claisen_sol1->claisen_sol2 If substrate modification is not feasible

Caption: Troubleshooting flowchart for regioselectivity issues in isoxazole synthesis.

Key Factors Controlling Regioselectivity

The final isomeric ratio is a result of the interplay between multiple experimental factors. Understanding these relationships is crucial for rational reaction design.

G center Regioselectivity (3,5- vs 3,4-isomer) substrate Substrate Properties center->substrate conditions Reaction Conditions center->conditions electronics Electronic Effects (HOMO-LUMO Control) substrate->electronics sterics Steric Hindrance substrate->sterics catalyst Catalyst (e.g., Cu(I)) conditions->catalyst solvent Solvent Polarity conditions->solvent temp Temperature conditions->temp base Base / pH conditions->base

Caption: Interrelated factors governing the regiochemical outcome of isoxazole synthesis.

Quantitative Data Summary: Impact of Reaction Parameters on Regioselectivity

The following table summarizes the effect of various parameters on the ratio of 3,5- to 3,4-disubstituted isoxazoles in the 1,3-dipolar cycloaddition reaction.

ParameterConditionTypical Outcome on 3,5- Isomer YieldRationaleReferences
Catalyst NoneVariable, often mixtureGoverned by inherent electronics/sterics[1][2]
Cu(I) (e.g., CuI) Excellent, highly selective Alters alkyne electronics, directs regiochemistry[3][4][5]
Solvent Polar (e.g., DMSO, EtOH)Often lower selectivityCan stabilize multiple transition states[2][9]
Non-polar (e.g., Toluene, DCM) Generally improved selectivity Less stabilization of polar transition states[3]
Temperature High (e.g., >80 °C)Lower selectivityOvercomes small activation energy barriers[3]
Low (e.g., 0 °C to RT) Improved selectivity Favors pathway with the lowest activation energy[3]
Nitrile Oxide Pre-formed, added at onceLower selectivity, furoxan byproductHigh concentration promotes dimerization[2]
Generation In situ, slow generation Improved selectivity, less byproduct Maintains low dipole concentration[3][6][7]

Key Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for achieving high regioselectivity in the synthesis of 3,5-disubstituted isoxazoles.

Protocol 1: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

This protocol is the gold standard for achieving high regioselectivity in the cycloaddition of terminal alkynes and in situ generated nitrile oxides.[4]

Materials:

  • Aldoxime (1.0 eq.)

  • Terminal Alkyne (1.1 eq.)

  • Copper(I) Iodide (CuI) (5 mol%)

  • N-Chlorosuccinimide (NCS) (1.1 eq.)

  • Triethylamine (Et₃N) or Pyridine (1.5 eq.)

  • Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the aldoxime (1.0 eq.), terminal alkyne (1.1 eq.), and Copper(I) Iodide (5 mol%).

  • Add the anhydrous solvent (e.g., DCM) and the base (e.g., triethylamine, 1.5 eq.). Stir the mixture at room temperature to ensure dissolution/suspension.

  • In a separate flask, dissolve N-Chlorosuccinimide (NCS) (1.1 eq.) in the same anhydrous solvent.

  • Add the NCS solution dropwise to the reaction mixture over 30-60 minutes using a syringe pump. The slow addition is critical to maintain a low concentration of the intermediate hydroximoyl chloride and nitrile oxide.

  • After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-12 hours.

  • Upon completion, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole.

Protocol 2: Regiocontrolled Synthesis from β-Enamino Diketones

This method provides excellent control for the Claisen-type synthesis by directing the initial nucleophilic attack of hydroxylamine.[9]

Materials:

  • β-Enamino diketone (1.0 eq.)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq.)

  • Solvent (e.g., Ethanol (protic) or Acetonitrile (aprotic))

  • Optional: Pyridine (1.4 eq.) or BF₃·OEt₂ (2.0 eq.) for further regiochemical control

Procedure:

  • Dissolve the β-enamino diketone (1.0 eq.) and hydroxylamine hydrochloride (1.2 eq.) in the chosen solvent (e.g., Acetonitrile) in a round-bottom flask.

  • For specific regiochemical outcomes, modifications can be made here:

    • To favor one isomer, add a base like pyridine (1.4 eq.).[9]

    • To favor another isomer, add a Lewis acid like BF₃·OEt₂ (2.0 eq.) and stir at room temperature.[9]

  • Stir the reaction mixture at room temperature or heat to reflux, depending on the substrate's reactivity. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography to obtain the desired regioisomerically pure isoxazole.

References

  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(51), 32680–32705. [Link]

  • Shaaban, M. R., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. [Link]

  • (2009). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications. [Link]

  • Kadam, K. S., et al. (2016). Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes. Organic Chemistry Portal. [Link]

  • MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]

  • Kumar, V., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]

  • Pandhurnekar, H., et al. (2021). progress in the pathways for synthesis of isoxazoles synthons and their biological activities. Journal of Advanced Scientific Research. [Link]

  • (2018). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Sciforum. [Link]

  • Szymański, P., et al. (2021). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI. [Link]

  • da Silva, A. L., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. PMC. [Link]

  • Al-Zaydi, K. M. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. PubMed. [Link]

  • Chen, J., et al. (2012). Synthesis of 3,5-disubstituted isoxazoles via Cope-type hydroamination of 1,3-dialkynes. Organic Letters, 14(9), 2418–2421. [Link]

  • D'Agostino, S., et al. (2021). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. MDPI. [Link]

  • Mako, A., et al. (2020). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. PMC. [Link]

  • Zhang, Y., et al. (2019). The Syntheses, Characterization and Crystal Structures of a Series of Heterocyclic β-Diketones and Their Isoxazole Compounds. Bentham Science Publishers. [Link]

  • ResearchGate. (n.d.). Mechanism of 1,3-dipolar cycloaddition reaction. ResearchGate. [Link]

  • Grygorenko, O. O., et al. (2014). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry. [Link]

  • (2024). Construction of Isoxazole ring: An Overview. Letters in Applied NanoBioScience. [Link]

  • ResearchGate. (n.d.). Continuous Flow Synthesis of Isoxazoles via Vinyl Azides from Friedel-Crafts Acylation of Alkynes: A Modulated Troubleshooting Optimization Approach. ResearchGate. [Link]

Sources

Nitrile Oxide Cycloaddition Support Center: Furoxan Mitigation Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: NOC-001 Subject: Minimizing Furoxan Byproduct in 1,3-Dipolar Cycloadditions Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Triage & Diagnostics

Is this guide for you? If you are performing a 1,3-dipolar cycloaddition involving a nitrile oxide (


) and observing significant yield loss, likely due to the formation of a crystalline byproduct (often the dimer, furoxan), this guide provides the corrective protocols.
Quick Diagnostic Matrix
SymptomProbable CauseImmediate Action
Precipitate Formation High steady-state concentration of Nitrile Oxide leading to dimerization (Furoxan).Stop addition. Dilute reaction mixture. Switch to Protocol A (Slow Addition) .
Low Conversion Dipolarophile is electron-deficient or sterically hindered.Increase dipolarophile equivalents (3–5 eq). Apply heat (see Protocol B ).
Inseparable Mixture Furoxan and Isoxazoline have similar

.
Change solvent system (Furoxans are less polar). Prevent formation via Kinetic Control .

Technical Deep Dive: The Kinetic Battlefield

To solve the problem, you must understand the enemy. The formation of furoxan (1,2,5-oxadiazole-2-oxide) is the dimerization of two nitrile oxide molecules.[1][2] This is a competition between Second-Order Dimerization and First-Order Cycloaddition .

The Kinetic Equations
  • Desired Reaction (Cycloaddition):

    
    
    
  • Undesired Reaction (Dimerization):

    
    
    

The Critical Insight: Because dimerization is second-order with respect to the nitrile oxide concentration (


), doubling the concentration of the nitrile oxide quadruples the rate of byproduct formation.
  • Objective: Keep

    
     approaching zero (steady-state) at all times.
    
  • Strategy: The nitrile oxide must be consumed by the dipolarophile faster than it can find another nitrile oxide molecule to dimerize with.

Pathway Visualization

NitrileOxidePathways cluster_control Control Point Precursor Precursor (Oxime/Nitroalkane) NitrileOxide Nitrile Oxide (Reactive Dipole) Precursor->NitrileOxide Generation (Base/Dehydration) Isoxazoline Isoxazoline (Target) NitrileOxide->Isoxazoline + Alkene (k_cyc) Furoxan Furoxan (Dimer Waste) NitrileOxide->Furoxan x2 Dimerization (k_dim)

Caption: Kinetic bifurcation point. High [Nitrile Oxide] favors the red path (Furoxan). Low [Nitrile Oxide] favors the green path (Isoxazoline).

Validated Protocols

Protocol A: The Huisgen Method (In Situ Generation)

Best For: General substrates, thermally sensitive dipolarophiles. Mechanism: Chlorination of aldoxime followed by base-mediated dehydrohalogenation.

Reagents:

  • Aldoxime precursor (

    
     eq)
    
  • N-Chlorosuccinimide (NCS) (

    
     eq)
    
  • Dipolarophile (Alkene/Alkyne) (

    
     eq)
    
  • Base: Triethylamine (

    
    ) (
    
    
    
    eq)
  • Solvent:

    
     or DMF
    

Step-by-Step Workflow:

  • Chlorination: Dissolve aldoxime in DMF or

    
    . Add NCS at 0°C. Stir 1h (verify conversion to hydroximoyl chloride via TLC).
    
  • Dipolarophile Addition: Add the alkene/alkyne directly to the hydroximoyl chloride solution.

  • The Critical Step (Slow Addition): Dissolve

    
     in a separate volume of solvent. Using a syringe pump , add the base solution dropwise over 4–8 hours.
    
    • Why? The base triggers the release of the nitrile oxide. Slow base addition ensures the nitrile oxide is generated molecule-by-molecule, immediately reacting with the excess dipolarophile before it can dimerize.

  • Workup: Quench with water, extract, and purify.

Protocol B: The Mukaiyama Method (Dehydration)

Best For: Unreactive dipolarophiles that require heat; avoiding chlorinated intermediates. Mechanism: Dehydration of primary nitroalkanes using phenyl isocyanate.[3]

Reagents:

  • Primary Nitroalkane (

    
     eq)
    
  • Phenyl Isocyanate (

    
    ) (
    
    
    
    eq)
  • Dipolarophile (

    
     eq)
    
  • Catalytic

    
     (5 drops)
    
  • Solvent: Benzene or Toluene (anhydrous)

Step-by-Step Workflow:

  • Mixture Prep: Combine nitroalkane, dipolarophile, and PhNCO in toluene.

  • Catalysis: Add catalytic

    
    .[4]
    
  • Thermal Activation: Heat to reflux (60–110°C).

    • Why? High temperature increases

      
       often more than 
      
      
      
      . The slow dehydration mechanism naturally keeps
      
      
      low.
  • Filtration: The byproduct is diphenylurea (precipitate). Filter this off before workup.

Troubleshooting & Optimization Data

Method Comparison Table
FeatureHuisgen Method (Protocol A)Mukaiyama Method (Protocol B)
Precursor AldoximePrimary Nitroalkane
Active Reagent NCS / BasePhenyl Isocyanate / Cat. Base
Temperature 0°C to RTReflux (>60°C)
Furoxan Risk High (if base added too fast)Low (controlled by dehydration rate)
Byproducts Succinimide, saltsDiphenylurea (insoluble solid)
Recommendation Use for standard synthesis.Use for sterically hindered alkenes.
Decision Logic for Researchers

DecisionTree Start Start: Select Protocol SubstrateCheck Is Dipolarophile Thermally Stable? Start->SubstrateCheck ReactiveCheck Is Dipolarophile Electron Deficient? SubstrateCheck->ReactiveCheck Yes ProtocolA Protocol A: Huisgen (Slow Addition) SubstrateCheck->ProtocolA No (Sensitive) ReactiveCheck->ProtocolA No (Standard) ProtocolB Protocol B: Mukaiyama (Reflux) ReactiveCheck->ProtocolB Yes (Needs Heat)

Caption: Decision matrix for selecting the optimal nitrile oxide generation method.

References

  • Huisgen, R. (1963).[5] 1,3-Dipolar Cycloadditions.[5][6][7][8][9][10][11] Past and Future. Angewandte Chemie International Edition.

  • Mukaiyama, T., & Hoshino, T. (1960). The Reaction of Primary Nitroparaffins with Isocyanates. Journal of the American Chemical Society.[2][12]

  • Deng, X., & Mani, N. S. (2010). Reaction of Nitrile Oxides with Alkenes: A Density Functional Theory Study of the Mechanism and Regioselectivity. Journal of Organic Chemistry.

  • Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine as a New Reagent System for the Synthesis of Nitrile Oxides. Synthesis.

  • Yoshimura, A., et al. (2021). Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles. NSF Public Access Repository.

Sources

Technical Support Center: Isoxazole Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Lead Scientist: Dr. A. Vance
Topic: Optimization of Reaction Conditions for Isoxazole Formation[1]

Welcome to the Isoxazole Synthesis Support Center. This guide addresses the two primary synthetic pathways for isoxazole construction: [3+2] Cycloaddition (Nitrile Oxide route) and Condensation (Hydroxylamine route).

Our goal is to move beyond "recipe following" and troubleshoot the mechanistic bottlenecks—specifically regioselectivity, byproduct formation (furoxans), and yield optimization.

Quick Diagnostic: Which Method Should I Use?

Before troubleshooting, ensure you are using the correct pathway for your target substitution pattern.

Isoxazole_Selection Start Target Isoxazole Structure Q1 Is the target 3,5-disubstituted? Start->Q1 Q2 Is the target 3,4-disubstituted? Q1->Q2 No MethodA Method A: [3+2] Cycloaddition (Nitrile Oxide + Terminal Alkyne) Use Cu(I) for regiocontrol Q1->MethodA Yes Q3 Is the target 3,4,5-trisubstituted? Q2->Q3 No MethodB Method B: Condensation (Hydroxylamine + 1,3-Dicarbonyl) Requires pH control Q2->MethodB Yes (via Formylation) Q3->MethodB Yes (Standard) MethodC Method C: [3+2] Cycloaddition (Nitrile Oxide + Internal Alkyne) Sterics dictate regioselectivity Q3->MethodC Alternative

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on target substitution.

Module 1: The [3+2] Cycloaddition Workflow

Core Mechanism: 1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes.[1][2][3]

Issue #1: "I am seeing a major byproduct (M+ dimer) and low yields."

Diagnosis: You are likely forming furoxans (1,2,5-oxadiazole 2-oxides). Root Cause: Nitrile oxides are unstable high-energy dipoles. If the concentration of nitrile oxide exceeds the rate of cycloaddition with the dipolarophile (alkyne), they dimerize.

Corrective Protocol: In Situ Generation (Slow Addition) Do not isolate the nitrile oxide. Generate it in the presence of the dipolarophile.

  • Precursor: Convert your aldehyde to an aldoxime, then to a hydroximoyl chloride using NCS (N-Chlorosuccinimide).

  • Setup: Dissolve the alkyne (1.0 equiv) and hydroximoyl chloride (1.2 equiv) in solvent (DCM or t-BuOH/Water).

  • Execution: Add the base (TEA or DIPEA) dropwise over 2–4 hours via syringe pump.

    • Why? This keeps the instantaneous concentration of the nitrile oxide low, statistically favoring the reaction with the alkyne over self-dimerization [1].

Issue #2: "I cannot control Regioselectivity (3,5- vs 3,4-isomers)."

Diagnosis: Thermal Huisgen cycloaddition is often non-selective, producing ~1:1 mixtures. Root Cause: The HOMO/LUMO energy gaps between the dipole and dipolarophile are often similar for both orientations in thermal conditions.

Corrective Protocol: Copper(I)-Catalyzed Alkyne-Nitrile Oxide Cycloaddition (CuANOC) Similar to the famous "Click" reaction (CuAAC), Copper(I) can direct regioselectivity to the 3,5-isomer exclusively [2].

ComponentRecommendationMechanistic Role
Catalyst CuSO₄·5H₂O (5-10 mol%) + Sodium Ascorbate (20 mol%)Generates Cu(I) in situ; forms copper-acetylide intermediate.
Solvent t-BuOH / Water (1:1)"On-water" effect accelerates rate; solubilizes Cu salts.
Ligand TBTA (optional)Stabilizes Cu(I) oxidation state, preventing oxidation to inactive Cu(II).
Outcome >95% 3,5-disubstituted isoxazoleCopper acetylide sterically and electronically directs attack.
Module 2: Condensation Strategies

Core Mechanism: Reaction of Hydroxylamine (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) with 1,3-Dicarbonyls.[4][3][5]
Issue #3: "I am getting the wrong regioisomer (5-substituted vs 3-substituted)."

Diagnosis: The reaction is pH-dependent. The nucleophilicity of hydroxylamine and the electrophilicity of the dicarbonyl centers change with pH. Root Cause:

  • Acidic Media: Hydroxylamine is protonated (

    
    ). The reaction is driven by the attack of the neutral minor species on the most electrophilic carbonyl (usually the ketone).
    
  • Basic Media: Hydroxylamine is a free base (

    
    ). It attacks the hardest electrophile or the site that leads to the thermodynamically stable enol [3].
    

Optimization Table: pH Control for Regioselectivity

Target IsomerReaction ConditionsMechanism
3-Substituted Strong Acid (HCl/EtOH, Reflux)Protonation of carbonyls makes the ketone more electrophilic; favors 3-aryl/alkyl formation.
5-Substituted Basic/Neutral (NaOAc or Pyridine)Free amine attacks the ester or less hindered carbonyl first.
High Precision

-Enamino Ketones
Replace 1,3-diketone with enaminone. The amine leaving group directs regiochemistry explicitly [4].
Issue #4: "The reaction stalls or yields are inconsistent."

Diagnosis: Incomplete condensation or hydrolysis of the intermediate. Troubleshooting Steps:

  • Check the Salt Form: Are you using

    
    ? You must add a stoichiometric base (like NaOAc or NaOH) to release the free amine if working in neutral/basic protocols.
    
  • Water Scavenging: This is a dehydration reaction. If the reaction stalls, add molecular sieves or use a Dean-Stark trap (toluene reflux) to drive the equilibrium forward.

Module 3: Advanced & Green Methodologies
Workflow: Aqueous Phase Synthesis

For pharmaceutical applications requiring green chemistry compliance, water-mediated synthesis is highly effective due to the hydrophobic effect.

Protocol (Ultrasound-Assisted):

  • Reagents: Aldehyde, 1,3-dicarbonyl, and

    
    .
    
  • Solvent: Water (no co-solvent).

  • Catalyst: Sodium Ascorbate or mild Lewis Acid (CAN - Cerium Ammonium Nitrate).

  • Energy: Irradiate with Ultrasound (40 kHz) at RT for 15–30 mins.

  • Result: Product often precipitates out, requiring simple filtration rather than extraction [5].

Visualizing the Pathway

The following diagram illustrates the critical "fork in the road" for the Nitrile Oxide pathway, highlighting where the dimerization error occurs.

NitrileOxide_Path Aldoxime Aldoxime (Precursor) Chlorination Chlorination (NCS/DMF) Aldoxime->Chlorination H_Chloride Hydroximoyl Chloride Chlorination->H_Chloride Base Base Treatment (Slow Addition!) H_Chloride->Base NitrileOxide Nitrile Oxide (Reactive Dipole) Base->NitrileOxide Dimer Furoxan Byproduct (DEAD END) NitrileOxide->Dimer High Conc. (Fast Addition) Isoxazole Target Isoxazole (Product) NitrileOxide->Isoxazole + Alkyne (Low Conc.)

Figure 2: Mechanistic pathway of Nitrile Oxide cycloaddition. The red path indicates the dimerization failure mode caused by rapid base addition.

References
  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[4][1][3][6][7][8] Past and Future. Angewandte Chemie International Edition, 2(10), 565-598. Link

  • Hansen, T. V., & Wu, P. (2005).[5] Copper-catalyzed regioselective synthesis of 3,5-disubstituted isoxazoles.[5][9][10] Journal of Organic Chemistry, 70(24), 10139-10142. Link

  • Davoodnia, A., et al. (2018).[11] Regioselective synthesis of isoxazoles.[4][1][12] Current Organic Synthesis, 15(4). Link

  • Rosa, F. A., et al. (2018).[6] Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from

    
    -enamino diketones. RSC Advances, 8, 5130-5142. Link
    
  • Souza, M. C., et al. (2022).[10] Green approaches for the synthesis of pharmacologically enviable isoxazole analogues.[13][14] Journal of the Iranian Chemical Society, 19, 3249–3283.[13] Link

Sources

preventing decomposition during isoxazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this privileged heterocyclic scaffold. Here, we move beyond simple protocols to explain the causality behind common experimental challenges, focusing on the prevention of decomposition to ensure robust and reproducible outcomes.

Introduction: The Stability Challenge of the Isoxazole Ring

The isoxazole ring is a cornerstone in medicinal chemistry, appearing in numerous approved drugs. However, its synthesis is not without challenges. The inherent strain in the five-membered ring and the relatively weak N-O bond make it susceptible to decomposition under various conditions, including thermal stress, strong bases, and certain reductive environments[1]. This guide provides in-depth troubleshooting strategies and preventative measures to help you maintain the integrity of the isoxazole ring throughout your synthetic sequence.

Troubleshooting Guide: Diagnosing and Solving Synthesis Failures

This section addresses specific problems encountered during isoxazole synthesis. Each problem is analyzed for its potential causes, followed by actionable solutions grounded in chemical principles.

Problem 1: Low or No Yield of Isoxazole Product with Concurrent Tar/Polymer Formation

This is one of the most common issues, often pointing to the instability of a key intermediate or the product itself under the reaction conditions.

Potential Causes:

  • Decomposition of Nitrile Oxide Intermediate: In 1,3-dipolar cycloaddition reactions, the nitrile oxide dipole is highly reactive and prone to dimerization to form furoxans, especially at high concentrations or elevated temperatures[1].

  • Thermal Decomposition of Isoxazole: High reaction temperatures can induce cleavage of the isoxazole ring. Studies on the thermal decomposition of isoxazole have shown it can fragment into species like acetonitrile and carbon monoxide at temperatures above 850 K, with other pathways possible at lower temperatures depending on the substitution pattern[2][3].

  • Incompatible Starting Materials: The purity of precursors is critical. For instance, in syntheses starting from 1,3-dicarbonyl compounds, the presence of keto-enol tautomers can affect reactivity and lead to side reactions[1].

Recommended Solutions & Protocols:

  • In Situ Generation of Nitrile Oxides: To minimize dimerization, generate the nitrile oxide slowly in the presence of the dipolarophile (the alkyne or alkene). This ensures the concentration of the reactive dipole remains low.

    • Protocol: Slow Addition of Oxidant:

      • Dissolve the aldoxime precursor and the alkyne in a suitable solvent (e.g., DCM or THF).

      • Prepare a solution of the oxidant (e.g., sodium hypochlorite, NCS, or Oxone) in an appropriate solvent.

      • Using a syringe pump, add the oxidant solution to the reaction mixture over several hours at a controlled temperature (e.g., 0 °C to room temperature).

      • Monitor the reaction by TLC or LC-MS to track the consumption of starting materials and formation of the product.

  • Strict Temperature Control:

    • If thermal decomposition is suspected, lower the reaction temperature. For reactions requiring heat, determine the minimum effective temperature through screening.

    • Consider alternative energy sources like microwave irradiation or ultrasonication, which can accelerate reactions at lower bulk temperatures, often reducing byproduct formation[4][5].

  • Validate Starting Material Purity:

    • Ensure all starting materials are pure and dry. Characterize them by NMR and check for impurities before starting the reaction.

Problem 2: Product Decomposition During Workup or Purification

The desired isoxazole is formed in solution but is lost during isolation. This points to the product's sensitivity to the post-reaction environment.

Potential Causes:

  • Base-Mediated Ring Opening: The isoxazole ring, particularly if unsubstituted at the C3 position, can be susceptible to cleavage by strong bases[1][6]. Studies on the drug leflunomide show that its isoxazole ring opening is significantly accelerated at basic pH (pH 10) compared to neutral or acidic conditions[7].

  • Acid-Catalyzed Hydrolysis: While generally more stable to acid than strong base, prolonged exposure to strong acidic conditions can also lead to decomposition, depending on the substituents.

  • Reductive Cleavage: The N-O bond is susceptible to cleavage under reductive conditions, such as catalytic hydrogenation (e.g., H₂/Pd)[1].

  • Silica Gel-Induced Decomposition: The acidic nature of standard silica gel can degrade sensitive isoxazole derivatives during column chromatography.

Recommended Solutions & Protocols:

  • Use of Mild Bases and Acids:

    • During workup, use mild bases like aqueous sodium bicarbonate (NaHCO₃) instead of stronger bases like sodium hydroxide (NaOH).

    • If acidification is necessary, use dilute solutions of acids like citric acid or ammonium chloride (NH₄Cl) instead of concentrated HCl.

  • Modified Purification Strategies:

    • Deactivated Silica Gel: If product streaking or decomposition is observed on TLC, try deactivating the silica gel for column chromatography. This can be done by preparing a slurry of silica gel in the desired eluent containing 1-2% triethylamine (for base-sensitive compounds) or by using commercially available deactivated silica.

    • Alternative Chromatography: Consider using neutral alumina or reverse-phase chromatography for highly sensitive compounds.

    • Non-Chromatographic Methods: Explore purification by recrystallization or distillation if the product's properties allow.

Frequently Asked Questions (FAQs)

Q1: My 1,3-dipolar cycloaddition is giving a mixture of regioisomers. How can I improve selectivity?

A1: Regioselectivity is a common challenge governed by steric and electronic factors[1].

  • For terminal alkynes: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is famous for its high regioselectivity, and similar principles can apply to nitrile oxide cycloadditions. Using a copper(I) catalyst often strongly favors the formation of the 3,5-disubstituted isoxazole[8].

  • Modify Electronics: Altering the electronic properties of the alkyne or the nitrile oxide precursor can influence the regiochemical outcome. Electron-withdrawing groups on the alkyne can favor one regioisomer over the other.

  • Solvent Effects: The polarity of the solvent can influence the transition state energies of the two possible cycloaddition pathways. Screen a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., ethanol).

Parameter Recommendation for Improving Regioselectivity Rationale
Catalyst For terminal alkynes, screen Cu(I) catalysts (e.g., CuI, Cu(OAc)₂/ascorbate).Directs the cycloaddition via a copper acetylide intermediate, enhancing regiocontrol.[8]
Solvent Screen solvents of varying polarity (Toluene, THF, CH₃CN, EtOH).Solvent polarity can differentially stabilize the two regioisomeric transition states.[1]
Temperature Run the reaction at the lowest possible temperature that allows for a reasonable rate.Lower temperatures increase the energy difference between competing transition states, favoring the lower energy pathway.

Q2: I am using the Van Leusen reaction to synthesize an oxazole (an isomer of isoxazole), but I am getting a nitrile instead. What is going wrong?

A2: This is a classic issue in the Van Leusen reaction, which can produce nitriles from ketones or oxazoles/imidazoles from aldehydes. The outcome depends on the substrate and reaction mechanism. When using a ketone, the intermediate oxazoline cannot eliminate to form an aromatic oxazole. Instead, it undergoes rearrangement and solvolysis to yield a nitrile[9][10]. If you are starting with a ketone and desire a five-membered heterocycle, the Van Leusen reaction is not the appropriate choice; it is designed to convert ketones to nitriles[11]. If you are starting with an aldehyde and still getting side products, ensure your aldehyde is pure and free of any corresponding carboxylic acid, which can interfere with the reaction.

Q3: Can I use microwave heating to accelerate my isoxazole synthesis and will it help prevent decomposition?

A3: Yes, microwave irradiation is an excellent technique for many isoxazole syntheses. It can dramatically reduce reaction times from hours to minutes[1][4]. This rapid heating can often minimize the formation of thermal decomposition byproducts because the compound spends less time at an elevated temperature[5]. However, it is crucial to carefully control the temperature in a microwave reactor, as localized overheating can still lead to decomposition.

Visualizing the Process: Diagrams and Workflows

A clear understanding of the reaction pathways and troubleshooting logic is essential for success.

Diagram 1: General Troubleshooting Workflow

This decision tree provides a logical path for diagnosing and solving common issues in isoxazole synthesis.

G start Reaction Failure (Low Yield / Decomposition) check_crude Analyze Crude Reaction Mixture (TLC, LC-MS, Crude NMR) start->check_crude product_formed Is Desired Isoxazole Present? check_crude->product_formed workup_issue Problem: Workup/Purification Decomposition product_formed->workup_issue Yes reaction_issue Problem: Reaction Failure product_formed->reaction_issue No / Trace solution_workup1 Modify Workup: - Use mild buffers (NaHCO3, NH4Cl) - Avoid strong acids/bases workup_issue->solution_workup1 solution_workup2 Modify Purification: - Deactivate silica gel (add Et3N) - Use alumina or reverse phase workup_issue->solution_workup2 solution_reaction1 Optimize Conditions: - Lower temperature - Screen solvents reaction_issue->solution_reaction1 solution_reaction2 Check Reagents: - Verify starting material purity - Use in-situ generation for unstable intermediates reaction_issue->solution_reaction2

Caption: A decision-making flowchart for troubleshooting isoxazole synthesis.

Diagram 2: Base-Mediated Isoxazole Decomposition Pathway

This diagram illustrates how a base can induce the cleavage of the N-O bond, a common decomposition pathway.

G cluster_0 Isoxazole Ring Opening isoxazole Isoxazole (R-groups omitted for clarity) enolate β-Keto Nitrile Intermediate isoxazole->enolate 1. Base (B:) (e.g., OH⁻, RO⁻) 2. Ring Opening

Caption: Simplified mechanism of base-catalyzed isoxazole ring cleavage.

References

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • MDPI. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2024). Construction of Isoxazole ring: An Overview. Retrieved from [Link]

  • RSC Publishing. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Retrieved from [Link]

  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Mechanisms and toxicity of plasma-induced antibiotic degradation: advances in synergistic strategies and computational evaluation. Retrieved from [Link]

  • ResearchGate. (2013). Structure and stability of isoxazoline compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Retrieved from [Link]

  • ACS Publications. (n.d.). Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). Retrieved from [Link]

  • Wikipedia. (n.d.). Van Leusen reaction. Retrieved from [Link]

  • MDPI. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Retrieved from [Link]

  • RSC Publishing. (2023). Reaction Chemistry & Engineering. Retrieved from [Link]

  • PubMed. (2011). The pyrolysis of isoxazole revisited: a new primary product and the pivotal role of the vinylnitrene. A low-temperature matrix isolation and computational study. Retrieved from [Link]

  • NROChemistry. (n.d.). Van Leusen Reaction. Retrieved from [Link]

  • YouTube. (2020). 1,3-dipolar cycloaddition reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Synthesis of Fused Isoxazoles: A Comprehensive Review. Retrieved from [Link]

  • ResearchGate. (2015). The first example of an unusual rearrangement in the van Leusen imidazole synthesis. Retrieved from [Link]

Sources

inconsistent results in biological assays with isoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Inconsistent Results in Biological Assays with Isoxazoles

Introduction: The Isoxazole Paradox

Executive Summary: Isoxazoles are privileged scaffolds in medicinal chemistry, present in blockbuster drugs like Valdecoxib (COX-2) and Leflunomide (DHODH).[1] However, they present a unique "Jekyll and Hyde" profile in early-stage discovery. While the ring is aromatic and generally stable, the N-O bond is a latent weak point that can trigger specific assay artifacts.

This guide addresses the three primary failure modes responsible for inconsistent data: Reductive Ring Cleavage , Colloidal Aggregation , and Aqueous Precipitation .

Module 1: The "Silent Killer" – Reductive Instability

The Issue: You observe a time-dependent loss of potency in your biochemical assay, or a massive disconnect between biochemical potency (high) and cellular potency (low/zero), which cannot be explained by permeability.

The Mechanism: The N-O bond in the isoxazole ring is susceptible to reductive cleavage .[2][3][4] In the presence of strong reducing agents (often added to kinase or protease assays to maintain enzyme stability) or intracellular reductases, the ring opens to form a


-aminoenone. This destroys the pharmacophore.
  • Assay Culprits: DTT (Dithiothreitol),

    
    -Mercaptoethanol, TCEP.
    
  • Metabolic Culprits: Aldehyde oxidase, Cytosolic reductases, P450s.

Diagnostic Workflow (DOT Visualization)

ReductiveInstability Start Symptom: Potency Loss or High Biochemical/Cellular Disconnect CheckBuffer Step 1: Audit Assay Buffer (Contains DTT/TCEP?) Start->CheckBuffer LCMS_Check Step 2: LC-MS Stability Check (Incubate cmpd w/ buffer 4h) CheckBuffer->LCMS_Check Yes Result_Stable Parent Mass Intact LCMS_Check->Result_Stable Result_Unstable Parent Mass Lost (+2H or Ring Open Mass) LCMS_Check->Result_Unstable Action_Stable Proceed to Solubility Check Result_Stable->Action_Stable Action_Unstable Protocol Adjustment: Switch to weak oxidant-free buffer or synthesize 3,5-dialkyl analogs Result_Unstable->Action_Unstable

Figure 1: Decision tree for diagnosing reductive instability in isoxazole scaffolds.

Corrective Protocol: The "Redox Stress Test"
  • Prepare Test Samples:

    • Control: 10 µM Isoxazole in PBS (pH 7.4).

    • Test: 10 µM Isoxazole in Assay Buffer (containing 1-5 mM DTT/TCEP).

  • Incubation: Incubate both at RT for the duration of your standard assay (e.g., 2 hours).

  • Readout: Analyze via LC-MS/MS.

  • Interpretation: Look for the disappearance of the parent peak (M+H) and the appearance of a ring-opened product (often M+2H or M+H + water adducts depending on hydrolysis).

  • Solution: If unstable, replace DTT with less aggressive stabilizing agents if the protein tolerates it, or prioritize analogs with sterically bulky groups at the 3- and 5-positions to shield the N-O bond.

Module 2: Solubility & The "Crash Out" Phenomenon

The Issue: Steep Hill slopes (> 2.0) or variable IC50s depending on the order of reagent addition.

The Mechanism: Isoxazoles are often lipophilic. While soluble in 100% DMSO, they frequently precipitate when diluted into aqueous buffers, forming "micro-crystals" that scatter light or sequester enzyme, leading to false inhibition.

Solubility Threshold Table
Solvent SystemTypical Isoxazole SolubilityRisk Level
100% DMSO High (> 50 mM)Low (Storage)
90% Buffer / 10% DMSO ModerateMedium (Pre-dilution)
99% Buffer / 1% DMSO Low (< 10 µM) CRITICAL (Assay)
Corrective Protocol: Kinetic Solubility Assessment

Do not rely on thermodynamic solubility (equilibrium). You need kinetic solubility (how fast it precipitates).[5]

  • Nephelometry Screen:

    • Titrate compound from 100 µM down to 0.1 µM in the final assay buffer (1% DMSO).

    • Measure light scattering (nephelometry) immediately and at T=60 min.

    • Pass: No increase in scattering relative to blank.

    • Fail: Significant scattering indicates precipitation.

  • The "Reverse Dilution" Trick:

    • Instead of adding enzyme to the compound, add the compound to the enzyme.

    • Why? Adding a drop of concentrated DMSO stock into a large volume of buffer creates a momentary local region of supersaturation, triggering precipitation. Prediluting in an intermediate solvent (e.g., 50% DMSO/Water) before the final step can mitigate this.

Module 3: Assay Interference (Aggregation & PAINS)

The Issue: Your isoxazole hits against unrelated targets (promiscuous inhibition), or the IC50 shifts significantly when you change protein concentration.

The Mechanism: Certain isoxazoles can act as colloidal aggregators . These microscopic oil droplets sequester proteins non-specifically. This is a classic false positive mechanism described by Shoichet and Baell.

Validation Workflow (DOT Visualization)

AggregationCheck Hit Isoxazole Hit (IC50 < 1 µM) DetergentTest Add 0.01% Triton X-100 or Tween-20 Hit->DetergentTest Result_Shift IC50 Increases (Potency Lost) DetergentTest->Result_Shift Activity Disappears Result_Same IC50 Unchanged (Potency Retained) DetergentTest->Result_Same Activity Persists Conclusion_False FALSE POSITIVE (Aggregator) Result_Shift->Conclusion_False Conclusion_True TRUE BINDER (Specific Interaction) Result_Same->Conclusion_True

Figure 2: Detergent-based validation to rule out colloidal aggregation.

The "Detergent Shift" Protocol
  • Baseline: Run dose-response in standard buffer.

  • Challenge: Run dose-response in buffer + 0.01% Triton X-100 (freshly prepared).

  • Analysis:

    • If the compound is a true inhibitor, the IC50 should remain stable (within 2-3 fold).

    • If the compound is an aggregator, the detergent will break up the colloid, and the inhibition will disappear (IC50 shifts > 10-fold or vanishes).

Frequently Asked Questions (FAQ)

Q1: My isoxazole is stable in DMSO stock but degrades in the assay plate. Why? A: This is likely Reductive Ring Cleavage . Check your assay buffer for DTT (Dithiothreitol). DTT is a strong reducing agent that can attack the N-O bond of the isoxazole, especially if the ring is electron-deficient. Switch to TCEP (often gentler) or remove the reductant if the enzyme allows.

Q2: Can I freeze-thaw my isoxazole DMSO stocks repeatedly? A: Avoid it. DMSO is hygroscopic (absorbs water from air). As water content increases, isoxazoles (which are hydrophobic) may precipitate inside the DMSO stock tube over time. Aliquot your stocks for single use.

Q3: Why does my compound show activity in the biochemical assay but zero activity in cells? A: Aside from permeability, consider metabolic instability . Liver microsomes (and even some cell lines) contain reductases that open the isoxazole ring. Perform a metabolic stability assay (Microsomal Stability) specifically looking for the ring-opened metabolite.

Q4: Are all isoxazoles PAINS (Pan-Assay Interference Compounds)? A: No, but they are "frequent flyers." While not as notorious as rhodanines or enones, isoxazoles can be flagged as PAINS depending on their substitution pattern. Always validate with the Detergent Shift Protocol (Module 3).

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link

  • Shoichet, B. K. (2006). Screening in a Spirit Haunted by Artifacts. Drug Discovery Today. Link

  • Zhang, D., et al. (2008).[2] Reductive Isoxazole Ring Opening of the Anticoagulant Razaxaban Is the Major Metabolic Clearance Pathway in Rats and Dogs.[2][6] Drug Metabolism and Disposition. Link

  • Kalgutkar, A. S., et al. (2003). In Vitro Metabolism Studies on the Isoxazole Ring Scission in the Anti-inflammatory Agent Leflunomide.[2] Drug Metabolism and Disposition. Link

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link

Sources

optimizing palladium-catalyzed aminocarbonylation of methyl esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Catalysis Support Hub. Topic: Optimization of Palladium-Catalyzed Aminocarbonylation & Ester Functionalization. Ticket ID: #Pd-CO-OPT-001 Assigned Scientist: Senior Application Specialist (Catalysis Division)

Diagnostic & Triage: Defining Your Reaction

User Note: The phrase "Aminocarbonylation of methyl esters" is chemically ambiguous. Depending on your specific goal, you are likely attempting one of the following three workflows. Please identify your reaction to select the correct troubleshooting path.

Reaction TypeReactantsTarget ProductTechnical Context
A. Aminocarbonylation (Standard) Aryl Halide + CO + AmineAmide (Ar-CONR₂)The "Gold Standard" in drug discovery for amide bonds.
B. Methoxycarbonylation Aryl Halide + CO + MethanolMethyl Ester (Ar-COOMe)Often confused with "Aminocarbonylation of methyl esters" (i.e., synthesis of methyl esters).
C. Ester Activation (Advanced) Methyl Ester + Amine (+ CO)Amide or

-Ketoamide
Uses Methyl Esters as electrophiles (C-O activation). Rare and difficult.

This guide primarily addresses Path A (Aminocarbonylation) and Path B (Methoxycarbonylation) as they are the industry standards. Path C is covered in the "Advanced Applications" section.

The Mechanistic Foundation

Understanding the catalytic cycle is the first step to troubleshooting. The failure points usually occur at CO Insertion or Nucleophilic Attack .

Catalytic Cycle Visualization

Figure 1: General Mechanism for Pd-Catalyzed Aminocarbonylation of Aryl Halides.

Aminocarbonylation Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Rate Limiting (Sterics) PdII_Ar Ar-Pd(II)-X (Complex A) OxAdd->PdII_Ar PdII_Ar->Pd0 Beta-Hydride Elim (If Alkyl) CO_Insert CO Insertion (Migratory) PdII_Ar->CO_Insert + CO (Pressure Dependent) PdII_Acyl Ar-CO-Pd(II)-X (Acyl Complex B) CO_Insert->PdII_Acyl PdII_Acyl->PdII_Ar De-insertion (Low CO) Nuc_Attack Nucleophilic Attack (HNR2) PdII_Acyl->Nuc_Attack + Amine/Base PdII_Amido Ar-CO-Pd(II)-NR2 (Amido Complex) Nuc_Attack->PdII_Amido RedElim Reductive Elimination (Product Release) PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Product: Amide (Ar-CONR2) RedElim->Product

Caption: The Aminocarbonylation cycle. Note that CO insertion is reversible; low CO pressure can lead to decarbonylation or catalyst decomposition.

Troubleshooting Guides & FAQs

Guide A: Reactivity Issues (Low Yield / No Conversion)

Q: I see no conversion of my Aryl Halide starting material. Is my catalyst dead?

  • Diagnosis: If the starting material (SM) is untouched, the Oxidative Addition (OA) step failed. This is common with electron-rich or sterically hindered aryl chlorides.

  • Solution:

    • Ligand Switch: Switch from PPh₃ to electron-rich, bulky ligands like Xantphos (bidentate, wide bite angle) or cataCXium A . Xantphos is particularly effective for carbonylation because it enforces a cis-geometry that favors CO insertion.

    • Temperature: Increase temperature to 80–100°C. OA has a high activation energy barrier.

    • Halide Effect: Add an iodide source (e.g., NaI, 10 mol%) to facilitate Halide Exchange (Finkelstein-type) if using Aryl Bromides/Chlorides.

Q: The reaction turns black immediately (Pd Black formation).

  • Diagnosis: Catalyst decomposition.[1] This occurs when the ligand dissociates, or the Pd(0) species aggregates before oxidative addition.

  • Solution:

    • CO Pressure Check: CO stabilizes Pd(0). If running under a balloon, ensure the system is well-purged. However, too much CO can inhibit the reaction by saturating the Pd sites (preventing OA). Optimal range: 1–5 bar (balloon to low-pressure autoclave).

    • Ligand Ratio: Increase Ligand:Pd ratio. For monodentate ligands, use 4:1. For bidentate (Xantphos), use 1.5:1 or 2:1.

    • Solvent: Switch to a more coordinating solvent like 1,4-Dioxane or DMF to stabilize the Pd species.

Guide B: Selectivity & Side Reactions

Q: I am getting the "Double Carbonylation" product (


-keto amide) instead of the amide. 
  • Context: Reaction:

    
    .
    
  • Cause: High CO pressure and low temperature often favor double carbonylation. The second CO inserts before the amine attacks.

  • Solution:

    • Reduce CO Pressure: Work at atmospheric pressure (balloon).

    • Increase Temperature: Higher temps (

      
      C) favor the decarbonylation of the acyl-Pd species back to the mono-carbonyl species, or faster reductive elimination of the mono-amide.
      

Q: I am observing Urea formation (


). 
  • Cause: This is a background reaction involving the activation of the amine by Pd(II) in the presence of CO and oxidant (or trace oxygen).

  • Solution: Ensure strict anaerobic conditions. Degas solvents thoroughly (Freeze-Pump-Thaw or sparging with Argon for 20 mins).

Guide C: Advanced - Methyl Esters as Electrophiles (C-O Activation)

Q: I specifically want to convert a Methyl Ester to an Amide using Pd and CO.

  • Context: You are trying to break the

    
     bond. This is thermodynamically challenging because the resonance stabilization of the ester is strong (
    
    
    
    ).
  • Protocol Adjustment:

    • Catalyst: You need N-Heterocyclic Carbenes (NHC) like Pd-PEPPSI-IPr or extremely electron-rich phosphines (DCyPF ).

    • Mechanism: The oxidative addition inserts Pd into the

      
       bond.
      
    • Warning: If you add CO gas, you might inhibit the oxidative addition. This transformation is often best performed as a Transamidation (no external CO) using a Pd(II)/NHC catalyst.

    • Reference:Newman, S. G. et al. "Pd-catalyzed C-N bond formation from esters". J. Am. Chem. Soc. 2013.

Optimized Experimental Protocols

Protocol A: General Aminocarbonylation (The "Workhorse" Method)

Best for: Converting Aryl Bromides/Iodides to Amides.

Reagents:

  • Substrate: Aryl Bromide (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine (1.2 - 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Ligand: Xantphos (4-10 mol%)

  • CO Source: CO Balloon (1 atm) or Mo(CO)₆ (Solid source, 1 equiv)

  • Base: K₂CO₃ or Et₃N (2-3 equiv)

  • Solvent: 1,4-Dioxane or Toluene (0.2 M)

Procedure:

  • Setup: In a glovebox or under Argon flow, charge a reaction vial with Pd(OAc)₂, Xantphos, Base, and Aryl Bromide.

  • Solvent: Add anhydrous, degassed solvent.[1]

  • Activation: Stir for 5 mins to allow Ligand-Pd complexation.

  • CO Introduction:

    • Gas: Purge the vial headspace with CO (balloon) x3. Leave balloon attached.

    • Solid (Mo(CO)₆): Add solid Mo(CO)₆ and seal vial immediately.

  • Reaction: Heat to 80°C for 12–24 hours.

  • Workup: Filter through Celite (removes Pd black/salts). Concentrate. Purify via flash chromatography.

Protocol B: Methoxycarbonylation (Making Methyl Esters)

Best for: Converting Aryl Halides to Methyl Esters.

Reagents:

  • Substrate: Aryl Bromide[2][3]

  • Nucleophile: Methanol (Use as co-solvent or 5-10 equiv)

  • Base: Et₃N (Triethylamine) is preferred over inorganic bases to prevent hydrolysis.

  • Critical Step: Do not use hydroxide bases (NaOH/KOH) or water, as this will produce the Carboxylic Acid instead of the Ester.

Data & Optimization Matrix

Table 1: Ligand Selection Guide for Carbonylation

LigandCharacteristicsBest Use CasePressure Req.[4][5]
PPh₃ Monodentate, CheapAryl Iodides, simple substratesHigh (>5 bar)
Xantphos Bidentate, Wide Bite AngleAryl Bromides, difficult substratesLow (1 atm)
dppf Bidentate, FerroceneGeneral purpose, good for estersMedium (1-5 bar)
CataCXium A Bulky, Electron-RichAryl Chlorides, sterically hinderedLow/Medium
BrettPhos Extremely BulkyC-N coupling (Avoid for CO usually)N/A

References & Authoritative Sources

  • Review on Carbonylation: Barnard, C. F. J. "Palladium-Catalyzed Carbonylation—A Reaction Come of Age." Organometallics, 2008, 27(21), 5402–5422. Link

  • Aminocarbonylation Protocol: Martinelli, J. R., et al. "Convenient Method for the Preparation of Esters and Amides from Aryl Halides." J. Org.[4] Chem., 2008, 73(18), 7102–7107. Link

  • Ester Activation (C-N from Esters): Newman, S. G., & Jensen, K. F. "The role of NHC ligands in Pd-catalyzed amidation of esters." J. Am. Chem. Soc., 2013, 135(43), 16074–16077. Link

  • Solid CO Sources: Friis, S. D., et al. "The Development and Application of Two-Chamber Reactors and Carbon Monoxide Precursors." Acc.[6][7] Chem. Res., 2016, 49(4), 594–605. Link

Disclaimer: Carbon Monoxide (CO) is a silent, odorless, and deadly gas. All reactions must be performed in a well-ventilated fume hood with active CO monitoring detectors.

Sources

Validation & Comparative

Definitive Structure Validation Guide: Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate

[1]

Executive Summary

In medicinal chemistry, the isoxazole scaffold is a privileged structure, yet its synthesis via [3+2] cycloaddition is prone to regioisomeric heterogeneity.[1][2] For This compound , the primary challenge is not just purity, but identity .[1] Standard QC methods (LC-MS + 1D NMR) often fail to distinguish the target molecule from its "inverse" regioisomer, Methyl 3-(3-bromophenyl)isoxazole-5-carboxylate, or its positional phenyl isomers (e.g., 4-bromo).[1]

This guide provides an authoritative, multi-dimensional validation protocol designed to eliminate structural ambiguity.

Part 1: Comparative Analysis of Validation Methodologies

We compare the "Rigorous Multi-Modal Protocol" (Recommended) against the "Standard QC Workflow" (Alternative) often found in basic certificate of analysis (CoA) documents.

FeatureStandard QC Workflow (Alternative)Rigorous Multi-Modal Protocol (Recommended)Scientific Justification
Technique LC-MS + 1H NMR (1D)LC-MS + 1H/13C NMR + 2D NMR (HMBC/NOESY)1D NMR alone often cannot definitively assign the ester position (C3 vs C5) on the isoxazole ring.[1]
Regioisomer Detection Low. Shifts are similar; often relies on "matching literature" which may be erroneous.[1]High. Uses through-bond (HMBC) correlations to map the ester to the specific ring carbon.[1]Definitive connectivity proof is required to rule out the 3-aryl-5-ester isomer.
Phenyl Isomer ID Medium. Can distinguish 3-Br from 4-Br, but 2-Br/3-Br distinction can be subtle in complex mixtures.[1]High. Coupling constant (

-value) analysis confirms the meta-substitution pattern.
The 3-bromophenyl ring has a distinct splitting pattern (

) vs. 4-bromo (

).[1][2]
Data Integrity Inferential. Assumes structure based on synthesis route.[1][3][4][5]Empirical. Proves structure based on spectral connectivity.[1]Synthesis of isoxazoles often yields 80:20 or 50:50 mixtures of regioisomers.[1]
Quantitative Performance Metrics (Simulated Data)
  • False Positive Rate (Regioisomer): Standard QC (~15%) vs. Rigorous Protocol (<1%).[1][2]

  • Validation Time: Standard QC (2 hrs) vs. Rigorous Protocol (6 hrs).

  • Risk Mitigation: High.[1] Prevents downstream failure in SAR (Structure-Activity Relationship) studies due to incorrect scaffold orientation.[1]

Part 2: The Self-Validating Protocol (Step-by-Step)

This protocol is designed as a logic gate system.[1] You must pass each gate to proceed.[1]

Phase 1: The Mass Gate (Formula & Isotope Confirmation)

Objective: Confirm molecular formula (

1
  • Method: High-Resolution Mass Spectrometry (HRMS-ESI).[1]

  • Success Criteria:

    • Monoisotopic Mass: Observed

      
       within 5 ppm of calculated [M+H]+ (
      
      
      ).[1][2]
    • Isotope Pattern: A distinct 1:1 doublet ratio for peaks at

      
       and 
      
      
      (characteristic of
      
      
      and
      
      
      ).[1][2]
    • Failure Mode: If the

      
       peak is absent or the ratio is not ~1:1, the bromine is missing or has been debrominated.[2]
      
Phase 2: The Phenyl-Pattern Gate (1H NMR)

Objective: Confirm the meta-substitution (3-bromo) of the phenyl ring.

  • Method: 1H NMR (400 MHz or higher) in

    
     or 
    
    
    .
  • Analysis of the Aromatic Region (7.0 - 8.2 ppm):

    • Target (3-Bromophenyl): Must show four distinct signals (unless overlapped):

      • 
         ppm: Triplet/Singlet (
        
        
        - isolated between Br and Isoxazole).[1]
      • 
         ppm: Doublet (
        
        
        - ortho to Br).[1]
      • 
         ppm: Doublet (
        
        
        - ortho to Isoxazole).[1]
      • 
         ppm: Triplet (
        
        
        - meta to both).[1]
    • Alternative (4-Bromophenyl): Shows a symmetric

      
       system (two large doublets).[1]
      
  • Self-Validation: Calculate coupling constants (

    
    ). 
    
    
    should be a triplet with
    
    
    Hz.[1]
Phase 3: The Regioisomer Gate (2D NMR - HMBC)

Objective: Distinguish Methyl 5-aryl-isoxazole-3-carboxylate (Target) from Methyl 3-aryl-isoxazole-5-carboxylate (Inverse).

This is the most critical step.

  • Method: Heteronuclear Multiple Bond Correlation (HMBC).[1]

  • The Logic:

    • Identify the Isoxazole H-4 proton (typically a singlet around

      
       ppm).[1]
      
    • Identify the Ester Carbonyl Carbon (typically

      
       ppm).[1]
      
    • Identify the Isoxazole Ring Carbons (

      
       and 
      
      
      ).[1]
  • The Diagnostic Correlation:

    • Target Structure (Ester at C3): The Ester Carbonyl will show a strong HMBC correlation to the Methoxy protons (

      
      ).[1] Crucially, look for the correlation of the Isoxazole H-4  to the ring carbons.
      
    • Differentiation Key: In the target,

      
       (attached to ester) and 
      
      
      (attached to aryl) have distinct chemical shifts.[1][2]
      • 
         (next to Oxygen) is typically deshielded (
        
        
        ppm).[1][2]
      • 
         (next to Nitrogen) is typically shielded relative to C5 (
        
        
        ppm).[1]
    • Validation Check: If H-4 correlates strongly to a carbon at ~170 ppm (

      
      ) which also correlates to the Phenyl protons , then the Phenyl is at C5.[1] This confirms the Target. 
      

Part 3: Visualization of Logic & Workflow

Diagram 1: Validation Logic Tree

This decision tree illustrates the "Self-Validating" process required to reject isomers.

ValidationLogicStartCrude Product(this compound)MS_CheckStep 1: HRMS Analysis(Check Br Isotope Pattern)Start->MS_CheckMS_FailREJECT:Not Brominated or Wrong FormulaMS_Check->MS_FailNo M/M+2 doubletNMR_1DStep 2: 1H NMR (Aromatic Region)MS_Check->NMR_1DMass OKPattern_4BrREJECT:Symmetric AA'BB' Pattern(4-Bromo Isomer)NMR_1D->Pattern_4Br2 DoubletsPattern_3BrPASS:Asymmetric Pattern (s, d, d, t)(3-Bromo Confirmed)NMR_1D->Pattern_3Br4 SignalsNMR_2DStep 3: HMBC (Regioisomer Check)Pattern_3Br->NMR_2DIso_InverseREJECT:Inverse Isomer(Phenyl at C3, Ester at C5)NMR_2D->Iso_InverseH4 correlates to Ester-bearing C5FinalVALIDATED STRUCTUREThis compoundNMR_2D->FinalH4 correlates to Aryl-bearing C5

Caption: Logical decision tree for excluding specific structural isomers during validation.

Diagram 2: Regioisomer Differentiation Mechanism

Visualizing the HMBC correlations that distinguish the target from the inverse isomer.

HMBC_Correlationcluster_TargetTarget: 5-Aryl-3-Estercluster_InverseInverse: 3-Aryl-5-EsterT_H4H-4 ProtonT_C5C-5 (Ring)(~170 ppm)T_H4->T_C5Strong HMBCT_ArylAryl RingT_Aryl->T_C5Strong HMBCI_H4H-4 ProtonI_C5C-5 (Ring)(~170 ppm)I_H4->I_C5Strong HMBCI_EsterEster GroupI_Ester->I_C5Strong HMBC

Caption: HMBC correlation map. In the Target, C5 connects H-4 and the Aryl group. In the Inverse, C5 connects H-4 and the Ester.

Part 4: Detailed Experimental Protocols

Synthesis Context (Source of Impurity)
  • Reaction: [3+2] Cycloaddition of 3-bromobenzonitrile oxide (generated in situ from the oxime) with methyl propiolate.

  • Risk: This reaction typically yields a mixture of the 3,5-disubstituted (Target) and 3,5-disubstituted (Inverse) isomers.[1][2]

  • Purification: Flash column chromatography (Hexane/Ethyl Acetate gradient) is usually required to separate regioisomers.[1] The target (5-aryl) is often less polar than the inverse (5-ester) isomer, but this must be confirmed experimentally.[1]

Analytical Protocol

Sample Preparation: Dissolve 5-10 mg of the solid in 0.6 mL of

Instrument Parameters (Bruker 400 MHz equiv):

  • Temperature: 298 K.[1]

  • Pulse Sequence (1H): zg30 (30° pulse) to ensure accurate integration.

  • Delay (D1): > 2.0 seconds (ensure relaxation of aromatic protons).

  • Scans: 16 (1H), 1024 (13C), 8 (HMBC).[1][2]

Data Interpretation Checklist:

  • Chemical Shift H-4: In 5-aryl isoxazoles, H-4 is typically found at

    
     ppm .[1] In 3-aryl isoxazoles, H-4 is often shielded, appearing upfield (
    
    
    ppm) due to the lack of the deshielding aryl cone at position 5.[1]
  • Carbonyl Carbon: Locate the ester carbonyl at ~160 ppm.[1]

  • Connectivity: Verify the HMBC correlation from the Phenyl-Ortho protons to the Isoxazole C-5.

References

  • Sigma-Aldrich. this compound Product Page. (CAS 745078-74-4).[1][6][7][8] Link

  • Stephens, C.E., et al. (2006).[1][2][9] 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR. Journal of Chemical Education. Link[1][2]

  • Liu, K., et al. (2024).[1][2] Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction. Organic & Biomolecular Chemistry. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53393795, this compound. Link

  • Yuzuri, T., et al. (2000).[1][2] 17O NMR Spectroscopy of Heterocycles: Substituent Effects in 3,5-Diarylisoxazoles. (Provides foundational NMR shift logic for isoxazoles). Link[1][2]

A Senior Application Scientist's Comparative Guide to Isoxazole and Oxazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Subtle Isomeric Distinction Driving Pharmacological Diversity

In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, the five-membered azoles—rings containing nitrogen and at least one other non-carbon atom—are particularly prominent. Isoxazole and oxazole, as structural isomers, represent a fascinating case study in how a subtle change in atomic arrangement can profoundly influence a molecule's biological profile. Both are five-membered aromatic rings with the molecular formula C₃H₃NO, but they differ in the relative positions of their oxygen and nitrogen atoms: adjacent in isoxazole (a 1,2-azole) and separated by a carbon in oxazole (a 1,3-azole)[1][2].

This seemingly minor distinction dictates fundamental differences in their physicochemical properties, metabolic fate, and, ultimately, their interactions with biological targets. For researchers in drug development, understanding these differences is not merely academic; it is a critical aspect of rational drug design, enabling the strategic selection of one scaffold over the other to optimize potency, selectivity, and pharmacokinetic parameters. This guide provides an in-depth, objective comparison of isoxazole and oxazole, supported by experimental data and established protocols, to empower researchers to make informed decisions in their quest for novel therapeutics.

Part 1: Structural and Physicochemical Divergence

The location of the nitrogen atom relative to the oxygen atom is the primary structural differentiator and the source of the distinct electronic and physical properties of each ring.

  • Isoxazole (1,2-Oxazole): The adjacent, electronegative oxygen and nitrogen atoms create a region of high electron density, leading to a weaker N-O bond that can be susceptible to reductive cleavage under certain metabolic conditions[1]. This arrangement also results in a significantly larger dipole moment compared to oxazole.

  • Oxazole (1,3-Oxazole): With a carbon atom separating the heteroatoms, the oxazole ring exhibits a more distributed electronic profile. It is a weaker base than imidazole but a stronger base than isoxazole[2].

These structural nuances translate into measurable differences in key physicochemical parameters that are critical for a molecule's behavior in a biological system.

Diagram 1: Physicochemical Properties of Isoxazole vs. Oxazole

G cluster_0 Structural & Electronic Properties structs Isoxazole Oxazole isox_img props Property Isoxazole Oxazole pKa (conjugate acid) -3.0 0.8 Dipole Moment (D) ~3.0 D ~1.7 D H-Bond Acceptor Nitrogen Atom Nitrogen Atom Metabolic Liability Weaker N-O bond susceptible to reductive cleavage Generally more stable; subject to CYP-mediated oxidation ox_img

Caption: Key structural and physicochemical differences between isoxazole and oxazole.

Table 1: Comparison of the Physicochemical Properties of Isoxazole and Oxazole

PropertyIsoxazoleOxazoleReference(s)
Structure Oxygen and nitrogen atoms are adjacent (1,2-position)Oxygen and nitrogen atoms are separated by a carbon (1,3-position)[1][2]
pKa of conjugate acid -3.00.8[1][2]
Dipole Moment ~3.0 D~1.7 D[1]
Hydrogen Bonding The nitrogen atom is the primary hydrogen bond acceptorThe nitrogen atom is the primary hydrogen bond acceptor[1]

The higher basicity of the oxazole nitrogen can lead to different interactions with target proteins compared to the much weaker basicity of the isoxazole nitrogen. Furthermore, the larger dipole moment of the isoxazole ring can influence solubility and interactions within polar binding pockets.

Part 2: Comparative Biological Activity & Structure-Activity Relationships (SAR)

The choice between an isoxazole and an oxazole in drug design is often driven by the specific structure-activity relationships (SAR) for a given biological target. The distinct electronic and steric properties of the two rings can lead to significant differences in binding affinity and biological activity.

Case Study 1: Diacylglycerol Acyltransferase 1 (DGAT1) Inhibition

DGAT1 is a key enzyme in triglyceride biosynthesis, making it an attractive target for treating obesity. A study directly comparing isoxazole and oxazole analogs as bioisosteres in a series of biaryl urea inhibitors revealed a stark difference in potency.

Table 2: Comparative DGAT1 Inhibitory Activity

Compound ClassLead Compound ExampleIC₅₀ (nM)
3-Phenylisoxazole Analogs Compound 40a64
5-Phenyloxazole Analogs ->1000
Data sourced from a study on heteroaryl analogs of biaryl ureas as DGAT1 inhibitors.

In this specific scaffold, the 3-phenylisoxazole moiety was markedly more potent than its 5-phenyloxazole counterpart. This suggests that the specific geometry and electronic profile of the isoxazole ring provided a more optimal fit and interaction profile within the DGAT1 active site. The lead isoxazole compound, 40a, demonstrated an IC₅₀ of just 64 nM, establishing it as a promising lead for anti-obesity drug development.

Case Study 2: Stearoyl-CoA Desaturase (SCD) Inhibition

In contrast to the DGAT1 example, a study on inhibitors for stearoyl-CoA desaturase (SCD), a key enzyme in fatty acid metabolism, demonstrated the superior potency of an isoxazole-oxazole hybrid.

Table 3: Comparative SCD1 and SCD5 Inhibitory Activity

Compound ClassLead Compound ExampleSCD1 IC₅₀ (µM)SCD5 IC₅₀ (µM)
Isoxazole-Isoxazole Hybrids Compounds 12 & 134545
Isoxazole-Oxazole Hybrid Compound 141910
Data sourced from a study on isoxazole-(iso)oxazole hybrids.

Here, the isoxazole-oxazole hybrid (14) was more than twice as potent against both SCD1 and SCD5 compared to the isoxazole-isoxazole hybrids (12 and 13). This highlights the nuanced nature of bioisosteric replacement; the superiority of one ring over the other is highly context-dependent and is dictated by the specific topology and chemical environment of the target's binding site.

Prominent Drug Examples

The prevalence of both scaffolds in FDA-approved drugs underscores their therapeutic value across diverse disease areas.

  • Isoxazole-Containing Drugs:

    • Leflunomide: An immunosuppressive DMARD used for rheumatoid arthritis. Its active metabolite, teriflunomide, is formed by the in-vivo opening of the isoxazole ring and works by inhibiting dihydroorotate dehydrogenase (DHODH)[3][4].

    • Valdecoxib: A selective COX-2 inhibitor previously used as a non-steroidal anti-inflammatory drug (NSAID)[5]. The sulfonamide-bearing phenyl group attached to the isoxazole ring is crucial for its selective binding to the COX-2 isoform.

  • Oxazole-Containing Drugs:

    • Oxaprozin: An NSAID used to treat osteoarthritis and rheumatoid arthritis by inhibiting both COX-1 and COX-2 enzymes[6][7][8][9].

    • Sulfamethoxazole: While often grouped with isoxazoles due to its name, it is technically an oxazole derivative (specifically, an isoxazole). It is a widely used sulfonamide antibiotic.

Notably, a review of FDA-approved drugs suggests that isoxazole-containing drugs are more prevalent than their oxazole counterparts, which may indicate that the isoxazole ring confers more favorable pharmacological properties in many contexts[5].

Part 3: Experimental Workflows for Comparative Analysis

Objectively comparing an isoxazole-containing candidate with its oxazole analog requires a systematic, multi-faceted experimental approach. The goal is to build a comprehensive profile of each compound, encompassing synthesis, target engagement, and metabolic stability.

Diagram 2: Experimental Workflow for Comparative Analog Analysis

G cluster_0 Comparative Workflow node_synthesis Parallel Synthesis node_iso Isoxazole Analog node_synthesis->node_iso node_ox Oxazole Analog node_synthesis->node_ox node_purification Purification & Characterization (HPLC, NMR, MS) node_iso->node_purification node_ox->node_purification node_invitro In Vitro Biological Assays node_purification->node_invitro node_adme In Vitro ADME Profiling node_purification->node_adme node_potency Potency (IC50 / EC50) node_invitro->node_potency node_selectivity Selectivity Profiling node_invitro->node_selectivity node_analysis Data Analysis & Comparison node_potency->node_analysis node_selectivity->node_analysis node_metabolic Metabolic Stability (Microsomes, Hepatocytes) node_adme->node_metabolic node_plasma Plasma Stability node_adme->node_plasma node_metabolic->node_analysis node_plasma->node_analysis node_decision Lead Selection / SAR Insight node_analysis->node_decision

Caption: A generalized workflow for the head-to-head comparison of isoxazole and oxazole analogs.

Protocol 1: General Synthesis of Comparative Scaffolds

The rationale behind a comparative study begins with the efficient synthesis of both analogs. The choice of synthetic route is critical to ensure that the analogs can be produced in sufficient purity and quantity for all subsequent assays.

A. Synthesis of 3,5-Disubstituted Isoxazole Analog: A common and reliable method is the reaction of a 1,3-dicarbonyl compound with hydroxylamine.

  • Reaction Setup: To a solution of the appropriate β-ketoester (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq).

  • Reaction Execution: Stir the mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Purification: Collect the resulting precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield the pure 3,5-disubstituted isoxazole.

B. Synthesis of 2,5-Disubstituted Oxazole Analog: The Robinson-Gabriel synthesis, involving the cyclodehydration of an α-acylamino ketone, is a classic and effective route.

  • Reaction Setup: Dissolve the corresponding α-acylamino ketone (1.0 eq) in a suitable solvent such as dichloromethane.

  • Dehydration: Carefully add a dehydrating agent, such as concentrated sulfuric acid (0.5 mL per mmol of substrate) or phosphorus oxychloride, dropwise at 0 °C.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Carefully pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.

  • Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Human Liver Microsomal (HLM) Stability Assay

This assay is fundamental for predicting the metabolic clearance of a drug. It measures the rate at which the compound is metabolized by Phase I enzymes (primarily Cytochrome P450s) present in liver microsomes.

  • Reagent Preparation:

    • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.

    • Prepare a 1 µM working solution of the isoxazole and oxazole test compounds in a buffer containing a low percentage of organic solvent (e.g., <0.5% DMSO).

  • Incubation:

    • Pre-warm the HLM solution and the test compound solutions to 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the HLM/test compound mixture.

    • Incubate the reaction plate at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), aliquot a portion of the reaction mixture.

    • Immediately terminate the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard (for LC-MS analysis). This step precipitates the microsomal proteins.

  • Sample Processing and Analysis:

    • Vortex the terminated samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Quantify the remaining percentage of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percent remaining parent compound versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

Protocol 3: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a method to determine the IC₅₀ value of the test compounds against the COX-2 enzyme, providing a quantitative measure of potency.

  • Reagent Preparation:

    • Reconstitute human recombinant COX-2 enzyme in the provided assay buffer and keep on ice.

    • Prepare a 10x working solution of the isoxazole and oxazole test inhibitors by diluting stock solutions in the assay buffer. A serial dilution series is required to determine the IC₅₀.

    • Prepare a reaction mix containing COX Assay Buffer, COX Cofactor, and a fluorometric COX Probe.

  • Assay Procedure:

    • Add 10 µL of the diluted test inhibitor (or vehicle for control wells) to the appropriate wells of a 96-well plate.

    • Add 10 µL of the diluted COX-2 enzyme solution to all wells except the "no enzyme" control.

    • Add 80 µL of the Reaction Mix to each well.

    • Pre-incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 10 µL of a diluted arachidonic acid solution to all wells simultaneously using a multi-channel pipette.

    • Immediately begin measuring the fluorescence kinetically in a plate reader (Excitation = 535 nm / Emission = 587 nm) at 25°C for 5-10 minutes. The probe will fluoresce as it reacts with Prostaglandin G2, the product of the COX-2 reaction.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [ (Rate_EC - Rate_S) / Rate_EC ] * 100, where EC is the enzyme control and S is the sample with inhibitor.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Part 4: Target Interaction and Signaling Pathway Context

Many isoxazole and oxazole derivatives exert their effects by inhibiting protein kinases. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a central role in angiogenesis—the formation of new blood vessels. Its signaling is a critical target in oncology. An inhibitor containing an isoxazole or oxazole scaffold could be designed to bind to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing its activation and halting downstream signaling.

Diagram 3: Simplified VEGFR-2 Signaling Pathway and Point of Inhibition

G cluster_0 VEGFR-2 Signaling Cascade VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg Activates PI3K PI3K Dimerization->PI3K Activates RAS RAS Dimerization->RAS Activates Inhibitor Isoxazole/Oxazole Kinase Inhibitor Inhibitor->Dimerization Inhibits ATP Binding PKC PKC PLCg->PKC AKT Akt PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation PKC->Proliferation Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: Inhibition of VEGFR-2 signaling by an ATP-competitive isoxazole/oxazole compound.

The choice between an isoxazole or oxazole in a VEGFR-2 inhibitor would depend on which scaffold can form more favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) within the ATP pocket, leading to higher potency and selectivity.

Conclusion and Future Perspectives

The comparative analysis of isoxazole and oxazole reveals a compelling narrative of structural subtlety and functional consequence. Neither scaffold is universally superior; their value is context-dependent, dictated by the intricate molecular landscape of the therapeutic target. Isoxazoles, with their higher dipole moment and unique metabolic profile, may offer advantages in certain biological environments and are more frequently represented in approved drugs[5]. Conversely, the distinct basicity and electronic distribution of oxazoles may be ideal for other targets.

The key takeaway for drug development professionals is the importance of empirical testing. The bioisosteric replacement of an isoxazole with an oxazole (or vice versa) should be considered a fundamental strategy in lead optimization. The systematic application of the experimental workflows detailed in this guide—from parallel synthesis to comparative biological and ADME profiling—provides the robust, data-driven foundation necessary to understand the SAR of a chemical series and to rationally design next-generation therapeutics with improved efficacy and safety profiles. As our understanding of molecular recognition deepens, the strategic deployment of these versatile heterocycles will undoubtedly continue to yield novel and impactful medicines.

References

  • Leflunomide - Wikipedia. Wikipedia. [Link]

  • Pharmacology of Oxaprozin ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). Medical Study Zone. [Link]

  • Mechanism of action for leflunomide in rheumatoid arthritis. (1999). PubMed - NIH. [Link]

  • What is the mechanism of Oxaprozin? (2024). Patsnap Synapse. [Link]

  • Oxaprozin | C18H15NO3. (2024). PubChem - NIH. [Link]

  • OXAZOLE – ISOXAZOLE: MOLECULE OF DIVERSE BIOLOGICAL ACTIVITIES. (2012). PharmaTutor. [Link]

  • OXAPROZIN - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Pediatric Oncall. [Link]

  • Synthesis and biological evaluation of isoxazole, oxazole, and oxadiazole containing heteroaryl analogs of biaryl ureas as DGAT1 inhibitors. (2012). PubMed. [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2024). MDPI. [Link]

  • OXAPROZIN - DailyMed. DailyMed. [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Publishing. [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • VEGFA-VEGFR2 signaling. PubChem. [Link]

  • Signaling pathways of VEGFR-2. ResearchGate. [Link]

  • General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. (2010). PMC. [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2018). Beilstein Journals. [Link]

Sources

Bridging the Isoxazole Translation Gap: A Guide to In Vitro vs. In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isoxazole Paradox

The isoxazole scaffold is a "privileged structure" in medicinal chemistry, prized for its ability to function as a bioisostere for carboxylic acids and esters, and for its favorable geometry in pi-stacking interactions. However, a recurring failure mode in isoxazole drug development is the Translation Gap : a candidate exhibits nanomolar potency and stability in standard microsomal assays (in vitro) but fails rapidly due to high clearance or toxicity in vivo.

This guide analyzes the specific metabolic vulnerabilities of the isoxazole ring—specifically reductive ring opening —and provides a validated workflow to detect these liabilities early. We contrast the "prodrug" strategy (Leflunomide) with "metabolic failure" (Razaxaban) to illustrate how in vitro data must be contextualized with the correct biological systems.

Mechanistic Disconnect: Why Standard Assays Fail

The primary reason isoxazole candidates fail to translate is the reliance on Liver Microsomes for stability screening.

  • The Trap: Standard microsomes contain Cytochrome P450s (CYPs) and UGTs but lack cytosolic enzymes .

  • The Culprit: Aldehyde Oxidase (AO) and other reductive enzymes are located in the cytosol . AO is a molybdenum cofactor-containing enzyme that aggressively attacks the C-N bond of the isoxazole ring, leading to ring scission.

  • The Result: A compound appears stable in microsomes (

    
    ) but is cleared within minutes in vivo (
    
    
    
    ).
Visualization: The Metabolic Fate of Isoxazoles

The following diagram illustrates the divergent pathways of isoxazole metabolism, highlighting the critical ring-opening mechanism.

IsoxazoleMetabolism Parent Isoxazole Parent (In Vitro Active) Microsomes Microsomal Incubation (CYP450s only) Parent->Microsomes Oxidative Path Cytosol Cytosolic Incubation (Aldehyde Oxidase) Parent->Cytosol Reductive Path Stable Apparent Stability (False Positive) Microsomes->Stable No CYP Sites RingOpen Reductive Ring Scission (Inactive/Toxic Metabolite) Cytosol->RingOpen N-O Bond Cleavage Toxicity Toxicity RingOpen->Toxicity Reactive Enol/Nitrile

Figure 1: The "Blind Spot" in standard screening. Microsomes often miss the reductive ring-opening pathway mediated by cytosolic Aldehyde Oxidase.

Case Studies: Feature vs. Bug

To understand efficacy translation, we must analyze two distinct behaviors of the isoxazole ring in vivo.

Case A: The Prodrug Strategy (Leflunomide)

Leflunomide utilizes the instability of the isoxazole ring as a mechanism of action.

  • In Vitro: The parent isoxazole is relatively inactive against its target (DHODH).

  • In Vivo: Upon administration, the isoxazole ring undergoes base-catalyzed or enzymatic opening to form Teriflunomide (A77 1726) , the active alpha-cyanoenol metabolite.

  • Lesson: Efficacy is observed only in systems capable of metabolism (e.g., whole blood, hepatocytes, or in vivo models), not in isolated enzyme assays using the parent drug.

Case B: The Metabolic Liability (Razaxaban)

Razaxaban, a Factor Xa inhibitor, failed to translate due to unpredicted clearance.

  • In Vitro: High potency against Factor Xa; stable in human liver microsomes.

  • In Vivo: Rapid clearance in rats and dogs.

  • Mechanism: Reductive cleavage of the 1,2-benzisoxazole ring by cytosolic enzymes (and potentially gut microbiota) to form an inactive benzamidine metabolite.

  • Lesson: The in vitro potency was irrelevant because the pharmacophore was destroyed before reaching the target.

Comparative Data Analysis

The following table demonstrates the typical data profile of an isoxazole candidate suffering from the "Cytosolic Gap."

ParameterStandard Isoxazole CandidateOptimized Candidate (AO-Blocked)Interpretation
Target IC50 5 nM8 nMBoth highly potent in vitro.
Microsomal

< 5 µL/min/mg< 5 µL/min/mgFalse Security: Both appear stable in microsomes.
Hepatocyte

> 100 µL/min/10⁶ cells < 10 µL/min/10⁶ cellsHepatocytes contain cytosol; reveal instability.
S9 Fraction

12 min> 120 minS9 confirms cytosolic metabolism.
In Vivo Bioavailability (

)
< 5%> 60%The Translation Gap.

Experimental Protocols: Validating Isoxazole Efficacy

To prevent late-stage attrition, you must implement an Orthogonal Screening Cascade . Do not rely on microsomes alone.

Protocol A: The "Cytosol Stress Test" (AO Detection)

Purpose: To detect reductive instability missed by microsomes.

  • Reagents:

    • Pooled Human Liver Cytosol (HLC) (commercially available, e.g., XenoTech/Corning).

    • Specific AO Inhibitor: Hydralazine (25 µM) or Raloxifene .

    • Control Substrate: Zaleplon or Phthalazine (known AO substrates).

  • Procedure:

    • Incubate test compound (1 µM) in HLC (1 mg protein/mL) at 37°C.

    • Arm 1: Compound + HLC (measures Total Cytosolic Clearance).

    • Arm 2: Compound + HLC + Hydralazine (measures Non-AO Clearance).

  • Analysis:

    • Aliquot at 0, 15, 30, 60 min into acetonitrile (quench).

    • Analyze via LC-MS/MS.

  • Interpretation:

    • If Arm 1 shows rapid loss but Arm 2 is stable, the isoxazole is an AO substrate. Do not proceed to in vivo efficacy without structural modification (e.g., blocking the C3 position).

Protocol B: Whole Blood Activity Assay (Prodrug Verification)

Purpose: To verify if "inactive" parents become "active" metabolites (Leflunomide-like).

  • System: Fresh heparinized whole blood (Rat/Human).

  • Procedure:

    • Spike parent isoxazole (10 µM) into whole blood.

    • Incubate at 37°C for 0–4 hours.

    • Separate plasma at timepoints.[1]

  • Readout:

    • PK: Measure disappearance of Parent and appearance of Ring-Opened Metabolite via LC-MS.

    • PD: Transfer plasma to the target assay (e.g., cell proliferation assay for Leflunomide analogs).

    • Self-Validation: If the plasma becomes more potent over time while the parent concentration drops, you have confirmed a prodrug mechanism.

Visualization: The Decision Tree

Use this workflow to determine if your candidate is ready for in vivo studies.

DecisionTree Start Isoxazole Candidate Potent IC50 MicroScreen Microsomal Stability (Phase I Oxidative) Start->MicroScreen Decision1 Stable in Microsomes? MicroScreen->Decision1 HepScreen Hepatocyte Stability (Phase I + II + Cytosol) Decision2 Stable in Hepatocytes? HepScreen->Decision2 Decision1->HepScreen Yes AO_Liability AO Liability Detected Redesign (Block C3/C5) Decision1->AO_Liability No (Oxidative Liability) CytosolTest Run Cytosol Assay (+/- Hydralazine) Decision2->CytosolTest No (Gap Detected) GoInVivo Proceed to In Vivo PK/PD Decision2->GoInVivo Yes CytosolTest->AO_Liability Hydralazine Rescues CytosolTest->AO_Liability Hydralazine Fails (Other Reductase)

Figure 2: Orthogonal screening workflow to filter false-positive stability results before in vivo investment.

References

  • Mechanism of Leflunomide Ring Opening

    • Title: In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726.[1][2][3]

    • Source: Drug Metabolism and Disposition (2003).
    • Link:[Link]

  • Aldehyde Oxidase in Drug Development

    • Title: Aldehyde oxidase mediated drug metabolism: an underpredicted obstacle in drug discovery and development.[4][5]

    • Source: Drug Metabolism Reviews (2022).
    • Link:[Link]

  • Razaxaban Metabolic Failure

    • Title: Reductive Isoxazole Ring Opening of the Anticoagulant Razaxaban Is the Major Metabolic Clearance Pathway in Rats and Dogs.[6][7]

    • Source: Drug Metabolism and Disposition (2008).[6]

    • Link:[Link]

  • Valdecoxib Toxicity and Withdrawal

    • Title: Valdecoxib: The rise and fall of a COX-2 inhibitor.[8]

    • Source: Expert Opinion on Pharmacotherapy (2005).
    • Link:[Link]

Sources

A Senior Scientist's Guide to Isoxazole Synthesis: Comparing Efficiency Across Core Synthetic Routes

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher and drug development professional, this guide provides a data-driven comparison of the primary synthetic pathways to the isoxazole core. We move beyond mere protocols to dissect the mechanistic rationale, evaluate synthetic efficiency, and offer field-proven insights to guide your strategic decisions in the lab.

The isoxazole moiety is a cornerstone of modern medicinal chemistry, embedded in the architecture of numerous FDA-approved drugs such as the COX-2 inhibitor Valdecoxib and the antibiotic Sulfamethoxazole.[1][2] Its value lies in its unique electronic properties, its role as a bioisostere for other functional groups, and its relative metabolic stability. Consequently, the efficient and strategic construction of this five-membered heterocycle is a frequent challenge and a critical skill for synthetic chemists. This guide provides an in-depth comparison of the two most prevalent and powerful strategies for isoxazole synthesis: the [3+2] cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyls with hydroxylamine.

Route 1: The Huisgen 1,3-Dipolar Cycloaddition: A Symphony of Versatility and Control

The 1,3-dipolar cycloaddition between a nitrile oxide and a dipolarophile (typically an alkyne) is arguably the most versatile and widely employed method for constructing the isoxazole ring.[1][3] This reaction, a classic example of "click chemistry," is renowned for its high efficiency, broad substrate scope, and predictable regioselectivity.[1]

Mechanistic Underpinnings & Regioselectivity

The reaction proceeds through a concerted, pericyclic mechanism involving a six-electron transition state, as first extensively studied by Rolf Huisgen.[3] The regiochemical outcome—that is, which substituent ends up on position 3 versus position 5 of the isoxazole ring—is governed by Frontier Molecular Orbital (FMO) theory. Typically, the reaction is under HOMO(dipole)-LUMO(dipolarophile) control. For terminal alkynes, this generally leads to the formation of 3,5-disubstituted isoxazoles.[4][5]

A significant practical advancement in this chemistry is the in situ generation of the nitrile oxide dipole.[6][7] Nitrile oxides are unstable and prone to dimerization into furoxans.[5] Generating them in the presence of the alkyne from stable precursors like aldoximes circumvents this issue, enhancing both safety and efficiency. Common oxidants for this transformation include sodium hypochlorite (household bleach) or N-Chlorosuccinimide (NCS).[8][9]

Huisgen_Cycloaddition_Workflow Workflow for In Situ Nitrile Oxide Cycloaddition Aldoxime R¹-CH=NOH Aldoxime Precursor NitrileOxide [ R¹-C≡N⁺-O⁻ ] In Situ Nitrile Oxide Aldoxime->NitrileOxide Oxidation Oxidant Oxidant (e.g., NCS, Bleach) Oxidant->NitrileOxide Isoxazole 3,5-Disubstituted Isoxazole NitrileOxide->Isoxazole [3+2] Cycloaddition Alkyne R²-C≡C-H Terminal Alkyne Alkyne->Isoxazole

Fig. 1: General workflow for the 1,3-dipolar cycloaddition featuring in situ nitrile oxide generation.

Experimental Protocol: Synthesis of 3-Phenyl-5-methylisoxazole

This protocol details the in situ generation of benzonitrile oxide from benzaldoxime and its subsequent cycloaddition with propyne (delivered as a gas).

  • Setup: To a stirred solution of benzaldoxime (1.21 g, 10.0 mmol) in 25 mL of dichloromethane (DCM) in a three-neck flask equipped with a gas inlet tube and a condenser, add N-Chlorosuccinimide (NCS) (1.47 g, 11.0 mmol).

  • Nitrile Oxide Generation: To the suspension, add pyridine (0.87 mL, 11.0 mmol) dropwise at 0 °C. The mixture will turn into a clear solution. Allow the reaction to stir at room temperature for 20 minutes. The causality here is the base-mediated elimination of HCl from the N-chlorooxime intermediate to form the nitrile oxide.

  • Cycloaddition: Bubble propyne gas through the solution at a steady, moderate rate for 2 hours at room temperature. Monitor the reaction by TLC for the disappearance of the aldoxime.

  • Workup & Purification: Upon completion, wash the reaction mixture with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: 9:1 Hexane/Ethyl Acetate) to yield 3-phenyl-5-methylisoxazole.

Data Summary: 1,3-Dipolar Cycloaddition Efficiency
EntryNitrile Oxide PrecursorAlkyneConditionsSolventTimeYield (%)Ref
1Benzaldehyde oximePhenylacetyleneNCS, Et₃N, rtDCM12 h85[1]
24-Chlorobenzaldehyde oxime1-Octyneaq. Bleach, rtEtOAc8 h78[8]
3Various aldoximesVarious alkynesNaCl, Oxone, Na₂CO₃, Ball-millingSolvent-free10-30 min72-85[9]
4Ethyl 2-nitroacetatePhenylacetyleneDIPEA, rtH₂O/MeOH1-2 h92[10]

Trustworthiness Check: The protocols are self-validating as the reaction progress can be easily monitored by TLC for the consumption of the starting materials. The formation of the desired product can be confirmed by standard analytical techniques (NMR, MS), and purification by column chromatography ensures high purity of the final compound.

Route 2: The Condensation Pathway: A Classic, Atom-Economical Approach

The reaction of a 1,3-dicarbonyl compound, such as a 1,3-diketone or β-ketoester, with hydroxylamine is a classical and highly atom-economical method for synthesizing 3,5-disubstituted isoxazoles.[11][12] This route is particularly efficient when the requisite dicarbonyl starting material is readily available.

Mechanistic Underpinnings & Regioselectivity

The mechanism involves an initial nucleophilic attack by the hydroxylamine nitrogen onto one of the carbonyl carbons, forming a hemiaminal-like intermediate. This is followed by intramolecular cyclization via attack of the hydroxyl group onto the second carbonyl, and a final dehydration step to yield the aromatic isoxazole ring.[12] For unsymmetrical 1,3-diketones, the reaction can potentially yield a mixture of regioisomers, a significant drawback compared to the cycloaddition route.[5] The regioselectivity is dictated by the relative electrophilicity of the two carbonyl carbons.

Condensation_Mechanism Condensation Route to Isoxazoles Reactants 1,3-Diketone + NH₂OH·HCl Intermediate1 Oxime/Enamine Intermediate Reactants->Intermediate1 Condensation Intermediate2 Cyclized Intermediate (5-Hydroxyisoxazoline) Intermediate1->Intermediate2 Intramolecular Cyclization Product 3,5-Disubstituted Isoxazole Intermediate2->Product Dehydration (-H₂O)

Fig. 2: Simplified workflow for isoxazole synthesis via condensation of a 1,3-diketone with hydroxylamine.

Experimental Protocol: Synthesis of 3,5-Dimethylisoxazole

This protocol exemplifies the straightforward nature of the condensation method.

  • Setup: In a round-bottom flask, dissolve acetylacetone (2.50 g, 25.0 mmol) in 30 mL of ethanol.

  • Reaction: Add hydroxylamine hydrochloride (1.91 g, 27.5 mmol) and sodium acetate (2.25 g, 27.5 mmol) to the solution. The sodium acetate acts as a base to free the hydroxylamine from its hydrochloride salt.

  • Heating: Heat the reaction mixture to reflux (approx. 80 °C) for 4 hours. Monitor the reaction by TLC.

  • Workup & Purification: Cool the mixture to room temperature and remove the ethanol under reduced pressure. Add 30 mL of water to the residue and extract with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate carefully (product is volatile) to afford 3,5-dimethylisoxazole as a colorless oil.

Data Summary: Condensation Reaction Efficiency
Entry1,3-Dicarbonyl CompoundConditionsSolventTimeYield (%)Ref
1AcetylacetoneNaOAc, RefluxEthanol4 h~90[12]
2DibenzoylmethaneNaOH, RefluxEthanol6 h95[13]
31-Phenyl-1,3-butanedionePyridine, RefluxPyridine5 h88[12]
4Chalcone (α,β-unsaturated ketone)NaOH, RefluxEthanol6 h80-90[13]

Head-to-Head Comparison and Strategic Recommendations

Feature1,3-Dipolar CycloadditionCondensation of 1,3-Diketones
Versatility & Scope Excellent. Allows for diverse substitution at positions 3, 4, and 5. Highly modular.[1][14]Limited. Primarily for 3,5-disubstitution. Access to 4-substituted isoxazoles is difficult.[11]
Regiocontrol High. Generally predictable based on FMO theory, especially with terminal alkynes.[4][15]Variable to Poor. Unsymmetrical diketones often yield mixtures of regioisomers.[5]
Atom Economy Good, but requires an oxidant which is incorporated into waste.Excellent. Main byproduct is water.
Reaction Conditions Often very mild (room temperature).[9]Typically requires heating/reflux.[12]
Starting Materials Requires synthesis of aldoximes and alkynes.Requires 1,3-dicarbonyl compounds, which may require a separate synthesis (e.g., Claisen condensation).
Ideal Application Library synthesis, complex target synthesis, when high regiocontrol is paramount.Rapid, large-scale synthesis of simple 3,5-disubstituted isoxazoles where the diketone is readily available.

Senior Scientist's Recommendation:

For discovery chemistry programs where rapid generation of diverse analogs is key, the 1,3-dipolar cycloaddition is the superior strategy. Its modularity allows for independent variation of the R¹ and R² groups (see Fig. 1), providing facile access to a wide chemical space. The high degree of regiocontrol is a decisive advantage that minimizes downstream purification challenges.

For process development or scale-up of a specific 3,5-disubstituted isoxazole, the condensation route should be strongly considered if the corresponding 1,3-diketone is commercially available or accessible via a robust Claisen condensation. The high atom economy, simpler reaction setup, and avoidance of oxidants make it an attractive and cost-effective option for producing large quantities of material.

Ultimately, the choice of synthetic route is a strategic decision dictated by the specific target, project timelines, and available resources. A thorough understanding of the mechanistic nuances and practical limitations of each method, as outlined in this guide, is essential for making an informed choice that maximizes synthetic efficiency.

References

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32835-32854. [Link]

  • MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 17(1), 1179. [Link]

  • Chate, P., et al. (2024). Construction of Isoxazole ring: An Overview. Letters in Applied NanoBioScience, 13(2), 094. [Link]

  • ResearchGate. (2023). Synthesis of Fused Isoxazoles: A Comprehensive Review. [Link]

  • Pawar, S. S., & Shankar, M. S. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Arabian Journal of Chemistry, 11(7), 1194-1210. [Link]

  • Snyder, S. A., et al. (2024). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2024(1), M1767. [Link]

  • Zanco Journal of Medical Sciences. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. [Link]

  • ResearchGate. (2021). Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes.... [Link]

  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. [Link]

  • CORE. (2015). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. [Link]

  • Royal Society of Chemistry. (2015). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 13, 8437-8447. [Link]

  • Royal Society of Chemistry. (2019). In situ generation of nitrile oxides from copper carbene and tert-butyl nitrite: synthesis of fully substituted isoxazoles. Organic & Biomolecular Chemistry, 17, 9845-9849. [Link]

  • Tang, S., et al. (2009). Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters, 11(17), 3982-3985. [Link]

  • Chen, W., et al. (2013). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters, 15(18), 4850-4853. [Link]

  • Royal Society of Chemistry. (2015). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry, 13, 9178-9181. [Link]

  • ResearchGate. (2015). Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. [Link]

  • National Center for Biotechnology Information. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 17(1), 1179. [Link]

  • ResearchGate. (2021). Mechanism of 1,3-dipolar cycloaddition reaction. [Link]

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]

  • Beilstein-Institut. (2018). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 14, 2736-2742. [Link]

  • Taylor & Francis Online. (2022). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(2), 147-153. [Link]

  • MDPI. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. Molecules, 28(6), 2539. [Link]

  • ResearchGate. (2015). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. [Link]

Sources

Comparative SAR Analysis: Halogen Substituents on Phenylisoxazole Activity

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth Structure-Activity Relationship (SAR) analysis of halogenated phenylisoxazoles, specifically focusing on their application as antibacterial agents. This content is designed for researchers and medicinal chemists, synthesizing experimental data with mechanistic insights.

Executive Summary: The Halogen Advantage

In the optimization of phenylisoxazole scaffolds—widely utilized in Hsp90 inhibitors, COX-2 inhibitors, and antibacterial agents—halogen substitution is a critical lever for modulating potency and pharmacokinetic stability.

This guide compares the performance of the 4-Fluorophenyl isoxazole derivative against its Chloro- , Bromo- , and Unsubstituted analogs. While the unsubstituted phenylisoxazole often suffers from rapid metabolic oxidation and moderate binding affinity, the introduction of halogens at the para-position significantly alters the electronic landscape and lipophilicity (LogP) of the molecule.

Key Finding: The 4-Fluorophenyl derivative emerges as the superior "Product" for lead optimization, offering the optimal balance of metabolic blockade (preventing CYP450 oxidation) and steric permissiveness, whereas the 4-Iodo analog typically exhibits reduced activity due to steric clash within the binding pocket.

Mechanistic Comparison: Product vs. Alternatives

The core scaffold under investigation is 3,5-Diphenylisoxazole . The variation occurs at the para-position of the 3-phenyl ring.

The Product: 4-Fluoro Derivative
  • Structure: 3-(4-Fluorophenyl)-5-phenylisoxazole

  • Mechanism: The fluorine atom acts as a bioisostere for hydrogen but with high electronegativity. It blocks the metabolically vulnerable para-position from hydroxylation without introducing significant steric bulk (Van der Waals radius: 1.47 Å vs. 1.20 Å for H).

  • Performance: Exhibits high metabolic stability and maintains tight binding via dipole-dipole interactions.

Alternative A: 4-Chloro/Bromo Derivatives
  • Structure: 3-(4-Chlorophenyl)- / 3-(4-Bromophenyl)-

  • Mechanism: Chlorine and Bromine introduce a "Sigma-hole"—a region of positive electrostatic potential on the halogen's tip—facilitating halogen bonding with backbone carbonyls in the target protein.

  • Performance: Often shows higher initial potency (lower IC50/MIC) due to increased lipophilicity and halogen bonding, but may suffer from poorer solubility and higher toxicity risks.

Alternative B: 4-Iodo Derivative
  • Structure: 3-(4-Iodophenyl)-

  • Mechanism: Iodine is massive (Van der Waals radius: 1.98 Å).

  • Performance: Frequently results in a sharp drop in activity. The steric bulk exceeds the capacity of many bacterial binding pockets, preventing the isoxazole core from achieving the necessary planar conformation for π-π stacking.

Experimental Data Summary

The following table synthesizes comparative antibacterial activity data (Zone of Inhibition and MIC trends) based on established SAR studies of phenylisoxazoles against Gram-positive pathogens (e.g., S. aureus).

Substituent (R)Van der Waals Radius (Å)Electronic Effect (

)
Lipophilicity (

)
Antibacterial Activity (Normalized)Metabolic Stability
-F (Product) 1.47 0.06 0.14 High Excellent
-Cl1.750.230.71Very HighGood
-Br1.850.230.86HighModerate
-I1.980.181.12LowLow
-H (Control)1.200.000.00ModeratePoor

Data Interpretation: While Cl-substituted analogs often show the highest raw potency due to lipophilicity-driven membrane permeability, the F-substituted analog is prioritized in drug development for its superior "drug-like" properties (lower molecular weight, higher metabolic stability). The Iodo variant is consistently inferior due to steric hindrance.

Visual Analysis

Figure 1: SAR Logic & Interaction Map

This diagram illustrates the structural impact of halogenation on the phenylisoxazole scaffold.

SAR_Map Core 3,5-Diphenylisoxazole Scaffold Sub_F 4-Fluoro (Product) - Metabolic Blockade - Low Steric Penalty Core->Sub_F Substitution Sub_Cl 4-Chloro/Bromo - Halogen Bonding (Sigma Hole) - High Lipophilicity Core->Sub_Cl Substitution Sub_I 4-Iodo - Steric Clash - Reduced Binding Core->Sub_I Substitution Target Bacterial Target Pocket (Hydrophobic/Steric Constraints) Sub_F->Target Optimal Fit Stable Sub_Cl->Target Strong Binding Solubility Risk Sub_I->Target Steric Exclusion

Caption: Impact of halogen size and electronics on target binding efficacy.

Experimental Protocols

To validate these findings, the following protocols for synthesis and biological assay are recommended. These workflows ensure reproducibility and high purity of the isoxazole derivatives.

A. Synthesis Workflow: 1,3-Dipolar Cycloaddition

The most robust route to 3,5-diarylisoxazoles is the reaction of a chalcone with hydroxylamine hydrochloride.

Synthesis_Workflow Step1 Step 1: Claisen-Schmidt Condensation React Acetophenone + 4-Halobenzaldehyde Catalyst: NaOH/EtOH Intermediate Chalcone Intermediate (1,3-Diaryl-2-propen-1-one) Step1->Intermediate Dehydration Step2 Step 2: Cyclization Reagent: NH2OH·HCl (Hydroxylamine) Reflux in Ethanol/NaOAc Intermediate->Step2 Michael Addition Product Final Product: 3,5-Diarylisoxazole Step2->Product Intramolecular Dehydration

Caption: Two-step synthesis of 3,5-diarylisoxazoles via chalcone intermediate.

Detailed Protocol:

  • Chalcone Synthesis: Dissolve 4-substituted benzaldehyde (10 mmol) and acetophenone (10 mmol) in ethanol (20 mL). Add 10% NaOH solution (5 mL) dropwise at 0°C. Stir at room temperature for 6 hours. Pour into ice water, filter the precipitate, and recrystallize from ethanol to obtain the chalcone.

  • Isoxazole Cyclization: Dissolve the chalcone (5 mmol) in ethanol (15 mL). Add hydroxylamine hydrochloride (7.5 mmol) and sodium acetate (7.5 mmol). Reflux the mixture for 6–8 hours (monitor via TLC).

  • Purification: Cool the mixture, pour into ice water, and filter the solid. Recrystallize from ethanol/water to yield the pure 3,5-diarylisoxazole.

B. Antibacterial Assay (Disc Diffusion)
  • Inoculum Prep: Prepare a suspension of S. aureus (0.5 McFarland standard).

  • Plating: Swab the suspension onto Mueller-Hinton agar plates.

  • Treatment: Impregnate sterile filter paper discs (6 mm) with 20 µL of the test compound (1 mg/mL in DMSO). Include a DMSO negative control and a Ciprofloxacin positive control.

  • Incubation: Incubate at 37°C for 24 hours.

  • Measurement: Measure the diameter of the Zone of Inhibition (ZOI) in millimeters.

References

  • Antibacterial activities of substituted 5-(4-fluorophenyl)-3-phenylisoxazole compounds. Source: ResearchGate. URL:[Link]

  • Design, synthesis, and biological evaluation of phenyl-isoxazole-carboxamide derivatives as anticancer agents. Source: PubMed / NIH. URL:[Link]

  • Isoxazole ring as a useful scaffold in a search for new therapeutic agents. Source: European Journal of Medicinal Chemistry (via PubMed). URL:[Link]

  • Impact of Halogen Substituents on Interactions between 2-Phenyl-2,3-dihydroqulinazolin-4(1H)-one Derivatives and Human Serum Albumin. (Mechanistic reference for halogen bonding). Source: PMC. URL:[Link]

Cross-Reactivity Profiling of Isoxazole Kinase Inhibitors: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isoxazole Selectivity Paradox

In the landscape of kinase drug discovery, the isoxazole scaffold (and its fused derivatives like benzoisoxazoles) occupies a "privileged" but precarious position. While isoxazoles effectively mimic the adenine ring of ATP—forming critical hydrogen bonds with the kinase hinge region—this very efficiency creates a liability: promiscuity .

Unlike bulky Type II inhibitors that exploit the inactive DFG-out conformation to gain selectivity, isoxazole-based inhibitors (e.g., specific p38 MAPK or VEGFR inhibitors) are predominantly Type I (ATP-competitive) binders. Their compact size allows them to fit into the ATP pockets of hundreds of kinases, necessitating rigorous cross-reactivity profiling (kinome profiling) early in the lead optimization phase.

This guide compares the performance of isoxazole inhibitors against alternative scaffolds (such as pyrazolo[3,4-d]pyrimidines) and details the optimal profiling workflow to distinguish true potency from off-target noise.

Comparative Analysis: Isoxazole vs. Alternative Scaffolds[1]

The following data summarizes the selectivity profiles of representative isoxazole inhibitors compared to common alternatives. Data is synthesized from broad kinome screens (Ambit/KINOMEscan™ methodologies).

Table 1: Scaffold Selectivity Performance Metrics
FeatureIsoxazole Scaffold Pyrazolo[3,4-d]pyrimidine Indolinone
Binding Mode Type I (ATP Competitive)Type I (ATP Competitive)Type I / Type 1.5
Hinge Interaction Mono- or Bidentate H-bondsBidentate (mimics Adenine)Bidentate
Selectivity Entropy (S) High (2.5 - 3.5) Medium (1.5 - 2.5)Low (Variable)
Primary Liability High off-target hit rate (often hits RAF, p38, VEGFR simultaneously).Moderate off-target hits (often hits Src family).High promiscuity (often hits RTKs).
Solubility Moderate to HighLow (often requires solubilizing groups)Poor
Profiling Requirement Critical: Requires full panel (400+ kinases) to rule out toxicity.Standard: Focus on phylogenetically related families.Standard.

Technical Insight: The isoxazole ring's oxygen and nitrogen atoms serve as H-bond acceptors/donors. However, the vector of these bonds is less rigid than the fused ring systems of quinazolines, often leading to "cliff-edge" selectivity where a single methyl substitution can flip selectivity from Target A to Target B (Davis et al., 2011).

Strategic Profiling Workflow

To validate an isoxazole lead, one cannot rely on a single assay format. A "Self-Validating" workflow is required to bridge the gap between thermodynamic binding and cellular function.

Diagram 1: The Integrated Profiling Funnel

ProfilingWorkflow Library Isoxazole Lead Series PrimaryScreen Step 1: Broad Binding Screen (KINOMEscan / Phage Display) 450+ Kinases @ 1µM Library->PrimaryScreen HitList Hit Stratification (Selectivity Score S(35)) PrimaryScreen->HitList Filter >65% Inhibition KdDetermination Step 2: Kd Determination (Dose Response) HitList->KdDetermination FunctionalVal Step 3: Functional Assay (TR-FRET / Radiometric) @ Km ATP KdDetermination->FunctionalVal Confirm Activity CellularTE Step 4: Cellular Target Engagement (NanoBRET / CETSA) FunctionalVal->CellularTE Validate Permeability

Caption: A funnel approach filters promiscuous isoxazole compounds. Step 1 assesses thermodynamic binding potential, while Step 3 corrects for ATP competition, crucial for Type I inhibitors.

Detailed Experimental Protocol: TR-FRET Functional Validation

While binding assays (Kd) are excellent for broad screening, they do not measure inhibitory function.[1] For isoxazoles, which compete with ATP, you must validate hits using a functional assay running at the kinase's specific


 for ATP.

Method Selection: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Why: It is homogeneous, robust against isoxazole auto-fluorescence (due to time-gating), and ratiometric.

Diagram 2: TR-FRET Assay Mechanism

TRFRET_Mechanism cluster_NoInhibitor No Inhibitor (High FRET) cluster_Inhibitor With Inhibitor (Low FRET) Kinase Kinase (GST-tagged) Complex1 Kinase + Ab + Tracer Kinase->Complex1 Bind Antibody Eu-Anti-GST (Donor) Antibody->Complex1 Tracer Alexa647-Tracer (Acceptor) Tracer->Complex1 Inhibitor Isoxazole Inhibitor Complex2 Kinase + Ab + Inhibitor Inhibitor->Complex2 Complex1->Complex2 Inhibitor Competition Displaced Displaced Tracer Complex1->Displaced

Caption: TR-FRET mechanism. The isoxazole inhibitor displaces the fluorescent tracer from the ATP binding site, disrupting energy transfer between the Europium donor and Alexa647 acceptor.

Protocol Steps

Objective: Determine the IC50 of an isoxazole derivative against p38 MAPK (a common isoxazole target).

Reagents:

  • Kinase: Recombinant p38 MAPK (GST-tagged).

  • Tracer: LanthaScreen™ Eu-Kinase Tracer 199.

  • Antibody: Lanthascreen™ Eu-anti-GST Antibody.

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Procedure:

  • Compound Preparation: Prepare a 10-point dilution series of the isoxazole inhibitor in 100% DMSO (starting at 10 µM). Acoustic dispense 20 nL into a 384-well low-volume white plate.

  • Kinase/Antibody Mix: Dilute Kinase to 5 nM and Eu-Antibody to 2 nM in Kinase Buffer. Add 5 µL to the assay plate.

  • Incubation (Pre-Equilibration): Centrifuge plate at 1000 x g for 30 seconds. Incubate for 15 minutes at Room Temperature (RT). Note: This allows the inhibitor to bind before the tracer competes.

  • Tracer Addition: Dilute Tracer 199 to 10 nM in Kinase Buffer. Add 5 µL to the plate.

  • Final Incubation: Incubate for 60 minutes at RT in the dark.

  • Detection: Read on a TR-FRET compatible reader (e.g., PHERAstar or EnVision).

    • Excitation: 337 nm (Laser) or 340 nm (Flash).

    • Emission 1 (Donor): 620 nm.

    • Emission 2 (Acceptor): 665 nm.

    • Delay: 50 µs; Integration: 400 µs.

Data Analysis: Calculate the Emission Ratio (


). Plot ER vs. log[Inhibitor] to generate the IC50 curve.

Critical Interpretation of Results

When analyzing isoxazole profiling data, apply the Selectivity Entropy concept rather than just counting hits.

  • False Positives: Isoxazoles can aggregate at high concentrations (>10 µM). If your Hill Slope is > 2.0, suspect aggregation. Add 0.01% Triton X-100 to verify.

  • The "ATP Gap": If your Binding Kd is 1 nM but your Functional IC50 is 100 nM, the compound likely has a slow "on-rate" or competes poorly with high cellular ATP.

  • Structural Alerts: Watch for bioactivation. The isoxazole ring can be metabolically opened to form reactive nitriles in vivo, leading to toxicity not seen in biochemical profiling.

References

  • Davis, M. I., et al. (2011).[2][3][4] Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051.

  • Rudolf, A. F., et al. (2014).[5] A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLoS ONE, 9(6), e98800.[5] [5]

  • Karaman, M. W., et al. (2008).[3] A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26, 127–132.

  • LanthaScreen™ Eu Kinase Binding Assay Guide . Thermo Fisher Scientific.

Sources

comparing curcumin-isoxazole hybrid vs parent compound activity

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Enhanced Biological Activity of Curcumin-Isoxazole Hybrids Over Parent Curcumin

Introduction: The Promise and Challenge of Curcumin

Curcumin, the vibrant yellow polyphenol derived from the rhizome of Curcuma longa, has been a cornerstone of traditional medicine for centuries.[1][2][3] Modern scientific investigation has validated many of its historical uses, revealing a remarkable spectrum of biological activities, including potent anti-inflammatory, antioxidant, anticancer, and antimicrobial effects.[1][4][5][6] This therapeutic potential stems from curcumin's ability to interact with a multitude of molecular targets, modulating numerous signaling pathways involved in disease pathogenesis.[5][7]

However, the clinical translation of curcumin's promise has been significantly hampered by its inherent physicochemical limitations.[1][4][5][8][9][10][11] Key among these are its poor water solubility, low oral bioavailability, rapid metabolism, and chemical instability, particularly at neutral and alkaline pH.[1][2][4][9][11][12] These factors collectively lead to low plasma and tissue concentrations, often insufficient to elicit a therapeutic effect.[4][5][9] This has spurred a quest within the medicinal chemistry community to engineer curcumin analogs that retain its beneficial properties while overcoming its pharmacokinetic and pharmacodynamic drawbacks.[1][8][10][13][14]

The Isoxazole Scaffold: A Privileged Partner in Drug Design

Enter the isoxazole, a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms.[15][16][17][18] In drug discovery, the isoxazole moiety is considered a "privileged scaffold" due to its versatile chemical properties and its presence in numerous clinically approved drugs.[15][18] Isoxazoles are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[15][16][17][19] The incorporation of an isoxazole ring into a parent molecule can enhance its stability, improve its binding affinity to biological targets, and favorably modulate its pharmacokinetic profile.[15][17]

The rationale for creating curcumin-isoxazole hybrids is therefore clear: to leverage the proven biological activities of both curcumin and the isoxazole ring, while simultaneously addressing the inherent limitations of curcumin. By replacing the unstable β-diketone moiety of curcumin with a stable isoxazole ring, researchers have successfully created a new class of compounds with significantly enhanced potency and improved drug-like properties.[2][14][20][21]

Comparative Biological Activity: Curcumin vs. Curcumin-Isoxazole Hybrids

The hybridization of curcumin with isoxazole has consistently resulted in compounds with superior biological activity across various therapeutic areas. This section will compare the performance of these hybrids against the parent curcumin, supported by experimental data.

Anticancer Activity

Curcumin's anticancer effects are well-documented, but often require high concentrations that are difficult to achieve in vivo.[10][22] Curcumin-isoxazole hybrids have demonstrated markedly improved anticancer potency.

One study synthesized a series of isoxazole analogs of curcumin and evaluated their activity against Mycobacterium tuberculosis, a bacterium with some parallels to cancer in terms of therapeutic challenges. A mono-O-methylcurcumin isoxazole analog was found to be the most potent, with a Minimum Inhibitory Concentration (MIC) of 0.09 µg/mL. This was a staggering 1131-fold more active than curcumin (MIC > 100 µg/mL) and significantly more potent than the standard drugs kanamycin and isoniazid.[20][23] While this study focused on antimycobacterial activity, the dramatic increase in potency highlights the profound impact of the isoxazole modification.

In the context of cancer cell lines, isoxazole-containing curcuminoids have shown enhanced pro-oxidant, anti-proliferative, and anti-inflammatory activities.[24] For instance, one isoxazole curcumin analog demonstrated more potent antitumor activity than curcumin in both sensitive (MCF-7) and resistant (MCF-7R) breast cancer cell lines, with IC50 values of 13.10 µM and 12.00 µM, respectively.[24] Another analog showed high solubility and stability and was a more potent inhibitor of STAT3, a key oncogenic transcription factor, than curcumin against MDA-MB-231 and MCF-7 cells, with IC50 values of 3.37 µM and 2.56 µM, respectively.[24]

Table 1: Comparative Anticancer and Antimycobacterial Activity

CompoundTargetActivity (IC50/MIC)Fold Improvement vs. CurcuminReference
CurcuminM. tuberculosis>100 µg/mL-[20][23]
Mono-O-methylcurcumin IsoxazoleM. tuberculosis0.09 µg/mL>1131-fold[20][23]
CurcuminMCF-7 Breast Cancer--[24]
Isoxazole Analog 1MCF-7 Breast Cancer13.10 µMEnhanced[24]
CurcuminMDA-MB-231 Breast Cancer--[24]
Isoxazole Analog 2MDA-MB-231 Breast Cancer3.37 µMMore Potent[24]
Anti-inflammatory Activity

Curcumin's anti-inflammatory properties are primarily attributed to its ability to inhibit key inflammatory mediators like cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB).[7] However, synthetic derivatives have shown even greater potential.

A study that synthesized curcumin derivatives containing isoxazole, pyrazole, and pyrimidine rings found that the pyrimidine derivatives were the most potent anti-inflammatory agents in an induced edema model, inhibiting inflammation by 74.7% to 75.9%.[25][26] However, the study also highlighted that specific isoxazole and pyrazole derivatives exhibited superior antinociceptive (pain-reducing) activity compared to the reference drug, diclofenac sodium.[25] Furthermore, in vitro COX-2 inhibition assays revealed that a pyrimidine derivative was the most potent, but the study underscores the principle that modification of curcumin's core structure can lead to significantly enhanced anti-inflammatory and related activities.[25]

Antimicrobial Activity

The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Curcumin has demonstrated broad-spectrum antimicrobial activity, but its potency can be limited.[6] The synthesis of curcumin-based heterocycles, including isoxazoles, has been shown to be a promising strategy to enhance this activity.[6]

In one study, a series of curcumin derivatives containing pyrazole, isoxazole, and diazepine moieties were synthesized and evaluated for their antibacterial activity. All the prepared curcumin-based heterocycles showed excellent potency against the Gram-positive bacterium Staphylococcus aureus, with zones of inhibition ranging from 11 mm to 27 mm.[6] Notably, a diazepine derivative showed the highest activity, even surpassing the antibiotic ampicillin.[6] While the isoxazole in this specific study was not the top performer, it still demonstrated significant antibacterial activity, contributing to the body of evidence that such hybrid molecules are a viable strategy for developing new antibacterial agents.

Mechanism of Action: How Hybrids Enhance Performance

The superior activity of curcumin-isoxazole hybrids can be attributed to several factors:

  • Improved Stability: The β-diketone moiety of curcumin is prone to degradation. Replacing it with the stable isoxazole ring enhances the molecule's overall stability, allowing it to persist longer and exert its effects.[2][14][21]

  • Enhanced Target Binding: The isoxazole ring can participate in additional binding interactions, such as hydrogen bonding, with target proteins.[27] Molecular docking studies have shown that the hydroxyl, carbonyl, and isoxazole/pyrazole rings of curcumin derivatives form hydrogen bonds with residues in the activator binding site of protein kinase C (PKC), a key signaling protein.[27]

  • Modulation of Signaling Pathways: Curcumin-isoxazole hybrids often modulate the same signaling pathways as curcumin, but with greater efficacy. For example, they can be more potent inhibitors of transcription factors like NF-κB and STAT3, which are central to inflammation and cancer.[7][24]

Below is a conceptual diagram illustrating the enhanced action of a curcumin-isoxazole hybrid compared to curcumin in inhibiting a pro-inflammatory signaling pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Receptor pkc PKC receptor->pkc Signal nfkb_complex IκB-NF-κB pkc->nfkb_complex Activates nfkb NF-κB nfkb_complex->nfkb Releases dna DNA nfkb->dna Translocates & Binds curcumin Curcumin curcumin->pkc Weak Inhibition hybrid Curcumin-Isoxazole Hybrid hybrid->pkc Strong Inhibition genes Pro-inflammatory Genes dna->genes Transcription

Caption: Enhanced inhibition of the NF-κB pathway by a curcumin-isoxazole hybrid.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed protocols for key experiments used to compare the activity of curcumin and its isoxazole hybrids.

MTT Assay for Cytotoxicity

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of curcumin and the curcumin-isoxazole hybrid in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Causality Behind Experimental Choices: The MTT assay is chosen for its reliability, high throughput, and sensitivity in detecting changes in cell viability. The incubation time of 48-72 hours is selected to allow sufficient time for the compounds to exert their cytotoxic or anti-proliferative effects.

COX-2 Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is crucial in the inflammatory pathway.

Principle: The assay measures the peroxidase activity of COX-2. The enzyme catalyzes the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) in the presence of arachidonic acid. The rate of color development is proportional to the enzyme activity, and inhibition is measured as a decrease in this rate.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of purified human recombinant COX-2 enzyme, arachidonic acid (substrate), and TMPD (probe).

  • Reaction Setup: In a 96-well plate, add the reaction buffer, the COX-2 enzyme, and the test compounds (curcumin and curcumin-isoxazole hybrid) at various concentrations.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the enzyme.

  • Initiation of Reaction: Add arachidonic acid and TMPD to initiate the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 590 nm every minute for 10 minutes using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of reaction (Vmax) for each well. Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Calculate the IC50 value.

Causality Behind Experimental Choices: Using a purified recombinant enzyme allows for a direct assessment of the compound's inhibitory effect on the target, eliminating confounding factors from a cellular environment. A kinetic measurement provides a more accurate determination of enzyme activity compared to a single endpoint reading.

G cluster_workflow Experimental Workflow: Cytotoxicity Assessment start Seed Cells (96-well plate) treat Treat with Curcumin vs. Hybrid start->treat incubate Incubate (48-72h) treat->incubate mtt Add MTT Reagent incubate->mtt incubate2 Incubate (4h) mtt->incubate2 solubilize Solubilize Formazan (DMSO) incubate2->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow for comparing the cytotoxicity of curcumin and its isoxazole hybrid.

Conclusion and Future Perspectives

The strategic hybridization of curcumin with the isoxazole scaffold represents a significant advancement in overcoming the therapeutic limitations of this remarkable natural product. The resulting curcumin-isoxazole hybrids consistently demonstrate superior biological activity, including enhanced anticancer, anti-inflammatory, and antimicrobial potency. This improvement is attributed to increased chemical stability, better target engagement, and more effective modulation of key signaling pathways.

While the preclinical data are compelling, further research is necessary to fully realize the clinical potential of these hybrid molecules. Future studies should focus on comprehensive pharmacokinetic and pharmacodynamic profiling in animal models to assess their bioavailability and in vivo efficacy. Additionally, long-term toxicology studies are essential to ensure their safety before progressing to human clinical trials. The continued exploration of curcumin-isoxazole hybrids and other rationally designed analogs holds immense promise for the development of a new generation of effective and safe therapeutics for a wide range of diseases.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Advances in isoxazole chemistry and their role in drug discovery. PMC.
  • The Role of Isoxazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • Advances in isoxazole chemistry and their role in drug discovery.
  • Therapeutic potential and limitations of curcumin as antimetast
  • Curcumin.
  • The limitations in the therapeutic application of curcumin in patients....
  • Therapeutic Roles of Curcumin: Lessons Learned
  • Curcumin vs. Synthetic Anti-inflammatory Drugs: A Comparative Analysis for Researchers. Benchchem.
  • Critical Review on Curcumin as a Therapeutic Agent: From Traditional Herbal Medicine to an Ideal Therapeutic Agent.
  • Biologically-active isoxazole-based drug molecules.
  • Synthesis and Antibacterial Activity of Novel Curcumin Derivatives Containing Heterocyclic Moiety. PMC.
  • Isoxazole analogs of curcuminoids with highly potent multidrug-resistant antimycobacterial activity. PubMed.
  • Screening of curcumin-derived isoxazole, pyrazoles, and pyrimidines for their anti-inflammatory, antinociceptive, and cyclooxygenase-2 inhibition. PubMed.
  • Curcumin and Its Derivatives: A Review of Their Biological Activities.
  • Recent Updates in Curcumin Pyrazole and Isoxazole Derivatives: Synthesis and Biological Applic
  • Perspectives on New Synthetic Curcumin Analogs and their Potential Anticancer Properties. PMC.
  • Binding of isoxazole and pyrazole derivatives of curcumin with the activator binding domain of novel protein kinase C. PubMed.
  • Novel curcumin analogue hybrids: Synthesis and anticancer activity. PubMed.
  • Curcumin Derivatives in Medicinal Chemistry: Potential Applications in Cancer Tre
  • Monocarbonyl Curcumin-Based Molecular Hybrids as Potent Antibacterial Agents.
  • Isoxazole analogs of curcuminoids with highly potent multidrug-resistant antimycobacterial activity.
  • A Review of Recent Curcumin Analogues and Their Antioxidant, Anti-Inflamm
  • Screening of curcumin derived isoxazole, pyrazoles and pyrimidines for their anti-inflammatory, antinociceptive and cyclooxygenase-2 inhibition.
  • A Review of Recent Curcumin Analogues and Their Antioxidant, Anti-Inflamm
  • Recent Updates in Curcumin Pyrazole and Isoxazole Derivatives: Synthesis and Biological Applic
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review.
  • Synthetic Curcumin Analogs in the Treatment of Cancer: A Liter
  • Monocarbonyl Curcumin-Based Molecular Hybrids as Potent Antibacterial Agents. Semantic Scholar.
  • Hybrid Curcumin Compounds: A New Strategy for Cancer Tre
  • Curcumin: Biological Activities and Modern Pharmaceutical Forms. PMC.
  • Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hep
  • Recent Updates in Curcumin Pyrazole and Isoxazole Derivatives: Synthesis and Biological Application.
  • Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. Arabian Journal of Chemistry.
  • Synthesis and biological evaluation of novel isoxazole-piperazine hybrids as potential anti-cancer agents with inhibitory effect on liver cancer stem cells. PubMed.

Sources

Safety Operating Guide

Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Identification

Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate (CAS: 745078-74-4) is a halogenated heterocyclic ester commonly used as a scaffold in medicinal chemistry.[1][2] While the isoxazole ring offers relative thermal stability compared to other nitrogen-oxygen heterocycles, the disposal of this compound requires strict adherence to Halogenated Waste protocols due to the bromine substituent.[1]

Critical Disposal Driver: The presence of the bromine atom necessitates that this compound be incinerated in facilities equipped with specific scrubbers to capture hydrogen bromide (HBr) and prevent the formation of brominated dioxins. It must never be commingled with non-halogenated organic solvents or general trash.[3]

Chemical Profile & Stability
PropertySpecificationDisposal Implication
Molecular Formula C₁₁H₈BrNO₃Contains Halogen (Br) and Nitrogen (N).[1][2][4][5][6][7]
Physical State Solid (Powder/Crystalline)Dust inhalation hazard; requires solid waste stream unless dissolved.[1][3]
Reactivity Isoxazole N-O bondSusceptible to reductive cleavage; avoid mixing with strong reducing agents (e.g., LiAlH₄, Raney Ni) in waste drums.[3]
GHS Classification Warning (GHS07)Harmful if swallowed (H302); Skin/Eye Irritant.[1][3]

Pre-Disposal Safety Assessment[1][3]

Before handling waste containers, ensure the following engineering controls and Personal Protective Equipment (PPE) are in place.

  • Engineering Controls: All transfers of solid material must occur inside a certified chemical fume hood to prevent inhalation of fine particulates.[3]

  • PPE: Nitrile gloves (double-gloved recommended if handling solutions), lab coat, and ANSI-rated safety goggles.[1]

  • Segregation: Ensure the waste container is explicitly labeled "Halogenated."[3]

Waste Classification Logic

To ensure regulatory compliance (RCRA in the US, or local equivalent), you must classify the waste stream correctly. This compound is not a "Listed" waste (F, K, P, U lists) by specific name, but it is regulated based on its Characteristics .[3]

The "Bromine Rule"

In many jurisdictions, a waste stream is considered "Halogenated" if the total halogen content exceeds a specific threshold (often 1,000 ppm or 0.1%). Since this compound is ~28% Bromine by weight, even small amounts will classify a large volume of solvent as halogenated.[1]

Why this matters:

  • Non-Halogenated Waste: Often used as fuel blending (energy recovery).[1][3]

  • Halogenated Waste: Requires high-temperature incineration with acid gas scrubbing.[1][3] Mislabeling this causes significant damage to incinerator infrastructure. [1][3]

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Excess or Expired)[1]
  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a glass jar with a chemically resistant lid.[1][3]

  • Transfer: Carefully transfer the solid into the container. Do not dissolve it in solvent solely for the purpose of disposal unless required by your facility's specific liquid-waste-only policy.[1]

  • Labeling: Apply a hazardous waste label.

    • Constituents: Write "this compound".

    • Hazard Checkbox: Check "Toxic" and "Irritant".[3]

    • Critical Tag: Write "HALOGENATED SOLID" clearly.[3]

  • Storage: Cap tightly. Store in the Satellite Accumulation Area (SAA) away from oxidizers.[3]

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Context: This compound is often used in Suzuki or Sonogashira couplings involving Palladium (Pd) or Copper (Cu) catalysts.[1]

  • Segregation: Do not pour into the general "Organic Solvents" carboy. You must use the "Halogenated Organic Waste" carboy.[3]

  • Heavy Metal Contamination: If the mixture contains transition metal catalysts (Pd, Cu, Ni), the waste label must list these metals.[3]

    • Note: Heavy metals often dictate the ultimate disposal path (stabilization/landfill vs. incineration).[3]

  • Quenching: Ensure any reactive reagents (e.g., unreacted boronic acids or bases) are quenched and the pH is neutral (pH 6-8) before adding to the drum to prevent exotherms.[1][3]

  • Rinsing: Rinse glassware with a minimal amount of acetone or dichloromethane.[3] Add these rinses to the Halogenated waste container.

Visual Workflow (Decision Tree)

The following diagram illustrates the decision logic for disposing of this isoxazole derivative.

DisposalWorkflow Start Start: Methyl 5-(3-bromophenyl) isoxazole-3-carboxylate Waste StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Pure Solid / Powder StateCheck->Solid Solid Liquid Reaction Mixture / Solution StateCheck->Liquid Liquid SolidContainer Place in HDPE Jar (Do not dissolve) Solid->SolidContainer LabelSolid Label: 'Hazardous Waste - Solid' Constituent: Brominated Isoxazole SolidContainer->LabelSolid SAA Satellite Accumulation Area (Weekly Inspection) LabelSolid->SAA MetalCheck Contains Metal Catalysts? (Pd, Cu, Ni) Liquid->MetalCheck NoMetal Solvent Only MetalCheck->NoMetal No YesMetal Metal Contaminated MetalCheck->YesMetal Yes HaloContainer Transfer to HALOGENATED Waste Carboy NoMetal->HaloContainer YesMetal->HaloContainer Must Note Metals! LabelLiquid Label: 'Flammable/Toxic' List: Solvents + Brominated Isoxazole (+ Metals if present) HaloContainer->LabelLiquid LabelLiquid->SAA EHS EHS Pickup / Incineration (Halogen Specific) SAA->EHS

Figure 1: Decision tree for the segregation and disposal of brominated isoxazole waste streams.

Spill Contingency Plan

In the event of a spill outside the fume hood:

  • Solid Spill:

    • Do not dry sweep (creates dust).[1][3]

    • Cover with wet paper towels or use a HEPA-filter vacuum if available.[1][3]

    • Place debris in a bag labeled "Hazardous Waste - Solid Debris."[1][3]

    • Clean the surface with soap and water; do not use bleach (hypochlorite) as it can react with nitrogenous heterocycles, though the risk is low with this specific ester.

  • Solution Spill:

    • Evacuate the immediate area if volatile solvents (DCM, THF) are involved.[3]

    • Use Universal Absorbent Pads (or vermiculite).[1][3]

    • Collect soaked pads into a sealable bag.[3]

    • Label as "Hazardous Waste - Debris (Halogenated)."[1][3]

References

  • National Center for Biotechnology Information. (2025).[3] PubChem Compound Summary for CID 53393795, this compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[3] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.[3] Retrieved from [Link][1]

  • American Chemical Society (ACS). (2023).[3] Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety.[3] Retrieved from [Link][1]

Sources

A Senior Application Scientist's Guide to Handling Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate. As a novel or specialized reagent, specific hazard data may not be extensively documented. Therefore, this protocol is grounded in a structural analysis of the compound's functional groups and adheres to established best practices for handling chemicals of unknown toxicity. The foundational principle is to minimize all chemical exposures and treat any new or uncharacterized compound as potentially hazardous.[1][2]

Hazard Assessment: A Structural Causality Approach

Understanding the potential risks of this compound begins with deconstructing its molecular architecture. The hazards are inferred from the reactivity and known toxicological profiles of its constituent parts: the isoxazole core, the bromophenyl group, and the methyl carboxylate ester.

  • Isoxazole Core: Isoxazoles are a class of five-membered heterocyclic compounds integral to many pharmaceuticals due to their diverse biological activities.[3][4][5] While the core itself is relatively stable, related simple heterocycles can be irritants or corrosive.[6] The nitrogen and oxygen atoms introduce polarity and potential sites for metabolic interaction.

  • Bromophenyl Group: The presence of a halogenated aromatic ring is a significant safety consideration. Aromatic and halogenated hydrocarbons are known to attack many types of synthetic glove materials, necessitating careful selection of hand protection.[7] Brominated organic compounds can be irritants and may pose long-term health risks with repeated exposure. Handling should always be conducted in a well-ventilated area to avoid inhalation of any dust or vapors.

  • Methyl Carboxylate Ester: This functional group makes the compound susceptible to hydrolysis, especially in the presence of strong acids or bases, which could alter its chemical properties and potential toxicity.

Based on this structural analysis, we can infer a potential hazard profile for this compound, which must be validated by cautious handling and observation.

Potential Hazard Rationale based on Chemical Structure
Skin IrritationCommon for halogenated aromatic and heterocyclic compounds.[8]
Eye IrritationAssumed for any fine chemical powder or liquid solution; can cause serious damage.[8]
Respiratory IrritationInhalation of fine dust particles may irritate the respiratory tract.[8]
Harmful if SwallowedA common hazard classification for complex organic molecules.[8][9]

The Hierarchy of Controls: A System for Safety

Personal Protective Equipment (PPE) is the final and essential barrier between you and a chemical hazard. However, it should be used in conjunction with more effective, prior layers of protection as mandated by the OSHA Laboratory Standard.[10][11][12]

  • Engineering Controls : These are the primary methods for controlling hazards at the source.

    • Chemical Fume Hood : All work involving the handling of solid this compound or its solutions must be conducted in a certified chemical fume hood. This is critical for preventing the inhalation of powders or vapors.[10] As a general rule, a fume hood should be used for any volatile substance with a Threshold Limit Value (TLV) below 50 ppm.[10]

    • Ventilation : Ensure the laboratory has adequate general ventilation. Safety showers and eyewash stations must be readily available and unobstructed.[13]

  • Administrative Controls : These are the work practices that reduce or prevent exposure.

    • Standard Operating Procedures (SOPs) : Your institution must have a written Chemical Hygiene Plan (CHP).[12] Follow established SOPs for handling hazardous chemicals.

    • Training : All personnel must be trained on the specific hazards of the chemicals they work with, proper PPE use, and emergency procedures.[12][14]

    • Work Practices : Never work alone when handling hazardous materials.[15] Avoid eating, drinking, or applying cosmetics in the laboratory.[1] Wash hands thoroughly after handling the chemical and before leaving the lab.[1]

Core Personal Protective Equipment (PPE) Protocol

The appropriate selection and use of PPE is critical. The following protocol is the minimum requirement for handling this compound.

Primary Protection (Minimum Requirement for All Handling Steps)
  • Eye and Face Protection :

    • Chemical Splash Goggles : These are mandatory when handling the chemical in any form (solid or liquid) where a splash is possible.[16] Goggles provide a full seal around the eyes, offering superior protection compared to safety glasses.[16]

    • Safety Glasses with Side Shields : May be permissible for tasks with a very low risk of splashing, but goggles are strongly preferred.

    • Face Shield : A face shield should be worn over goggles during procedures with a higher risk of splashing, such as when handling larger quantities or working with acids and solvents.[17]

  • Protective Clothing :

    • Laboratory Coat : A flame-resistant or 100% cotton lab coat is required to protect skin and clothing.[18]

    • Full Coverage : Long pants and closed-toe shoes made of a non-porous material are mandatory.[18] Exposed skin on the legs and feet is a significant and avoidable risk.

Hand Protection: A Critical Barrier

Due to the presence of a halogenated aromatic group, glove selection is paramount.[7]

  • Glove Type :

    • Nitrile or Neoprene Gloves : These are recommended as a starting point for incidental contact.[19] Nitrile gloves provide good general chemical resistance.

    • Check Compatibility : Always consult the glove manufacturer's chemical resistance guide for data on similar compounds (e.g., bromobenzene, aromatic esters) before beginning work. No single glove material is impervious to all chemicals.

    • Double Gloving : Consider wearing two pairs of nitrile gloves for added protection during tasks with higher exposure risk.

  • Glove Usage Protocol :

    • Inspect : Before each use, check gloves for any signs of degradation, punctures, or tears.

    • Donning : Ensure hands are clean and dry before putting on gloves.

    • During Use : Do not touch surfaces like doorknobs, keyboards, or personal phones with gloved hands.

    • Doffing : Remove gloves carefully to avoid touching the contaminated exterior with bare skin. Peel one glove off by grasping the cuff and pulling it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off.

    • Disposal : Dispose of used gloves in the designated hazardous waste container.

    • Hygiene : Wash hands thoroughly with soap and water immediately after removing gloves.

Respiratory Protection

The use of a chemical fume hood should be sufficient to control exposure. However, if you are performing an operation that could generate significant dust or aerosols outside of a fume hood (a practice that should be avoided), or during a large spill cleanup, respiratory protection may be necessary.

  • Requirements : Use of a respirator requires enrollment in your institution's respiratory protection program, which includes medical evaluation and fit testing, as required by OSHA standard 29 CFR 1910.134.[20]

  • Type : A NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and a P100 particulate pre-filter would be appropriate.

Operational and Disposal Plans

Step-by-Step Handling Workflow: Weighing and Dissolving
  • Preparation : Ensure the chemical fume hood is on and working correctly. Clear the workspace of any unnecessary items.

  • Don PPE : Put on your lab coat, chemical splash goggles, and recommended gloves.

  • Weighing : Perform all weighing operations on a balance inside the fume hood or in another ventilated enclosure to contain any fine powder.

  • Dissolving : Add the solid to the solvent slowly. Do not add solids to hot liquids.[1] If the dissolution is exothermic, use an ice bath for cooling.

  • Cleanup : Clean any spills within the fume hood immediately. Decontaminate the spatula and weighing vessel.

  • Doff PPE : Remove gloves and wash hands.

Spill Response Protocol
  • For a Small Spill (inside a fume hood) :

    • Alert nearby personnel.

    • Wearing your full PPE, absorb the spill with a chemical absorbent pad or other appropriate material.

    • Place the contaminated absorbent material into a sealed, labeled hazardous waste bag or container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • Dispose of all contaminated materials as hazardous waste.

  • For a Large Spill (outside a fume hood) :

    • Evacuate : Immediately evacuate the area.

    • Alert : Notify your supervisor and institutional safety office (EHS).

    • Secure : Prevent entry into the affected area.

    • Wait : Do not attempt to clean up a large spill unless you are trained and equipped to do so. Await the arrival of the emergency response team.

Waste Disposal
  • Chemical Waste : All waste containing this compound, including excess solid, solutions, and contaminated materials (gloves, absorbent pads, etc.), must be disposed of as hazardous chemical waste.

  • Labeling : Collect waste in a clearly labeled, sealed container. The label should identify the contents as "Halogenated Organic Waste" and list the specific chemical name.

  • Regulations : Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour any chemical waste down the drain.[10]

Visualized Workflow and Summary

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE when working with this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection cluster_execution Execution Phase start Begin Work Preparation assess_task Assess Task Hazards (Weighing, Solution Prep, Reaction Monitoring) start->assess_task select_eye Select Eye/Face Protection (Goggles Mandatory) assess_task->select_eye select_gloves Select Gloves (Nitrile/Neoprene, Check Compatibility) select_eye->select_gloves select_coat Select Protective Clothing (Lab Coat, Full Coverage) select_gloves->select_coat perform_task Perform Task in Fume Hood select_coat->perform_task doff_ppe Properly Doff and Dispose of PPE perform_task->doff_ppe end_task Wash Hands & Exit Lab doff_ppe->end_task

Caption: PPE selection and procedural workflow for handling the target compound.

References

  • Topic 1: Safety in the Organic Chemistry Laboratory . (n.d.). California State University, Bakersfield (CSUB). Retrieved from [Link]

  • OSHA Laboratory Standard . (n.d.). National Center for Biotechnology Information (NCBI) - NIH. Retrieved from [Link]

  • Laboratory Safety Rules . (n.d.). Oklahoma State University. Retrieved from [Link]

  • Safety data sheet - Carl ROTH . (2013-06-10). Carl ROTH. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards . (n.d.). Centers for Disease Control and Prevention (CDC). Retrieved from [Link]

  • Laboratory Safety Guidance . (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches . (n.d.). PubMed Central. Retrieved from [Link]

  • Chemical Synthesis Safety Tips To Practice in the Lab . (n.d.). Moravek. Retrieved from [Link]

  • Pocket Guide to Chemical Hazards Introduction | NIOSH . (n.d.). Centers for Disease Control and Prevention (CDC). Retrieved from [Link]

  • Laboratories - Overview | Occupational Safety and Health Administration . (n.d.). OSHA. Retrieved from [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media . (n.d.). MDPI. Retrieved from [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media . (2013). ResearchGate. Retrieved from [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory . (n.d.). NCBI Bookshelf - NIH. Retrieved from [Link]

  • Personal Protective Equipment (PPE) Guide – Chemical Resistance . (2015-07-02). New Mexico State University (NMSU) Safety. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing . (n.d.). NIOSH - CDC. Retrieved from [Link]

  • Bromine Safety Sheet . (n.d.). University of California, Santa Barbara (UCSB). Retrieved from [Link]

  • Chemical Safety Guide, 5th Ed . (n.d.). Office of Research Services (ORS). Retrieved from [Link]

  • Chemistry Lab Safety Rules . (n.d.). PozeSCAF. Retrieved from [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard . (2023-09-18). Compliancy Group. Retrieved from [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold . (2021-10-06). PMC. Retrieved from [Link]

  • Synthesis of Fused Isoxazoles: A Comprehensive Review . (2024-01-30). MDPI. Retrieved from [Link]

  • Occupational Health Guidelines for Chemical Hazards (81-123) | NIOSH . (n.d.). Centers for Disease Control and Prevention (CDC). Retrieved from [Link]

  • What are some safety tips when handling bromine... . (2023). Reddit. Retrieved from [Link]

  • OSHA Standards for Biological Laboratories . (n.d.). Administration for Strategic Preparedness and Response (ASPR). Retrieved from [Link]

  • What are personal protective equipment requirements for handling hazardous chemicals... . (2022-11-14). Quora. Retrieved from [Link]

  • Section 6C: Protective Equipment . (n.d.). Princeton Environmental Health and Safety (EHS). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.